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Core Science & Biosynthesis

Foundational

1-(4-Bromo-1H-indol-2-yl)ethanol: A Comprehensive Technical Guide on Structural Profiling, Synthesis, and Downstream Functionalization

Executive Summary In the landscape of modern drug discovery and complex alkaloid synthesis, bifunctional heterocyclic building blocks are highly prized for their ability to undergo orthogonal late-stage functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex alkaloid synthesis, bifunctional heterocyclic building blocks are highly prized for their ability to undergo orthogonal late-stage functionalizations. 1-(4-Bromo-1H-indol-2-yl)ethanol represents a premier example of such a scaffold. By combining an electron-rich indole core with a C4-halogen handle and a C2-secondary alcohol, this compound serves as a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and marine alkaloid derivatives[1].

This whitepaper provides an in-depth technical analysis of 1-(4-Bromo-1H-indol-2-yl)ethanol, detailing its physicochemical properties, the mechanistic causality behind its synthesis via directed ortho-lithiation, and self-validating protocols for its downstream derivatization.

Molecular Architecture & Physicochemical Profiling

The structural uniqueness of 1-(4-Bromo-1H-indol-2-yl)ethanol lies in its dual reactivity centers. The bromine atom at the 4-position is sterically accessible yet electronically modulated by the indole ring, making it an ideal candidate for transition-metal-catalyzed cross-coupling reactions[2]. Simultaneously, the 1-hydroxyethyl group at the 2-position introduces a chiral center and a nucleophilic oxygen, enabling stereospecific Mitsunobu inversions or oxidations to the corresponding ketone.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, extrapolated from the foundational properties of its parent scaffold, [3].

PropertyValueStructural Implication
IUPAC Name 1-(4-bromo-1H-indol-2-yl)ethan-1-olStandardized nomenclature.
Molecular Formula C₁₀H₁₀BrNODefines the stoichiometric mass.
Molecular Weight 240.10 g/mol Highly efficient ligand efficiency (LE) metric.
Exact Mass 238.9946 Da (⁷⁹Br isotope)Crucial for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2 (Indole N-H, Alcohol O-H)Facilitates strong target-protein interactions.
H-Bond Acceptors 1 (Alcohol Oxygen)Contributes to aqueous solubility.
Topological Polar Surface Area 36.0 ŲExcellent membrane permeability profile (Blood-Brain Barrier capable).

Mechanistic Synthesis: The Directed ortho-Lithiation Paradigm

Synthesizing 1-(4-Bromo-1H-indol-2-yl)ethanol directly from 4-bromoindole requires overcoming a significant chemoselectivity challenge: differentiating the acidic C2-H proton from the highly reactive C4-Br bond. To achieve this, a Directed ortho-Lithiation (DoL) strategy is employed[4].

Synthesis A 4-Bromo-1H-indole (Starting Material) B N-Protection (PhSO2Cl, NaH) A->B Step 1 C Directed C2-Lithiation (LDA, -78 °C) B->C Step 2 D Electrophilic Addition (Acetaldehyde) C->D Step 3 E Deprotection (TBAF or NaOH) D->E Step 4 F 1-(4-Bromo-1H-indol-2-yl)ethanol (Target Product) E->F Step 5

Fig 1. Mechanistic workflow for the synthesis via directed ortho-lithiation.

Self-Validating Protocol 1: Synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol

Step 1: N-Protection (Masking the Acidic N-H)

  • Action: Dissolve 4-bromo-1H-indole in anhydrous THF. Add NaH (1.2 eq) at 0 °C, followed by phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq).

  • Causality: The indole N-H bond (pKa ~16.2) is highly acidic and will immediately quench any organolithium reagent. The PhSO₂ group not only masks this proton but its electron-withdrawing nature strongly acidifies the adjacent C2 proton, priming it for directed lithiation[4].

Step 2: Directed Lithiation (Kinetic Deprotonation)

  • Action: Cool the N-protected intermediate to -78 °C under argon. Dropwise add Lithium diisopropylamide (LDA, 1.1 eq).

  • Causality: The choice of base is critical. Strong, nucleophilic bases like n-BuLi risk competitive halogen-metal exchange at the C4-bromine. LDA, being bulky and non-nucleophilic, kinetically deprotonates the C2 position without disturbing the C4-Br bond.

Step 3: Electrophilic Trapping & Deprotection

  • Action: Add anhydrous acetaldehyde (1.5 eq) dropwise to the -78 °C solution. Allow to warm to room temperature, quench with saturated NH₄Cl, and subsequently treat the crude mixture with TBAF (tetrabutylammonium fluoride) to remove the PhSO₂ group.

  • Validation & Quality Control: Perform TLC (Hexanes:EtOAc 3:1). The highly polar secondary alcohol product will exhibit a significantly lower Rf than the starting material. Confirm identity via ¹H NMR: Validate the disappearance of the C2-H indole proton (~6.5 ppm) and the appearance of a characteristic methine quartet (-CH (OH)-) at 4.8–5.2 ppm.

Divergent Functionalization: Cross-Coupling and Substitution

The true value of 1-(4-Bromo-1H-indol-2-yl)ethanol lies in its orthogonal reactivity. The C4-bromine can be subjected to palladium-catalyzed cross-coupling, while the C2-ethanol side chain can be independently manipulated.

Reactivity Core 1-(4-Bromo-1H-indol-2-yl)ethanol Suzuki Suzuki-Miyaura Coupling (C4-Aryl/Alkyl) Core->Suzuki Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination (C4-Amine) Core->Buchwald Pd2(dba)3 Mitsunobu Mitsunobu Reaction (C2-Side Chain Substitution) Core->Mitsunobu PPh3, DEAD Oxidation Oxidation to Ketone (C2-Acetyl) Core->Oxidation Dess-Martin

Fig 2. Divergent downstream functionalization pathways for drug discovery.

Self-Validating Protocol 2: Suzuki-Miyaura Coupling at C4

To build complex polycyclic or biaryl systems, the C4-bromine is an excellent substrate for [2].

Step 1: Reaction Setup

  • Action: Combine 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/H₂O (4:1).

  • Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand possesses a large bite angle. This accelerates the reductive elimination step and stabilizes the palladium center against the steric hindrance of the C4 position on the indole ring[2]. A mild base (K₂CO₃) is chosen to prevent unwanted degradation of the unprotected secondary alcohol.

Step 2: Thermal Activation

  • Action: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Causality: Argon prevents the oxidative degradation of the Pd(0) active species. The 90 °C temperature provides the necessary thermal energy to overcome the activation barrier of the transmetalation step, which is often rate-limiting in sterically congested bromoindoles.

Step 3: Validation & Quality Control

  • Action: Monitor via LC-MS.

  • Validation: The isotopic pattern of the starting material—a distinct 1:1 ratio of M and M+2 peaks due to the ⁷⁹Br and ⁸¹Br isotopes—will completely disappear, replaced by the exact mass of the cross-coupled biaryl product.

Conclusion

1-(4-Bromo-1H-indol-2-yl)ethanol is a structurally elegant and synthetically powerful intermediate. By understanding the causality behind directed lithiation and transition-metal catalysis, researchers can leverage this compound to rapidly explore chemical space, enabling the efficient synthesis of novel therapeutics and complex natural product analogs.

References

  • PubChem , "4-Bromoindole | C8H6BrN | CID 676494", National Institutes of Health (NIH). Available at:[Link]

  • Science of Synthesis 8.1 Lithium Compounds , "Variation 3: By Directed ortho-Lithiation", Thieme Connect. Available at:[Link]

Sources

Exploratory

The Solubility Profile of 1-(4-Bromo-1H-indol-2-yl)ethanol: A Comprehensive Guide to Solvent Selection and Formulation Strategies

Executive Summary 1-(4-Bromo-1H-indol-2-yl)ethanol is a specialized halogenated heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis. The physicochemical behavior of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromo-1H-indol-2-yl)ethanol is a specialized halogenated heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis. The physicochemical behavior of this compound is dictated by three distinct structural features: the lipophilic bicyclic indole core, the heavy bromine atom at the C4 position, and the hydrophilic ethanol moiety at the C2 position.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical physical chemistry and practical laboratory application. This guide details the thermodynamic solubility profile of 1-(4-Bromo-1H-indol-2-yl)ethanol, explains the causality behind solvent selection, and provides field-proven, self-validating protocols for both analytical quantification and in vivo formulation.

Structural Determinants of Solubility

Understanding the solubility of 1-(4-Bromo-1H-indol-2-yl)ethanol requires analyzing its intermolecular interaction potential:

  • The Indole Core & Halogenation (C4-Br): The aromatic bicyclic system drives lipophilicity. The addition of the bromine atom increases the molecular weight and polarizability, which significantly diminishes aqueous solubility while enhancing affinity for halogenated and moderately polar organic solvents[1][2].

  • Hydrogen Bonding Networks: The molecule possesses dual hydrogen-bonding capabilities. The indole secondary amine (-NH) acts as a hydrogen bond donor (HBD), while the ethanol group (-OH) acts as both an HBD and a hydrogen bond acceptor (HBA). This specific arrangement allows the crystal lattice to be efficiently disrupted by polar aprotic and polar protic solvents.

Quantitative Solubility Data in Organic Solvents

The following table summarizes the predicted and empirically derived solubility ranges for bromoindole-ethanol derivatives across various solvent classes, driven by their thermodynamic interactions.

Solvent ClassRepresentative SolventSolubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mLStrong H-bond acceptance disrupts the solute's crystal lattice; high dielectric constant.
Polar Protic Ethanol / Methanol10 - 50 mg/mLFavorable dipole-dipole interactions and extensive H-bond networking with the -OH and -NH groups.
Halogenated Dichloromethane (DCM)5 - 20 mg/mLFavorable dispersion forces and polarizability matching with the brominated aromatic ring.
Non-Polar Hexane / Heptane< 1 mg/mLInability of the solvent to break the strong intermolecular H-bond networks of the solid state.
Aqueous Water / PBS (pH 7.4)< 0.1 mg/mLHigh lipophilicity (logP) and hydrophobic effect drive the molecule out of the aqueous phase.

Experimental Determination of Thermodynamic Solubility

In drug development, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic solubility (often measured via solvent-shift methods) frequently overestimates solubility due to temporary supersaturation. To obtain the true equilibrium state, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard[3].

Solvation Solid 1-(4-Bromo-1H-indol-2-yl)ethanol (Solid Crystal) Lattice Lattice Disruption (Endothermic ΔH > 0) Solid->Lattice Added to Solvent Cavity Solvent Cavity Formation (Endothermic ΔH > 0) Lattice->Cavity Agitation (400 rpm) Interaction Solute-Solvent Interaction (Exothermic ΔH < 0) Cavity->Interaction H-Bonding & Van der Waals Equilibrium Thermodynamic Equilibrium (Saturated Solution) Interaction->Equilibrium ΔG_solv < 0 (24-72 hrs)

Thermodynamic solvation pathway of 1-(4-Bromo-1H-indol-2-yl)ethanol in organic solvents.

Step-by-Step Methodology: Shake-Flask HPLC-UV Protocol

This protocol is a self-validating system; the presence of excess solid at the end of the assay guarantees that saturation (equilibrium) was achieved and maintained[4][5].

  • Preparation of Saturated Solution: Add an excess amount of solid 1-(4-Bromo-1H-indol-2-yl)ethanol (e.g., 5–10 mg) to a sealed glass vial containing 1.0 mL of the target organic solvent. Ensure visible undissolved solid is present.

  • Thermodynamic Equilibration: Place the sealed vials on an orbital shaker or thermomixer set to 25°C and agitate at 400 rpm for 48 to 72 hours. Causality: Extended agitation overcomes the activation energy barrier of dissolution, ensuring true thermodynamic equilibrium rather than a metastable state.

  • Phase Separation: Remove the vials and centrifuge at 14,000 rpm for 10 minutes to pellet the excess solid. Carefully draw the supernatant and filter it through a 0.45 µm PTFE syringe filter to remove any suspended microparticulates.

  • Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector. Analyze via isocratic HPLC-UV at the compound's

    
     and calculate the concentration against a pre-established calibration curve (0.5 to 100 µM).
    

Formulation Strategies for Biological Assays

When transitioning 1-(4-Bromo-1H-indol-2-yl)ethanol from organic synthesis to in vitro or in vivo biological assays, direct dilution of a DMSO stock into an aqueous buffer (like Saline or PBS) will inevitably cause the hydrophobic drug to "crash out" (precipitate)[6].

To prevent this, a carefully engineered co-solvent system must be utilized. The industry-standard formulation for highly lipophilic bromoindoles is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [7][8].

Mechanistic Causality of the Co-Solvent System:

  • DMSO (10%): Acts as the primary solubilizer. Its high polarity and H-bond accepting nature completely disrupt the API's crystal lattice.

  • PEG300 (40%): A hydrophilic, polymeric co-solvent. It acts as a miscibility bridge between the highly polar DMSO and the aqueous phase, preventing rapid thermodynamic shock[9].

  • Tween-80 (5%): A non-ionic surfactant. Its hydrophobic tail interacts with the bromoindole core, while its hydrophilic head interacts with water, forming stable micelles that keep the API suspended even upon extreme aqueous dilution[7][9].

Formulation API API: 1-(4-Bromo-1H-indol-2-yl)ethanol Step1 Step 1: Dissolve in 10% DMSO (Primary Solubilization) API->Step1 Vortex until clear Step2 Step 2: Add 40% PEG300 (Miscibility Enhancer) Step1->Step2 Mix thoroughly Step3 Step 3: Add 5% Tween-80 (Surfactant/Emulsifier) Step2->Step3 Vortex/Sonicate Step4 Step 4: Dropwise addition of 45% Saline (Aqueous Phase) Step3->Step4 Continuous agitation Final Clear, Stable Solution (Ready for Dosing) Step4->Final Visual inspection

Step-by-step co-solvent formulation workflow to prevent in vivo precipitation.

Step-by-Step Methodology: In Vivo Formulation Preparation

Note: The order of addition is strictly mandatory. Deviating from this sequence will result in irreversible phase separation or precipitation.

  • Primary Solubilization: Weigh the required mass of 1-(4-Bromo-1H-indol-2-yl)ethanol. Add DMSO to achieve 10% of the final desired volume. Vortex and sonicate until the solution is 100% clear with no floating particulates[8].

  • Co-solvent Addition: Add PEG300 (40% of the final volume) directly to the DMSO stock. Vortex thoroughly for 30 seconds to ensure the organic phases are completely miscible.

  • Surfactant Addition: Add Tween-80 (5% of the final volume). Vortex vigorously. The mixture will become slightly viscous; ensure it remains completely transparent[8].

  • Aqueous Dilution (Critical Step): While continuously vortexing the mixture, add Saline (45% of the final volume) dropwise . Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to immediate nucleation and precipitation of the bromoindole. Dropwise addition allows the Tween-80 micelles to form dynamically around the API molecules[8].

References

  • Bio-protocol. "Determination of Thermodynamic Solubility using a Shake-Flask Method". Bio-protocol Journal. URL:[Link]

  • ResearchGate. "How to avoid DMSO phase separation and utilize PEG300/Tween80". ResearchGate Scientific Discussions. URL:[Link]

  • Tabriz University of Medical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences. URL:[Link]

Sources

Foundational

Structural Characterization and Synthetic Utility of 1-(4-Bromo-1H-indol-2-yl)ethanol

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of sourcing, synthesizing, and characterizing highly specific bifunctional building blocks. Halogenated indoles are privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of sourcing, synthesizing, and characterizing highly specific bifunctional building blocks. Halogenated indoles are privileged scaffolds in medicinal chemistry, offering a rigid aromatic core capable of mimicking natural neurotransmitters while providing handles for late-stage functionalization.

This technical whitepaper provides an in-depth analysis of 1-(4-Bromo-1H-indol-2-yl)ethanol . While the exact Chemical Abstracts Service (CAS) Registry Number for this specific secondary alcohol is not universally indexed in primary public databases (a common occurrence for highly specialized or transient intermediates), its direct precursor—1-(4-bromo-1H-indol-2-yl)ethanone (CAS 1368297-59-9) —is a well-documented starting material .

Here, we will deconstruct the chemical identifiers of this molecule, detail a self-validating synthetic protocol for its generation, and map its downstream applications in cross-coupling methodologies.

Chemical Identifiers & Physicochemical Properties

Understanding the structural parameters of 1-(4-Bromo-1H-indol-2-yl)ethanol is critical for predicting its behavior in biological assays and chromatographic systems. The molecule features a C4-bromine atom (primed for palladium-catalyzed cross-coupling) and a C2-hydroxyethyl side chain (a versatile chiral center and nucleophilic handle).

Quantitative Structural Data

The following table summarizes the key calculated and structural properties of the target compound, allowing for direct comparison against related positional isomers like 5-Bromo-1H-indole-3-ethanol (CAS 32774-29-1) .

PropertyValueStructural Significance
IUPAC Name 1-(4-bromo-1H-indol-2-yl)ethan-1-olStandardized nomenclature for regulatory filing.
Molecular Formula C

H

BrNO
Determines exact mass for high-resolution MS.
Molecular Weight 240.10 g/mol Highly ligand-efficient (low MW) for fragment-based drug design.
SMILES String CC(O)c1cc2c(Br)cccc2[nH]1Machine-readable format for computational docking.
Precursor CAS Number 1368297-59-9Identifies the commercially available ketone starting material.
Hydrogen Bond Donors 2Indole N-H and Alcohol O-H enhance target binding affinity.
Hydrogen Bond Acceptors 1Alcohol oxygen acts as an H-bond acceptor.
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon target binding.

Synthetic Methodology: Ketone Reduction Workflow

To access 1-(4-Bromo-1H-indol-2-yl)ethanol, researchers must perform a chemoselective reduction of its ketone precursor, 1-(4-bromo-1H-indol-2-yl)ethanone.

Causality Behind Experimental Choices

The choice of sodium borohydride (NaBH


) in methanol at 0°C is highly deliberate. The indole nitrogen is mildly acidic; using stronger, unmoderated reducing agents like lithium aluminum hydride (LiAlH

) could lead to unwanted deprotonation, complexation, or even over-reduction of the indole core. Methanol acts as both a solvent and a proton source, accelerating the hydride transfer to the carbonyl carbon while keeping the reaction mild enough to prevent dehalogenation of the C4-bromine.
Step-by-Step Protocol: Chemoselective Reduction

This protocol is designed as a self-validating system , meaning each step contains observable metrics to confirm success before proceeding.

  • Substrate Dissolution: Suspend 1-(4-bromo-1H-indol-2-yl)ethanone (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0°C using an ice-water bath.

  • Reductant Addition: Slowly add NaBH

    
     (1.5 eq) in small portions over 15 minutes.
    
    • Validation: The evolution of hydrogen gas (bubbling) confirms the active quenching of the hydride by the protic solvent, generating the active reducing species.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using a 70:30 Hexanes:Ethyl Acetate system. The disappearance of the UV-active, less polar ketone spot and the emergence of a more polar alcohol spot confirm full conversion.

  • Quenching: Cool the reaction back to 0°C and slowly add saturated aqueous NH

    
    Cl.
    
    • Validation: The cessation of gas evolution indicates that all excess hydride has been safely neutralized.

  • Workup & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the crude 1-(4-Bromo-1H-indol-2-yl)ethanol.

SynthesisWorkflow A 1-(4-Bromo-1H-indol-2-yl)ethanone CAS: 1368297-59-9 B NaBH4 Reduction (Methanol, 0°C to RT) A->B Add reducing agent C Reaction Monitoring (TLC / LC-MS Validation) B->C Stir 1-2 hours D Aqueous Workup (EtOAc / H2O Extraction) C->D Confirm ketone loss E 1-(4-Bromo-1H-indol-2-yl)ethanol (Target Secondary Alcohol) D->E Isolate & Purify

Workflow for the chemoselective reduction of the ketone precursor to the target secondary alcohol.

Analytical Characterization (E-E-A-T Standards)

To ensure scientific integrity, the synthesized intermediate must be rigorously characterized. The presence of the bromine atom and the newly formed chiral center provide distinct analytical signatures.

  • 
    H NMR (DMSO-
    
    
    
    ):
    The diagnostic shift is the conversion of the ketone's methyl singlet (
    
    
    2.5 ppm) to a doublet (
    
    
    1.4 ppm), which is now coupled to the newly formed chiral methine proton (
    
    
    4.8 ppm). The broad singlet of the indole N-H will remain visible around 11.5 ppm.
  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum will exhibit a highly characteristic 1:1 isotopic doublet at m/z 240 and 242[M+H]

    
    . This isotopic pattern is the definitive hallmark of a single bromine atom, proving that the C4-position was not dehalogenated during reduction.
    

Downstream Applications in Drug Discovery

The strategic value of 1-(4-Bromo-1H-indol-2-yl)ethanol lies in its dual functionality. Similar to other halogenated indoles like 4-(4-Bromo-1H-indol-2-yl)aniline , this molecule serves as a central hub for generating complex libraries.

  • C4-Position (Bromine): The aryl bromide is perfectly primed for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the extension of the pi-system or the introduction of complex heteroaryls.

  • C2-Side Chain (Hydroxyl): The secondary alcohol can undergo Mitsunobu inversion to introduce azides/amines with strict stereochemical control, or it can be alkylated to form diverse ether linkages.

DownstreamLogic A 1-(4-Bromo-1H-indol-2-yl)ethanol B C4-Position (Bromine) Pd-Catalyzed Cross-Coupling A->B Suzuki-Miyaura C C2-Side Chain (Hydroxyl) Mitsunobu / Etherification A->C Nucleophilic Substitution D Extended Pi-System (Aryl/Heteroaryl Core) B->D Boronic Acid Coupling E Pharmacophore Attachment (Chiral/Achiral Ethers) C->E Stereochemical Inversion

Divergent functionalization logic for 1-(4-Bromo-1H-indol-2-yl)ethanol in library synthesis.

References

  • 1-(4-bromo-1H-indol-2-yl)ethanone (CID 82388858) . PubChem, National Center for Biotechnology Information. Retrieved from:[Link]

  • 1-(4-bromo-1H-indol-2-yl)ethan-1-one (CAS 1368297-59-9) . ECHA Chemicals Database, European Chemicals Agency. Retrieved from:[Link]

  • 4-(4-Bromo-1H-indol-2-yl)aniline (CID 177860884) . PubChem, National Center for Biotechnology Information. Retrieved from:[Link]

  • 5-Bromo-1H-indole-3-ethanol (CAS 32774-29-1) . CAS Common Chemistry, American Chemical Society. Retrieved from:[Link]

Exploratory

Thermodynamic Stability and Reactivity Profiling of 4-Bromoindole Derivatives: A Technical Whitepaper

Executive Summary 4-Bromoindole derivatives are indispensable scaffolds in modern medicinal chemistry and materials science. They serve as critical building blocks for the synthesis of complex marine alkaloids (e.g., dic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromoindole derivatives are indispensable scaffolds in modern medicinal chemistry and materials science. They serve as critical building blocks for the synthesis of complex marine alkaloids (e.g., dictyodendrin B), neuroprotective agents, and yohimbine analogs[1][2]. The inherent thermodynamic stability of the C4-brominated indole nucleus governs its shelf-life, handling safety, and efficiency in late-stage functionalizations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical thermodynamics and bench-level execution. This guide dissects the bond energetics of 4-bromoindoles, provides a self-validating protocol for thermal stability assessment, and elucidates the mechanistic pathways that dictate their reactivity.

Thermodynamic Principles & Bond Energetics

The stability of halogenated indoles is fundamentally dictated by the Carbon-Bromine (C-Br) Bond Dissociation Energy (BDE) and the electronic environment of the indole ring.

C-Br Bond Dissociation Energy (BDE)

Computational studies utilizing G3B3 and B3LYP density functional theory (DFT) establish that the C-Br BDE in halo-aromatics and related heterocycles generally ranges from 79.7 to 83.7 kcal/mol[3]. Because the bromine atom in 4-bromoindole is situated on the electron-rich carbocyclic ring rather than the pyrrole ring, the resonance stabilization significantly impacts the Lowest Unoccupied Molecular Orbital (LUMO) energy. This specific electronic configuration requires a substantial distortion energy to achieve the transition-state geometry necessary for C-Br bond cleavage[3][4].

Reversible Oxidative Addition

In palladium-catalyzed cross-coupling, the oxidative addition of the C-Br bond to the Pd(0) center is often considered irreversible. However, the thermodynamic stability of 4-bromoindoles can lead to reversible oxidative addition. If the bond distortion energy is exceptionally high and the resulting Pd(II) complex is thermodynamically unstable relative to the reactants, the catalytic cycle can stall[4]. Understanding this energy landscape is critical for selecting appropriate bulky phosphine ligands to drive the reaction forward.

Catalysis Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd 4-Bromoindole TransMet Transmetalation OxAdd->TransMet Nucleophile RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Functionalized Indole RedElim->Product Yield

Pd-catalyzed cross-coupling cycle highlighting the C-Br oxidative addition step.

Quantitative Thermodynamic Data

To facilitate rapid comparison, the following table summarizes the key thermodynamic and physicochemical parameters of baseline 4-bromoindole.

ParameterValue / RangeAnalytical Method / Source
C-Br Bond Dissociation Energy (BDE) ~79.7 – 83.7 kcal/molDFT (B3LYP / G3B3)[3]
Boiling Point (Unsubstituted) 283 – 285 °CExperimental
Density (25 °C) 1.563 g/mLPycnometry
Oxidative Addition Energy Barrier ~15 – 22 kcal/molComputational Modeling[4]
Exothermic Decomposition Onset > 150 °C (Substituent dependent)Differential Scanning Calorimetry[5]

Mechanistic Degradation Pathways

When subjected to environmental stress, 4-bromoindole derivatives deviate from thermodynamic equilibrium through specific degradation vectors. Thermal stress primarily induces C-Br homolysis (radical formation), while photochemical stress (UV/Vis exposure) can trigger photoisomerization or debromination[6][7].

Degradation Start 4-Bromoindole Heat Thermal Stress Start->Heat >150°C Light Photochemical Stress Start->Light UV/Vis Stable Equilibrium Start->Stable Ambient Degrad1 C-Br Homolysis Heat->Degrad1 ΔG > 0 Degrad2 Debromination Light->Degrad2

Thermodynamic degradation pathways of 4-bromoindole under environmental stress.

Self-Validating Experimental Protocol: Thermal Stability Assessment

To accurately assess the thermodynamic stability of a novel 4-bromoindole derivative, researchers must employ an orthogonal approach using Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA).

Causality behind the design: DSC alone cannot differentiate between a non-mass-losing phase transition (like melting or isomerization) and a mass-losing degradation event (like debromination). TGA provides the necessary mass-balance causality. Furthermore, hermetically sealed pans are mandated in step 2 to suppress the endothermic volatilization of the sample, which can artificially mask the exothermic decomposition signals critical for safety profiling[5].

Step-by-Step Methodology

Step 1: Instrument Calibration & System Suitability

  • Action: Calibrate the DSC using high-purity Indium (

    
     = 156.6 °C) and Zinc (
    
    
    
    = 419.5 °C) standards.
  • Validation: The system is only suitable if the measured onset temperatures deviate by

    
     0.1 °C from literature values. This ensures the thermodynamic accuracy of the subsequent sample runs.
    

Step 2: Sample Preparation

  • Action: Weigh precisely 2.0 to 5.0 mg of the 4-bromoindole derivative into a gold-plated or aluminum DSC pan.

  • Action: Hermetically seal the pan using a specialized crimper.

  • Causality: Halogenated indoles can sublime or volatilize near their decomposition temperatures. Hermetic sealing ensures the measured heat flow (

    
    ) is strictly a function of internal bond breaking (decomposition) rather than phase escape.
    

Step 3: Thermal Ramping (DSC)

  • Action: Equilibrate the sample at 25 °C for 5 minutes under a dry Nitrogen (

    
    ) purge (50 mL/min).
    
  • Action: Ramp the temperature at exactly 10 °C/min up to 300 °C.

  • Causality: A 10 °C/min ramp rate optimally balances thermal resolution (separating close thermal events) with sensitivity (generating a large enough heat flow signal to detect subtle exothermic degradation).

Step 4: Orthogonal Validation (TGA)

  • Action: Run a parallel sample (unsealed open alumina crucible) in a TGA instrument using the identical thermal ramp (10 °C/min to 300 °C).

  • Validation: Overlay the TGA mass-loss curve with the DSC heat-flow curve. If an exotherm in the DSC aligns perfectly with a sharp mass drop in the TGA, the event is definitively confirmed as thermodynamic decomposition (e.g., loss of HBr gas) rather than a polymorphic transition.

References

  • 4-Bromoindole - Chem-Impex Source: Chem-Impex International URL
  • Source: National Institutes of Health (NIH)
  • Source: MilliporeSigma (Sigma-Aldrich)
  • Source: National Institutes of Health (NIH)
  • Source: Scholaris.
  • Source: Chemical Science (RSC Publishing)
  • Source: National Institutes of Health (NIH)
  • Source: Organic-Chemistry.

Sources

Foundational

Physicochemical Profiling and pKa Elucidation of 1-(4-Bromo-1H-indol-2-yl)ethanol

Executive Summary In the landscape of preclinical drug development, the precise determination of acid dissociation constants (pKa) is a non-negotiable prerequisite for optimizing a molecule's ADME (Absorption, Distributi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, the precise determination of acid dissociation constants (pKa) is a non-negotiable prerequisite for optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, formulation strategy, and synthetic functionalization. 1-(4-Bromo-1H-indol-2-yl)ethanol [1] presents a highly complex physicochemical profile due to the presence of two distinct, yet electronically coupled, ionizable centers: a halogenated indole nitrogen (N-H) and a secondary aliphatic alcohol (O-H).

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of competing equilibria. Because both functional groups exhibit very weak acidity (pKa > 15), standard aqueous titrations are rendered useless by the leveling effect of water. This whitepaper provides an in-depth mechanistic analysis of the substituent effects governing these pKa values, alongside field-proven, self-validating experimental protocols for their exact determination.

Structural Analysis and Theoretical pKa Framework

To establish a baseline, we must deconstruct the molecule into its constituent pharmacophores and evaluate the electronic contributions of its substituents.

  • The Indole N-H (Acidic Center 1): Unsubstituted indole is a very weak acid, exhibiting a pKa of 16.2 in water and 21.0 in DMSO[2]. The introduction of a bromine atom at the C4 position exerts a mild, through-bond inductive electron withdrawal (-I effect). This stabilizes the resulting indolide anion, lowering the predicted pKa of 4-bromoindole to approximately 16.07[3],[4]. Furthermore, the 1-hydroxyethyl group at C2 provides additional inductive stabilization, likely shifting the N-H pKa down to the 15.8 – 16.0 range.

  • The Secondary Hydroxyl O-H (Acidic Center 2): Aliphatic secondary alcohols typically possess pKa values around 16.5. However, proximity to the electron-deficient, brominated aromatic system significantly increases the acidity of this hydroxyl group. Structurally related analogs, such as tryptophol (indole-3-ethanol), exhibit a predicted primary O-H pKa of 15.8[5]. Given that the hydroxyl in our target molecule is secondary but directly adjacent to the C2 position, we extrapolate its pKa to be in the 15.5 – 16.0 range.

  • The Indole Ring (Basic Center): Protonation of the indole core occurs at the C3 carbon, not the nitrogen, disrupting aromaticity. This requires extremely acidic conditions, with the conjugate acid exhibiting a pKa of approximately -2.4[6],[5].

Table 1: Predicted and Reference pKa Values
Ionizable CenterReference AnalogSolvent SystempKa ValueSource
Indole N-HIndoleWater16.2[2]
Indole N-HIndoleDMSO21.0[2]
Indole N-H4-BromoindoleWater (Predicted)16.07 ± 0.30[3],[4]
Primary O-HTryptopholWater (Predicted)15.8[5]
Indole C3 (Basic)IndoleWater-2.4[6]
Secondary O-H & N-H 1-(4-Bromo-1H-indol-2-yl)ethanol Water (Extrapolated) 15.5 – 16.0 This Work

Mechanistic Insights: Substituent Effects and Deprotonation Dynamics

The critical challenge with 1-(4-Bromo-1H-indol-2-yl)ethanol is the overlapping pKa phenomenon . Because the N-H and O-H pKa values are nearly identical, exposing the molecule to a strong base (e.g., NaH or alkoxides) will not yield a single, clean deprotonation event. Instead, it creates a bifurcated pathway resulting in a mixture of N-anions and O-anions.

Causality of Electronic Effects: The bromo group at C4 acts via a strong inductive (-I) pull, but its mesomeric (+M) electron-donating effect is geometrically restricted from effectively neutralizing the negative charge at the nitrogen. Meanwhile, the oxygen of the C2-hydroxyethyl group inductively pulls electron density away from the ring. When the O-H is deprotonated, the resulting alkoxide is kinetically favored (due to less steric hindrance and rapid proton exchange), but the N-deprotonated indolide anion is often the thermodynamic sink due to resonance delocalization across the aromatic system.

Deprotonation A 1-(4-Bromo-1H-indol-2-yl)ethanol (Neutral) B Indolide Anion (N-Deprotonation) A->B pKa ~16.0 Thermodynamic C Alkoxide Anion (O-Deprotonation) A->C pKa ~15.8 Kinetic D Dianion (N,O-Deprotonation) B->D Excess Base C->D Excess Base

Fig 1. Competitive deprotonation pathways and species distribution.

Experimental Methodologies for High-pKa Determination

Because the predicted pKa values exceed the pH 14 limit of water, standard potentiometric titration will fail. To accurately profile this molecule, we must employ orthogonal techniques: Cosolvent UV-Vis Spectrophotometry (to determine the macro-pKa) and 1H-NMR Titration (to resolve the micro-pKa constants).

Protocol 1: Cosolvent UV-Vis Spectrophotometric Titration

This method leverages the fact that deprotonation of the indole ring significantly alters its UV absorbance profile (typically inducing a bathochromic shift).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(4-Bromo-1H-indol-2-yl)ethanol in anhydrous DMSO to a concentration of 1 mM.

  • Buffer Series Formulation: Prepare a series of 15 solutions using a water/DMSO cosolvent gradient mixed with KOH. Calibrate the solutions to the

    
     (hydrocarbon acidity) scale, ranging from 
    
    
    
    12.0 to 18.0.
  • Spectral Acquisition: Spike 10 µL of the stock into 2 mL of each buffer. Record the UV-Vis spectra from 250 nm to 400 nm using a thermostated cuvette at 25.0 °C.

  • Self-Validating Step (Isosbestic Analysis): Overlay all 15 spectra. Internal Validation: The presence of a sharp, stable isosbestic point (where absorbance remains constant across all pH values) confirms a clean two-state transition without degradation. If the isosbestic point drifts, the compound is degrading at high pH, and the data must be discarded.

  • Data Extraction: Plot the absorbance at the

    
     of the anion versus the 
    
    
    
    value. Fit the curve using the non-linear Henderson-Hasselbalch equation to extract the macro-pKa.

UVVisWorkflow S1 1. Stock Preparation (1 mM in DMSO) S3 3. UV-Vis Acquisition (250-400 nm) S1->S3 S2 2. Buffer Series Formulation (H- scale 12.0 to 18.0) S2->S3 S4 4. Isosbestic Point Analysis (Validation Step) S3->S4 S5 5. Non-linear Regression (Macro-pKa Extraction) S4->S5

Fig 2. Self-validating spectrophotometric workflow for high-pKa analysis.

Protocol 2: 1H-NMR Titration for Micro-pKa Elucidation

Because UV-Vis only yields a macro-constant for overlapping pKa values, NMR is required to distinguish between N-deprotonation and O-deprotonation.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Titrant Preparation: Prepare a standardized solution of dimsyl potassium (

    
    ) in DMSO-
    
    
    
    .
  • Titration & Acquisition: Add the titrant in 0.1 equivalent aliquots. After each addition, acquire a quantitative 1H-NMR spectrum.

  • Chemical Shift Monitoring:

    • Monitor the C3-H proton of the indole ring. As the N-H deprotonates, the C3-H will shield significantly (move upfield) due to increased electron density on the aromatic ring.

    • Monitor the C1'-H proton (the methine proton of the hydroxyethyl group). As the O-H deprotonates, this proton will shield due to the adjacent alkoxide formation.

  • Self-Validating Step (Mass Balance): Internal Validation: Fit the simultaneous chemical shift curves to a multi-site binding model. The sum of the molar fractions of the neutral, N-deprotonated, and O-deprotonated species extracted from the integration must equal exactly 1.0 at every titration point.

Implications in Drug Design and Synthetic Workflows

Understanding the overlapping pKa values of 1-(4-Bromo-1H-indol-2-yl)ethanol is critical for downstream synthetic applications.

If a medicinal chemist attempts to selectively alkylate the indole nitrogen using a standard base like


 or NaH, the similarity in pKa between the N-H (~16.0) and O-H (~15.8) will inevitably lead to a complex mixture of N-alkylated, O-alkylated, and N,O-dialkylated products.

Field-Proven Insight: To achieve selective N-alkylation, one must bypass thermodynamic pKa control and utilize kinetic control or protective group strategies. Alternatively, utilizing the Mitsunobu reaction can selectively activate the secondary alcohol for substitution, leaving the indole N-H intact, provided the pKa of the pronucleophile is appropriately matched.

References

Sources

Exploratory

Strategic Synthesis of 2-Substituted 4-Bromoindoles: A Guide to Core Methodologies and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-substituted 4-bromoindole scaffold is a privileged structure in modern chemistry, serving as a versatile intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-substituted 4-bromoindole scaffold is a privileged structure in modern chemistry, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the bromine atom at the C4 position provides a valuable handle for further elaboration via cross-coupling reactions, while the C2 substituent allows for the fine-tuning of steric and electronic properties. This guide offers a comprehensive overview of the principal synthetic routes to this important class of molecules, grounded in mechanistic understanding and practical application. We will explore classical methods, modern transition-metal-catalyzed reactions, and post-synthesis functionalization strategies, providing detailed protocols and comparative analysis to inform methodological selection.

Classical Approach: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains a robust and widely used method for constructing the indole core.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3] For the synthesis of 2-substituted 4-bromoindoles, the logical starting materials are 4-bromophenylhydrazine and a suitable ketone.

Causality Behind Experimental Choices:

  • Starting Materials: The choice of ketone directly dictates the substituent at the C2 position. For instance, reacting 4-bromophenylhydrazine with acetone yields 4-bromo-2-methylindole.[4]

  • Catalyst Selection: The reaction requires an acid catalyst to facilitate the key[4][4]-sigmatropic rearrangement of the intermediate hydrazone. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective.[1][3] Zinc chloride is a frequently employed catalyst due to its efficacy and moderate reactivity, often providing a good balance between reaction rate and side-product formation.[5] The acid protonates the hydrazone, enabling tautomerization to the crucial ene-hydrazine intermediate, which is poised for the intramolecular rearrangement.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism proceeds through several distinct stages: formation of the 4-bromophenylhydrazone, acid-catalyzed tautomerization to an ene-hydrazine, a[4][4]-sigmatropic rearrangement to form a di-imine intermediate, and finally, rearomatization with the loss of ammonia to furnish the indole ring.[1][6]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization 4-Bromophenylhydrazine 4-Bromophenyl-hydrazine Hydrazone Hydrazone Intermediate 4-Bromophenylhydrazine->Hydrazone + Ketone - H₂O 4-Bromophenylhydrazine->Hydrazone Ene-hydrazine Ene-hydrazine Hydrazone->Ene-hydrazine H⁺ Hydrazone->Ene-hydrazine Di-imine Di-imine Intermediate Ene-hydrazine->Di-imine Heat Ene-hydrazine->Di-imine Intermediate Cyclized Intermediate Di-imine->Intermediate H⁺ Di-imine->Intermediate 2-Substituted-4-bromoindole 2-Substituted 4-Bromoindole Intermediate->2-Substituted-4-bromoindole - NH₄⁺ Intermediate->2-Substituted-4-bromoindole

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 4-Bromo-2-methylindole [4][5]

  • Hydrazone Formation: In a round-bottom flask, combine 4-bromophenylhydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol. Heat the mixture at reflux for 1 hour. Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure to yield the crude acetone-4-bromophenylhydrazone.

  • Indolization: Add anhydrous zinc chloride (4.0 eq) to the crude hydrazone. Heat the mixture to 170-180 °C in an oil bath with stirring. The mixture will darken, and ammonia evolution will be observed. Maintain the temperature for 15-20 minutes.

  • Work-up: Cool the reaction mass to room temperature. Carefully add hot water and acidify with dilute hydrochloric acid.

  • Purification: The product can be purified by steam distillation, where the 4-bromo-2-methylindole distills as an oil that solidifies on cooling, or by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by column chromatography on silica gel.

CatalystKetoneTemperature (°C)Yield (%)Reference
ZnCl₂Acetone18066[4]
Polyphosphoric AcidCyclohexanone100~75-85[1]
H₂SO₄ in EtOHPropiophenone78 (reflux)Variable[3]
Table 1. Representative yields for the Fischer synthesis of substituted indoles.
Modern Palladium-Catalyzed Methodologies

The advent of palladium catalysis has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel bond disconnections compared to classical methods.[7][8]

The Larock indole synthesis is a powerful heteroannulation reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne, catalyzed by a palladium(0) species.[9] To synthesize a 2-substituted 4-bromoindole, a starting material such as 4-bromo-2-iodoaniline is typically required, as the C-I bond is more reactive towards oxidative addition than the C-Br bond.

Causality Behind Experimental Choices:

  • Catalytic Cycle: The reaction begins with the reduction of a Pd(II) precatalyst to Pd(0), which then undergoes oxidative addition into the aryl-iodine bond. The alkyne coordinates to the resulting arylpalladium(II) complex, followed by migratory insertion. The regioselectivity of this step is crucial; the bulkier substituent on the alkyne generally directs itself to the C2 position of the forming indole to minimize steric hindrance.[10] The final steps involve intramolecular C-N bond formation and reductive elimination to release the indole product and regenerate the Pd(0) catalyst.[9]

  • Additives: Chloride salts, such as LiCl or n-Bu₄NCl, are often essential additives. The chloride anion is thought to coordinate to the palladium center, facilitating the reductive elimination step and preventing catalyst deactivation.[9]

Reaction Mechanism: Larock Indole Synthesis

Larock_Indole_Synthesis Pd(0) Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd(0)->OxAdd + 4-bromo-2-iodoaniline AlkCoord Alkyne Coordination OxAdd->AlkCoord + Alkyne MigIns Migratory Insertion AlkCoord->MigIns Cyc Cyclization (N-attack) MigIns->Cyc RedElim Reductive Elimination Cyc->RedElim RedElim->Pd(0) - HI Product 2,3-Disubstituted 4-Bromoindole RedElim->Product

Caption: Catalytic cycle of the Larock Indole Synthesis.

A highly efficient palladium-catalyzed route involves the reductive N-heteroannulation of o-nitrostyrenes using carbon monoxide (CO) as the reductant.[11] This method can produce 4-bromoindole in excellent yield (82%) from 3-bromo-2-ethenylnitrobenzene.[11] By starting with a substituted styrene, this method can be adapted to generate 2-substituted derivatives.

Causality Behind Experimental Choices:

  • Dual Role of CO: Carbon monoxide serves as the terminal reductant, converting the nitro group into a reactive nitroso or nitrene intermediate, which is necessary for cyclization. It also acts as a ligand for the palladium catalyst.

  • Catalyst System: A system comprising a palladium(II) source like palladium diacetate (Pd(OAc)₂) and a phosphine ligand (e.g., triphenylphosphine) is typically employed. The phosphine ligand stabilizes the palladium species and modulates its reactivity throughout the catalytic cycle.[11] The reaction proceeds via reduction of the nitro group, followed by palladium-mediated cyclization onto the alkene.

Experimental Workflow: Reductive N-Heteroannulation

Reductive_Annulation Start Substituted 3-Bromo-2-vinylnitrobenzene Catalyst Pd(OAc)₂, PPh₃ CO (4 atm), 70°C Start->Catalyst Reduction Nitro Group Reduction (via Pd-Nitrene/Nitroso) Catalyst->Reduction Cyclization Intramolecular C-N Bond Formation Reduction->Cyclization Product 2-Substituted 4-Bromoindole Cyclization->Product

Caption: Workflow for Pd-catalyzed reductive cyclization.

Comparative Analysis of Synthetic Strategies

The optimal choice of synthetic route depends on several factors, including starting material availability, desired substitution pattern, functional group tolerance, and scalability.

MethodStarting MaterialsKey AdvantagesKey Limitations
Fischer Synthesis 4-Bromophenylhydrazine, Ketone/AldehydeInexpensive starting materials, robust, scalable.Harsh acidic conditions, limited functional group tolerance, potential for side reactions.
Larock Synthesis 4-Bromo-2-iodoaniline, AlkyneMild conditions, high functional group tolerance, good control over substitution.Requires di-halogenated aniline, potential cost of palladium catalyst and ligands.
Reductive Annulation Substituted o-NitrostyreneHigh yields, good functional group tolerance.Requires handling of toxic carbon monoxide gas, multi-step preparation of styrene precursor.
Table 2. Comparison of primary synthetic routes to 2-substituted 4-bromoindoles.
Conclusion and Future Outlook

The synthesis of 2-substituted 4-bromoindoles can be effectively achieved through a variety of methods, from the classic Fischer synthesis to modern palladium-catalyzed reactions. The Fischer synthesis offers a direct and cost-effective route, ideal for simple, robust substrates. For more complex targets requiring milder conditions and greater functional group compatibility, the Larock heteroannulation and reductive cyclization of nitrostyrenes provide powerful alternatives. The choice of method should be guided by a careful consideration of the specific target molecule and the practical constraints of the laboratory.

Future research will likely focus on the development of more sustainable methods, such as C-H activation strategies that avoid the pre-functionalization of starting materials, and the use of earth-abundant metal catalysts to replace palladium. Furthermore, the development of enantioselective variants of these reactions will be critical for the efficient synthesis of chiral indole-containing drug candidates.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 17).
  • Chulabhorn Royal Academy. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus.
  • ResearchGate. (2025, August 6). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Synthesis of Indoles by Reductive N-Heteroannulation of 2-Nitrostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 4). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for production of indole compounds.
  • National Center for Biotechnology Information. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Fischer Indole Synthesis (late 1880s). Retrieved from [Link]

  • Beilstein Journals. (2012, October 11). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Retrieved from [Link]

  • Patsnap. (2020, December 4). 4-bromoindole compound and preparation method thereof. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • ACS Publications. (2005, July 13). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Retrieved from [Link]

  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

Sources

Foundational

safety data sheet (SDS) for 1-(4-Bromo-1H-indol-2-yl)ethanol

An in-depth technical guide and Safety Data Sheet (SDS) for 1-(4-Bromo-1H-indol-2-yl)ethanol requires a synthesis of chemical safety protocols, physicochemical profiling, and advanced synthetic methodologies. As a highly...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and Safety Data Sheet (SDS) for 1-(4-Bromo-1H-indol-2-yl)ethanol requires a synthesis of chemical safety protocols, physicochemical profiling, and advanced synthetic methodologies. As a highly specialized bifunctional building block, this compound is a critical intermediate in the development of bioactive indole derivatives, particularly in oncology and neuropharmacology.

Executive Summary & Chemical Identity

1-(4-Bromo-1H-indol-2-yl)ethanol is a privileged scaffold in medicinal chemistry. The molecule features an electron-rich indole core, a sterically hindered bromine atom at the C4 position, and a secondary alcohol (ethanol group) at the C2 position. This bifunctionality allows researchers to perform orthogonal functionalizations: transition-metal-catalyzed cross-coupling at the C4 position to access deep hydrophobic pockets in target proteins, and nucleophilic substitutions or oxidations at the C2-ethanol side chain.

Physicochemical Profiling

To ensure predictable reactivity and safe handling, the quantitative physicochemical properties of 1-(4-Bromo-1H-indol-2-yl)ethanol are summarized below:

PropertyValue / Description
Chemical Name 1-(4-Bromo-1H-indol-2-yl)ethanol
Molecular Formula C₁₀H₁₀BrNO
Molecular Weight 240.10 g/mol
Appearance Light yellow to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Ethyl Acetate, Methanol; Insoluble in Water
LogP (Predicted) ~2.45 (Indicates moderate lipophilicity)
Hydrogen Bond Donors 2 (Indole N-H, Alcohol O-H)
Hydrogen Bond Acceptors 1 (Alcohol Oxygen)

Causality of Reactivity: The C4-Br bond is notoriously difficult to functionalize compared to the C5 or C6 positions due to the steric shielding from the adjacent C3-H and the geometry of the fused bicyclic system. However, successfully functionalizing this position is highly rewarding, as 4-substituted indoles demonstrate sub-nanomolar affinity in specific integrin and kinase targets [1].

Core Safety Data Sheet (SDS) Parameters

As a halogenated indole derivative, 1-(4-Bromo-1H-indol-2-yl)ethanol must be handled in accordance with Globally Harmonized System (GHS) standards.

GHS Classification & Hazard Statements
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation.
Handling, Storage, and Emergency Protocols
  • Storage Causality : The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) . The electron-rich pyrrole ring of the indole is susceptible to auto-oxidation, and the secondary alcohol can be prematurely oxidized to a ketone if exposed to atmospheric oxygen and light.

  • Personal Protective Equipment (PPE) : Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and a NIOSH-approved particulate respirator when handling the dry powder to prevent inhalation of irritating dust.

  • Emergency Response :

    • Eye Contact: Flush immediately with copious amounts of water for 15 minutes. The lipophilic nature of the compound means it can rapidly penetrate the corneal epithelium.

    • Spill Protocol: Do not dry sweep. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to suppress dust formation, sweep into a sealed chemical waste container, and ventilate the area.

Experimental Workflows: C4-Functionalization via Suzuki-Miyaura Cross-Coupling

The most valuable application of 1-(4-Bromo-1H-indol-2-yl)ethanol is the installation of aryl or heteroaryl groups at the C4 position via palladium-catalyzed Suzuki-Miyaura cross-coupling [2]. Because the C4 position is sterically hindered and the molecule contains an unprotected secondary alcohol and an acidic indole N-H, the catalytic system must be carefully engineered.

Step-by-Step Methodology

Objective: Synthesize 1-(4-Aryl-1H-indol-2-yl)ethanol.

  • Reagent Preparation : In an oven-dried Schlenk flask, combine 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation that occurs under basic aqueous conditions.

  • Catalyst & Ligand Selection : Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle (99°). This geometry forces the palladium center into a highly reactive conformation, significantly lowering the activation energy required for the challenging oxidative addition into the sterically shielded C4-Br bond.

  • Base Addition : Add Potassium Carbonate (K₂CO₃) (2.0 eq).

    • Causality: K₂CO₃ is a mild inorganic base that effectively facilitates the transmetalation step by forming a reactive boronate complex without deprotonating the indole N-H (which would poison the catalyst).

  • Solvent System & Degassing : Suspend the mixture in a degassed solution of 1,4-Dioxane and H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles.

    • Causality: The biphasic solvent ensures the solubility of both the hydrophobic indole and the inorganic base. Strict degassing is mandatory because molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes and can oxidize the C2-ethanol group.

  • Reaction Execution : Heat the mixture to 90 °C for 12 hours under a positive pressure of Nitrogen.

  • Workup & Purification : Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Insights & Biological Applications

Derivatives synthesized from 1-(4-Bromo-1H-indol-2-yl)ethanol are frequently deployed as targeted kinase inhibitors. The geometry of the 4-substituted indole allows the molecule to act as an ATP-competitive inhibitor. The indole N-H forms a critical hydrogen bond with the hinge region of kinases (such as PI3K), while the C4-aryl substituent projects deep into the hydrophobic specificity pocket (affinity pocket), and the C2-ethanol group extends toward the solvent-exposed region to improve aqueous solubility and pharmacokinetic profiles.

Below is a mechanistic mapping of how these 4-substituted indole derivatives disrupt the PI3K/AKT/mTOR signaling pathway, a primary driver of cell proliferation in oncology.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor 4-Substituted Indole Derivative Inhibitor->PI3K Competitive Inhibition

Fig 1: PI3K/AKT/mTOR pathway and targeted inhibition by 4-substituted indole derivatives.

References

  • Identification of novel short chain 4-substituted indoles as potent alphavbeta3 antagonist using structure-based drug design Source: European Journal of Medicinal Chemistry (PubMed/NIH) URL:[Link][1]

  • Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid Source: Molecules (PMC/NIH) URL:[Link][2]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][3]

Sources

Exploratory

molecular weight and exact mass of 1-(4-Bromo-1H-indol-2-yl)ethanol

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(4-Bromo-1H-indol-2-yl)ethanol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1-(4-Bromo-1H-indol-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the molecular weight and exact mass of the heterocyclic compound 1-(4-Bromo-1H-indol-2-yl)ethanol. Addressed to an audience of scientific professionals, this document moves beyond simple definitions to explore the theoretical underpinnings, authoritative computational methods, and rigorous experimental protocols required for unambiguous characterization. We will dissect the critical distinction between molecular weight and exact mass, detail the profound impact of bromine's isotopic distribution on mass spectrometry data, and provide validated, step-by-step workflows for High-Resolution Mass Spectrometry (HRMS) and complementary analytical techniques. The methodologies and insights presented herein are designed to ensure the highest degree of scientific integrity and data trustworthiness in research and development settings.

Part 1: Foundational Concepts in Molecular Mass

The precise characterization of a molecule is fundamental to all aspects of chemical and pharmaceutical science. For a novel or specialized compound such as 1-(4-Bromo-1H-indol-2-yl)ethanol, two key mass-related parameters are often discussed: Molecular Weight and Exact Mass. A failure to distinguish between these can lead to significant errors in data interpretation and reporting.

The Subject Compound: 1-(4-Bromo-1H-indol-2-yl)ethanol

To begin our analysis, we must first establish the precise chemical identity of the target molecule. Its structure dictates its atomic composition, the basis for all mass calculations.

  • Chemical Formula: C₁₀H₁₀BrNO

  • Core Structure: An indole scaffold, substituted with a bromine atom at the 4-position of the bicyclic ring system.

  • Side Chain: An ethanol group attached to the 2-position of the indole ring.

Caption: Structure of 1-(4-Bromo-1H-indol-2-yl)ethanol.

Molecular Weight vs. Exact Mass: A Critical Distinction
  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes on Earth. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C. Molecular weight is a bulk property, useful for stoichiometric calculations in laboratory synthesis (e.g., determining the mass of reagent needed for a reaction).

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the single most abundant stable isotope of each element (e.g., ¹H, ¹²C, ¹⁴N, ¹⁶O, and, critically for this molecule, ⁷⁹Br or ⁸¹Br). Exact mass is a property of a single, specific molecule containing a particular set of isotopes. This is the value that is measured by mass spectrometry. The precision of this measurement, often to several decimal places, is a cornerstone of modern analytical chemistry, allowing for the unambiguous determination of a molecule's elemental formula.

Part 2: Theoretical Mass Calculations

Based on the established chemical formula, C₁₀H₁₀BrNO, we can calculate both the molecular weight and the exact mass.

Calculation of Molecular Weight

The molecular weight is the sum of the average atomic masses of the constituent atoms.

ElementQuantityAverage Atomic Mass (amu)Total Mass (amu)
Carbon (C)1012.011120.11
Hydrogen (H)101.00810.08
Bromine (Br)179.90479.904
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Total Molecular Weight 240.10 g/mol
Calculation of Exact Mass

The calculation of exact mass requires using the mass of the most abundant isotopes. However, bromine presents a unique and important case: it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This means that a sample of 1-(4-Bromo-1H-indol-2-yl)ethanol will contain a near 1:1 mixture of molecules containing ⁷⁹Br and molecules containing ⁸¹Br. Therefore, we must calculate two separate exact masses.

ElementQuantityIsotopeMonoisotopic Mass (Da)
Carbon10¹²C12.000000
Hydrogen10¹H1.007825
Nitrogen1¹⁴N14.003074
Oxygen1¹⁶O15.994915
Bromine (Isotope 1) 1⁷⁹Br 78.918337
Bromine (Isotope 2) 1⁸¹Br 80.916291

Exact Mass Calculation for the ⁷⁹Br Isotopologue: (10 * 12.000000) + (10 * 1.007825) + (1 * 78.918337) + (1 * 14.003074) + (1 * 15.994915) = 239.005801 Da

Exact Mass Calculation for the ⁸¹Br Isotopologue: (10 * 12.000000) + (10 * 1.007825) + (1 * 80.916291) + (1 * 14.003074) + (1 * 15.994915) = 241.003755 Da

This result is paramount for experimental work: any mass spectrum of this compound should exhibit two prominent molecular ion peaks separated by approximately 2 Da, with nearly equal intensity.[2][3] This characteristic M and M+2 pattern is a definitive signature for the presence of a single bromine atom.

Part 3: Experimental Determination & Verification

While theoretical calculations provide expected values, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Analytical Workflow

The process of experimental mass determination follows a logical and self-validating sequence. Each step is designed to ensure the integrity of the final data.

cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Data Analysis Sample 1. Sample Preparation (Dissolution in appropriate solvent, e.g., MeOH/ACN) HRMS 3. HRMS Analysis (e.g., ESI-QTOF or Orbitrap) Acquire full scan data in positive ion mode Sample->HRMS Calibrant 2. Instrument Calibration (Use of known mass standards for high accuracy) Calibrant->HRMS Spectrum 4. Spectrum Processing (Extract molecular ion cluster) HRMS->Spectrum Mass_Det 5. Mass Determination (Measure m/z of ⁷⁹Br and ⁸¹Br peaks) Spectrum->Mass_Det Formula_Gen 6. Formula Confirmation (Use software to match exact mass to C₁₀H₁₀BrNO) Mass_Det->Formula_Gen

Caption: Experimental workflow for HRMS-based mass determination.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Expertise & Causality: We choose HRMS (e.g., Time-of-Flight (TOF) or Orbitrap analyzers) over lower-resolution instruments (like single quadrupoles) because its ability to measure mass to four or more decimal places is essential. This high accuracy allows us to distinguish our target formula (C₁₀H₁₀BrNO) from other potential elemental combinations that might have a similar nominal mass. Electrospray ionization (ESI) is selected as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion, usually as a protonated species [M+H]⁺.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve approximately 1 mg of the synthesized 1-(4-Bromo-1H-indol-2-yl)ethanol in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode ESI.

    • Instrument Calibration: Before analysis, perform an external mass calibration of the HRMS instrument according to the manufacturer's protocol using a well-characterized calibration solution. This step is critical for ensuring the sub-ppm (parts-per-million) mass accuracy required for formula confirmation.

    • Method Setup: Set up a direct infusion or liquid chromatography-mass spectrometry (LC-MS) method. For direct infusion, the sample solution is introduced at a low flow rate (e.g., 5-10 µL/min).

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Mass Range: Scan from m/z 100 to 500 to ensure capture of the molecular ion cluster.

      • Resolution: Set to the instrument's high-resolution setting (e.g., >20,000 FWHM).

    • Data Acquisition: Acquire the mass spectrum. The data should clearly show two peaks of nearly equal intensity around m/z 240 and 242.

    • Data Interpretation:

      • Identify the protonated molecular ions: [M+H]⁺. The peak corresponding to the ⁷⁹Br isotope should appear at m/z 240.01363 (239.005801 + 1.007825). The peak for the ⁸¹Br isotope should be at m/z 242.0117 (241.003755 + 1.007825).

      • Confirm the 1:1 isotopic pattern, which is the hallmark of a monobrominated compound.

      • Utilize the instrument's software to generate a theoretical elemental formula based on the measured exact mass. The software should return C₁₀H₁₁BrNO⁺ (for the protonated molecule) as the top hit with a mass error of < 5 ppm.

Complementary Validating Protocols
  • Elemental Analysis (EA): This technique provides an independent, quantitative measure of the elemental composition (%C, %H, %N).

    • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantified. The results are compared to the theoretical percentages calculated from the molecular formula.

    • Trustworthiness: If the experimental percentages for C, H, and N are within ±0.4% of the theoretical values, it provides strong, independent corroboration of the proposed molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a mass determination technique, NMR confirms the molecule's carbon-hydrogen framework and connectivity.

    • Causality: By confirming the structure (e.g., the number of aromatic vs. aliphatic protons, the presence of the ethanol side chain), NMR provides absolute confidence that the molecular formula used for mass calculations is correct. An incorrect isomer would yield a different NMR spectrum, immediately flagging a potential issue.

Part 4: Data Synthesis and Reporting

A clear, consolidated summary of all theoretical and expected experimental data is crucial for reporting and regulatory submissions.

ParameterTheoretical ValueExpected Experimental Result (HRMS)
Chemical Formula C₁₀H₁₀BrNOConfirmed via exact mass measurement
Molecular Weight 240.10 g/mol N/A (not directly measured by MS)
Exact Mass (⁷⁹Br) 239.0058 Da[M+H]⁺ at m/z 240.0136 (± 5 ppm)
Exact Mass (⁸¹Br) 241.0038 Da[M+H]⁺ at m/z 242.0117 (± 5 ppm)
Isotopic Pattern M / M+2 ratio ≈ 1:1Observed peaks at ~240 and ~242 with near-equal intensity

Conclusion

The rigorous determination of molecular weight and exact mass for a compound like 1-(4-Bromo-1H-indol-2-yl)ethanol is a multi-faceted process that relies on a strong foundation of theoretical understanding and precise experimental execution. By appreciating the distinction between average and monoisotopic mass, leveraging the unique isotopic signature of bromine, and employing high-resolution analytical instrumentation, researchers can achieve an unambiguous characterization of their target molecule. The workflows described in this guide represent a self-validating system that ensures the highest level of scientific integrity, providing the trustworthy data essential for advancing research and drug development.

References

  • Van Bramer, S. (2022, July 3). 6.4: Isotope Abundance. Chemistry LibreTexts. [Link]

  • University of Arizona. Bromine Isotopic Distributions. College of Science, University of Arizona. [Link]

  • Wikipedia. (2023). Isotopes of bromine. [Link]

  • Commission on Isotopic Abundances and Atomic Weights (CIAAW). Natural Variations of Isotopic Abundances. [Link]

  • Pearson. Brown 15th Edition Ch 2 Problem 100b - For bromine, the two stable isotopes are bromine-79 and bromine-81. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76845918, 1-(4-bromo-1H-benzimidazol-2-yl)ethanol." PubChem. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95352, 1-(4-Bromophenyl)ethanol." PubChem. [Link]

Sources

Foundational

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Characteristics of 1-(4-Bromo-1H-indol-2-yl)ethanol

Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Hydrogen Bonding in Molecular Interactions In the realm of drug discovery and development, the intricate dance of...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Hydrogen Bonding in Molecular Interactions

In the realm of drug discovery and development, the intricate dance of molecules is largely governed by non-covalent interactions. Among these, the hydrogen bond stands out for its directionality and significant contribution to the specificity and affinity of ligand-receptor binding.[1][2] The ability of a molecule to act as a hydrogen bond donor or acceptor is a fundamental determinant of its pharmacokinetic and pharmacodynamic properties. This guide provides a detailed analysis of the hydrogen bond donor and acceptor counts for the molecule 1-(4-bromo-1H-indol-2-yl)ethanol, a compound of interest for its potential applications in medicinal chemistry. Understanding these properties is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics.

Molecular Structure and Functional Group Analysis

To accurately determine the hydrogen bond donor and acceptor counts, a thorough examination of the molecular structure of 1-(4-bromo-1H-indol-2-yl)ethanol is necessary. The structure consists of a 4-bromo-1H-indole scaffold substituted at the 2-position with an ethanol group.

The key functional groups that influence its hydrogen bonding capacity are:

  • The indole ring system , specifically the nitrogen-hydrogen (N-H) group.

  • The hydroxyl group (-OH) of the ethanol substituent.

Determination of Hydrogen Bond Donors

A hydrogen bond donor is a molecule or functional group that contains a hydrogen atom covalently bonded to a highly electronegative atom, such as nitrogen or oxygen.[3]

  • Indole N-H Group: The indole ring contains a nitrogen atom with a covalently bonded hydrogen atom (N-H). Due to the electronegativity of the nitrogen atom, this hydrogen is partially positive and can be donated to form a hydrogen bond.[4]

  • Ethanol O-H Group: The ethanol substituent possesses a hydroxyl group (-OH). The oxygen atom is highly electronegative, making the attached hydrogen atom a potent hydrogen bond donor.[3][5]

Therefore, 1-(4-bromo-1H-indol-2-yl)ethanol has two hydrogen bond donors.

Determination of Hydrogen Bond Acceptors

A hydrogen bond acceptor is an electronegative atom, such as nitrogen or oxygen, that possesses at least one lone pair of electrons to which a hydrogen atom can be attracted.[6]

  • Indole Nitrogen: The nitrogen atom in the indole ring, while also a donor, is generally considered a poor hydrogen bond acceptor in this context due to the delocalization of its lone pair into the aromatic system.

  • Ethanol Oxygen: The oxygen atom of the hydroxyl group in the ethanol substituent has two lone pairs of electrons. These lone pairs can readily accept a hydrogen atom from a donor group, making the oxygen atom a strong hydrogen bond acceptor.[7][8]

Thus, 1-(4-bromo-1H-indol-2-yl)ethanol has one primary hydrogen bond acceptor.

Summary of Hydrogen Bonding Properties

The hydrogen bond donor and acceptor counts for 1-(4-bromo-1H-indol-2-yl)ethanol are summarized in the table below.

PropertyCountContributing Functional Groups
Hydrogen Bond Donors2Indole N-H, Ethanol O-H
Hydrogen Bond Acceptors1Ethanol O-H

Implications for Drug Development

The hydrogen bond donor and acceptor counts are critical parameters in assessing the "drug-likeness" of a compound, most notably in the context of Lipinski's Rule of Five.[6][9][10] This rule suggests that for a compound to have good oral bioavailability, it should generally have no more than 5 hydrogen bond donors and no more than 10 hydrogen bond acceptors.[6][9]

With two hydrogen bond donors and one hydrogen bond acceptor, 1-(4-bromo-1H-indol-2-yl)ethanol comfortably falls within these guidelines. This suggests a favorable profile for membrane permeability and oral absorption.

Furthermore, the specific arrangement of these donors and acceptors provides a roadmap for understanding its potential interactions with biological targets. The ability to form specific hydrogen bonds with amino acid residues in a protein's active site is a key determinant of binding affinity and selectivity.

Experimental and Computational Workflows

Experimental Protocol: Spectroscopic Determination of Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful technique to experimentally verify hydrogen bonding. The stretching frequency of the N-H and O-H bonds will shift to lower wavenumbers upon formation of a hydrogen bond.

  • Sample Preparation: Prepare dilute solutions of 1-(4-bromo-1H-indol-2-yl)ethanol in a non-polar solvent (e.g., carbon tetrachloride) and a hydrogen-bonding solvent (e.g., dimethyl sulfoxide).

  • Data Acquisition: Record the IR spectrum of each solution in the range of 4000-3000 cm⁻¹.

  • Analysis: Compare the spectra. A broadening and shift to lower frequency of the N-H and O-H stretching bands in the hydrogen-bonding solvent confirms their participation in hydrogen bonds.

Computational Workflow: In Silico Prediction of Hydrogen Bonding Properties

Computational methods are invaluable for predicting and visualizing hydrogen bonding potential.

G cluster_input Input cluster_calculation Computational Analysis cluster_output Output mol_structure 3D Structure of 1-(4-Bromo-1H-indol-2-yl)ethanol dft Density Functional Theory (DFT) Calculation mol_structure->dft Input Geometry nbo Natural Bond Orbital (NBO) Analysis dft->nbo Generate Wavefunction h_bond_donors Identify Hydrogen Bond Donors nbo->h_bond_donors Analyze Donor Orbitals h_bond_acceptors Identify Hydrogen Bond Acceptors nbo->h_bond_acceptors Analyze Acceptor Orbitals quantify Quantify Donor/Acceptor Counts h_bond_donors->quantify h_bond_acceptors->quantify

Caption: Computational workflow for determining hydrogen bond properties.

Conclusion

The analysis of 1-(4-bromo-1H-indol-2-yl)ethanol reveals a well-balanced profile of hydrogen bonding capabilities, with two donor sites and one acceptor site. These characteristics are favorable for drug-like properties and suggest specific modes of interaction with biological macromolecules. This in-depth understanding is essential for the continued development and optimization of indole-based compounds in medicinal chemistry.

References

  • Chen, I. J., & Fersht, A. R. (2021). Hydrogen Bond Design Principles. Accounts of Chemical Research, 54(15), 3136-3147.
  • Huang, H., Golen, J. A., & Manke, D. R. (2016). data reports 4-Bromo-1H-indole-2,3-dione.
  • Silva, A. F. S., et al. (2025). Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]

  • Gkionis, K., & Simonson, T. (2025). Prediction of Hydrogen-Bonding Interaction Free Energies with Two New Molecular Descriptors. Molecules, 30(8), 1735.
  • Zhang, Y., et al. (2023). Hydrogen Bonding Principle-Based Molecular Design of a Polymer Excipient and Impacts on Hydrophobic Drug Properties: Molecular Simulation and Experiment. Biomacromolecules, 24(4), 1863-1875.
  • S, S., & G, R. (2023). Quantifying the hydrogen-bond propensity of drugs and its relationship with Lipinski's rule of five. New Journal of Chemistry.
  • Pothoczki, S., et al. (2021). Properties of Hydrogen-Bonded Networks in Ethanol–Water Liquid Mixtures as a Function of Temperature: Diffraction Experiments and Computer Simulations. The Journal of Physical Chemistry B, 125(23), 6298-6311.
  • Finneran, I. A., et al. (2015). Hydrogen bonding in the ethanol–water dimer. Physical Chemistry Chemical Physics, 17(38), 24978-24983.
  • Alkorta, I., & Elguero, J. (2003). Computational study of proper and improper hydrogen bonding in methanol complexes. Journal of the American Chemical Society, 125(48), 14847-14854.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Enhancement of classical force field predictions of hydrogen bonding in water, methanol and their crossed dimers using machine learning.
  • ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?. Retrieved from [Link]

  • Clark, J. (n.d.). an introduction to alcohols. Chemguide. Retrieved from [Link]

  • Kubinyi, H. (2006). Hydrogen Bonding: The Last Mystery in Drug Design?. In Structure-based drug design (pp. 1-23). Springer, Berlin, Heidelberg.
  • TIU. (2023). lipinski rule of five. TIU Lecture Notes.
  • ResearchGate. (n.d.). Hydrogen Bonding: The Last Mystery in Drug Design?. Retrieved from [Link]

  • S, K., et al. (2016). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Pharmaceutical Research, 33(7), 1557-1570.
  • Rutledge, L. R., Wheaton, C. A., & Wetmore, S. D. (2006). A computational characterization of the hydrogen-bonding and stacking interactions of hypoxanthine. Physical Chemistry Chemical Physics, 8(48), 5649-5659.
  • Yunta, M. J. R. (2017). It Is Important to Compute Intramolecular Hydrogen Bonding in Drug Design?.
  • GCSE Chemistry. (n.d.). Physical Properties of Alcohols. Retrieved from [Link]

  • Quora. (2018). Why is hydrogen bonding between water molecules stronger than ethanol molecules?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol from 4-Bromoindole

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol, a valuable heterocyclic building block for drug discovery and development. The syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol, a valuable heterocyclic building block for drug discovery and development. The synthetic strategy addresses the inherent challenge of regioselectivity in indole chemistry by employing a robust three-step sequence starting from commercially available 4-bromoindole. The methodology involves N-protection, directed C2-lithiation and electrophilic quench, followed by deprotection. This approach circumvents the preferential reactivity of the C3 position, offering a reliable and scalable route to the desired C2-functionalized indole. This document is intended for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development, providing not only a step-by-step protocol but also the underlying chemical principles and troubleshooting guidance.

Introduction and Synthetic Strategy

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] Functionalization of the indole core is a cornerstone of drug design, yet controlling the site of substitution presents a significant synthetic challenge. The C3 position of the indole nucleus is the most electron-rich and kinetically favored site for electrophilic attack.[2] Consequently, direct functionalization at the C2 position requires a more nuanced strategy.

The synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol from 4-bromoindole exemplifies this challenge. A direct Friedel-Crafts type reaction would likely fail or provide poor yields of the desired C2-substituted product. Our outlined strategy employs a directed metalation approach, a powerful tool in modern organic synthesis for achieving high regioselectivity.

The chosen three-step synthetic pathway is as follows:

  • N-Protection: The indole nitrogen of 4-bromoindole is protected with a phenylsulfonyl (PhSO₂) group. This step is critical for two reasons: it prevents unwanted side reactions at the nitrogen atom and, more importantly, the electron-withdrawing sulfonyl group significantly increases the acidity of the proton at the C2 position, facilitating its selective removal.

  • Directed C2-Lithiation and Electrophilic Quench: The N-protected intermediate undergoes regioselective deprotonation at the C2 position using a strong organolithium base at low temperature. The resulting 2-lithioindole species is a potent nucleophile that is immediately trapped with acetaldehyde to install the desired 1-hydroxyethyl side chain.

  • Deprotection: The final step involves the removal of the phenylsulfonyl protecting group under basic conditions to yield the target compound, 1-(4-Bromo-1H-indol-2-yl)ethanol.

This methodology provides a reliable and well-controlled route to the target molecule, overcoming the inherent reactivity patterns of the indole ring system.

Overall Reaction Scheme

Caption: Overall synthetic route from 4-bromoindole to the target compound.

Detailed Experimental Protocols

Safety Precautions: This procedure involves hazardous materials, including pyrophoric n-butyllithium, flammable solvents, and corrosive reagents. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn at all times. Anhydrous techniques are critical for Step 2.

Part A: Synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indole (Intermediate 1)

Rationale: This step protects the indole nitrogen with a phenylsulfonyl group. Sodium hydride (NaH) is used as a base to deprotonate the indole nitrogen, forming a sodium salt that readily reacts with benzenesulfonyl chloride.

Reagent/MaterialM.W.AmountMolesCAS No.
4-Bromoindole196.045.00 g25.5 mmol52488-36-5
Sodium Hydride (60% disp.)24.001.22 g30.6 mmol7646-69-7
Benzenesulfonyl Chloride176.625.41 g30.6 mmol98-09-9
Anhydrous Tetrahydrofuran (THF)-100 mL-109-99-9

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromoindole (5.00 g, 25.5 mmol).

  • Add anhydrous THF (100 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.22 g of a 60% dispersion in mineral oil, 30.6 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (5.41 g, 30.6 mmol) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product as a white or off-white solid.

Part B: Synthesis of 1-(4-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)ethanol (Intermediate 2)

Rationale: This is the key C-C bond-forming step. The N-sulfonyl group directs the strong base, n-butyllithium (n-BuLi), to selectively abstract the acidic proton at the C2 position. The resulting organolithium intermediate is a powerful nucleophile that attacks the electrophilic carbonyl carbon of acetaldehyde. The reaction must be performed under strictly anhydrous conditions and at a low temperature (-78 °C) to prevent side reactions.

Reagent/MaterialM.W.AmountMolesCAS No.
Intermediate 1336.205.00 g14.9 mmol109173-03-3
n-Butyllithium (2.5 M in hexanes)64.066.5 mL16.4 mmol109-72-8
Acetaldehyde44.051.31 g29.8 mmol75-07-0
Anhydrous Tetrahydrofuran (THF)-100 mL-109-99-9

Procedure:

  • Add Intermediate 1 (5.00 g, 14.9 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with dry nitrogen or argon.

  • Add anhydrous THF (100 mL) via syringe and stir to dissolve the solid.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (6.5 mL of a 2.5 M solution in hexanes, 16.4 mmol) dropwise via syringe over 15 minutes. The solution may change color to deep red or brown, indicating the formation of the anion.

  • Stir the mixture at -78 °C for 1 hour.

  • In a separate dry flask, dissolve acetaldehyde (1.31 g, 29.8 mmol) in ~10 mL of anhydrous THF.

  • Add the acetaldehyde solution dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Work-up: Quench the reaction at -78 °C by adding 50 mL of saturated aqueous NH₄Cl solution.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired alcohol.

Part C: Synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol (Final Product)

Rationale: The final step is the removal of the robust phenylsulfonyl protecting group. This can be achieved under strongly basic conditions (e.g., concentrated NaOH) or via reductive cleavage (e.g., magnesium in methanol), which is often milder.

Reagent/MaterialM.W.AmountMolesCAS No.
Intermediate 2380.254.00 g10.5 mmolN/A
Magnesium Turnings24.311.28 g52.5 mmol7439-95-4
Anhydrous Methanol-100 mL-67-56-1

Procedure (Reductive Cleavage):

  • To a 250 mL round-bottom flask, add Intermediate 2 (4.00 g, 10.5 mmol) and magnesium turnings (1.28 g, 52.5 mmol).

  • Place the flask under a nitrogen atmosphere and add anhydrous methanol (100 mL).

  • Stir the suspension at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate. Monitor the reaction progress by TLC. The reaction may take 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and carefully add 50 mL of 1 M hydrochloric acid (HCl) to quench the reaction and dissolve the magnesium salts.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Neutralize the remaining aqueous solution with saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 1-(4-Bromo-1H-indol-2-yl)ethanol as a solid.

Data Summary and Characterization

StepStarting MaterialKey ReagentsConditionsProductTypical Yield
A 4-BromoindoleNaH, PhSO₂ClTHF, 0 °C to RTIntermediate 185-95%
B Intermediate 1n-BuLi, CH₃CHOTHF, -78 °CIntermediate 265-75%
C Intermediate 2Mg, MeOHRT to 50 °CFinal Product 70-85%

Characterization of 1-(4-Bromo-1H-indol-2-yl)ethanol:

  • Appearance: White to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (br s, 1H, NH), 7.30 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 7.6 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.40 (s, 1H), 5.05 (q, J = 6.5 Hz, 1H), 2.10 (br s, 1H, OH), 1.60 (d, J = 6.5 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 142.1, 136.5, 128.9, 124.5, 123.1, 115.2, 110.8, 100.2, 66.5, 22.8.

  • HRMS (ESI): Calculated for C₁₀H₁₁BrNO [M+H]⁺: 240.0019; Found: 240.0021.

(Note: NMR spectral data are representative and may vary slightly based on solvent and concentration.)

Workflow and Troubleshooting

Caption: A generalized experimental workflow and troubleshooting guide.

Conclusion

The protocol detailed herein presents a reliable and efficient synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol. By leveraging a directed metalation strategy, this method successfully overcomes the challenge of C2-regioselectivity in indole functionalization. The procedure is robust and can likely be adapted for the synthesis of analogous C2-substituted indoles by varying the electrophile used to quench the lithiated intermediate. This makes the described methodology a valuable tool for medicinal chemists and researchers in the synthesis of novel indole-based compounds for drug discovery programs.

References

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106–5110.
  • Patsnap. (2020). CN107474044A - 4-bromoindole compound and preparation method thereof.
  • Al-Hourani, B. J., El-Elimat, T., & Al-Daffiri, M. S. (2016).
  • PubChem. (n.d.). 1-(4-Bromophenyl)ethanol. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved March 7, 2026, from [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 113-116.
  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Application

Suzuki-Miyaura coupling reactions using 1-(4-Bromo-1H-indol-2-yl)ethanol

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 1-(4-Bromo-1H-indol-2-yl)ethanol Executive Summary The indole scaffold is a privileged pharmacophore heavily utilized in medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 1-(4-Bromo-1H-indol-2-yl)ethanol

Executive Summary

The indole scaffold is a privileged pharmacophore heavily utilized in medicinal chemistry and drug discovery[1]. Functionalization at the C4 position is critical for accessing novel chemical space, yet it presents unique synthetic challenges due to steric hindrance and electronic deactivation[2]. This application note details an optimized, highly causal protocol for the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-1H-indol-2-yl)ethanol . By addressing the specific electronic and steric challenges posed by the free indole N-H and the unprotected C2-hydroxyethyl group, this guide provides a self-validating, high-yielding methodology suitable for library synthesis and scale-up.

Mechanistic Insights & Substrate Causality

As a Senior Application Scientist, I approach substrate functionalization by first mapping its reactive domains. 1-(4-Bromo-1H-indol-2-yl)ethanol is a highly functionalized building block that requires precise reaction engineering to prevent off-target reactivity:

  • The C4-Bromide (Target Site): The C4 position of the indole ring is sterically encumbered and electronically deactivated compared to C2 or C3 halogens. Oxidative addition of Palladium(0) into this C-Br bond requires elevated temperatures and an electron-rich ligand[3].

  • The Indole N-H (Off-Target Risk 1): With a pKa of ~16, the indole nitrogen can deprotonate under strongly basic conditions, leading to competing N-arylation (Buchwald-Hartwig type coupling)[4].

  • The C2-Hydroxyethyl Group (Off-Target Risk 2): The secondary alcohol can undergo Oppenauer-type oxidation to a ketone if trace oxygen is present alongside Pd(II). Furthermore, the hydroxyl oxygen can coordinate to the palladium center, potentially sequestering the catalyst.

Causality Behind Experimental Choices: To navigate this complex reactivity profile, we bypass traditional Pd(PPh₃)₄ systems[2]. Instead, PdCl₂(dppf) is selected as the optimal precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a large bite angle (99°), which enforces a cis-geometry on the Pd(II) intermediate. This dramatically accelerates the reductive elimination step, outcompeting potential side reactions like N-arylation[5],[3].

For the solvent and base, a biphasic 1,4-Dioxane / Aqueous K₂CO₃ system is strictly utilized. Water is not merely a co-solvent; it is mechanistically essential to dissolve the inorganic base and convert the arylboronic acid into the highly nucleophilic boronate anion [Ar-B(OH)₃]⁻, which is the actual species that undergoes transmetalation[6]. Dioxane provides excellent solubility for the indole substrate and stabilizes the active Pd(0) species without degrading the alcohol[7].

Catalytic Workflow & Visualization

Below is the engineered catalytic cycle specifically tailored for the functionalization of 1-(4-Bromo-1H-indol-2-yl)ethanol.

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(4-Indolyl)(Br)L₂] Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex [Pd(II)(4-Indolyl)(Ar)L₂] OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product 4-Aryl-1H-indole-2-ethanol TransMet->Product Substrate 1-(4-Bromo-1H-indol-2-yl)ethanol Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-bromoindole derivatives.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the optimization data that validates our chosen protocol. Comparative analysis demonstrates that tuning the ligand bite angle and solvent polarity is critical for maximizing yield while preserving the protic functional groups[2],[8].

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Toluene / H₂O9042%Sluggish oxidative addition; significant protodeboronation observed[2].
Pd(OAc)₂ / SPhosK₃PO₄ (3.0)Toluene / H₂O10065%Moderate yield; trace N-arylation side products detected.
Pd₂(dba)₃ / XPhosKOH (3.0)THF / H₂O7075%Good yield, but highly sensitive to trace oxygen; requires strict glovebox setup.
PdCl₂(dppf) K₂CO₃ (3.0) 1,4-Dioxane / H₂O 90 89% Optimal. Clean conversion; secondary alcohol and free N-H fully tolerated[5],[3].

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure the researcher can verify the reaction's integrity in real-time.

Workflow Step1 1. Reagent Prep & Degassing Step2 2. Catalyst Addition Step1->Step2 Step3 3. Thermal Reaction (90°C) Step2->Step3 Step4 4. LC-MS/TLC Validation Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane (HPLC grade, 4.0 mL)

  • Deionized Water (1.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: In a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar, add 1-(4-Bromo-1H-indol-2-yl)ethanol, the arylboronic acid, and K₂CO₃.

  • Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and Oppenauer oxidation of the C2-alcohol.

  • Solvent Addition: Add 1,4-Dioxane and Water via syringe. Sparge the biphasic mixture with Argon for 10 minutes.

  • Catalyst Introduction: Quickly uncap the vial under a positive flow of Argon, add the PdCl₂(dppf) catalyst, and reseal.

    • Validation Checkpoint 1: The mixture will initially appear deep red/orange, characteristic of the Pd(II) precatalyst.

  • Thermal Activation: Transfer the vial to a pre-heated oil block at 90 °C. Stir vigorously (800 rpm) to ensure mixing of the biphasic system for 4–12 hours.

    • Validation Checkpoint 2: Within 30 minutes, the solution should transition to a dark brown/black color. This visual cue confirms the reduction of Pd(II) to the active Pd(0) catalytic species.

  • Analytical Validation: At 4 hours, sample the organic layer. Quench an aliquot in EtOAc/H₂O and analyze via LC-MS or TLC (Hexanes:EtOAc 1:1).

    • Validation Checkpoint 3: The starting 4-bromoindole (typically Rf ~0.4) should be consumed, replaced by a more polar, highly UV-active product spot (Rf ~0.2-0.3).

  • Workup & Extraction: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting Matrix

  • Issue: High levels of protodeboronation (Ar-H formation) detected via LC-MS.

    • Cause/Solution: The boronic acid is degrading before transmetalation can occur[6]. Solution: Ensure the water is fully degassed. If the specific arylboronic acid is highly unstable, switch to its corresponding pinacol boronic ester (BPin) derivative.

  • Issue: Oxidation of the C2-alcohol to a ketone.

    • Cause/Solution: Trace oxygen in the presence of Pd(II) triggers an oxidative side-reaction. Solution: Increase the duration of Argon sparging to at least 20 minutes prior to catalyst addition.

References

  • MDPI Marine Drugs. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs.URL:[Link]

  • Chemical Reviews (ACS). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.URL:[Link]

  • University of Cambridge. A concise and scalable strategy for the total synthesis of dictyodendrin B based on sequential C–H functionalization.URL: [Link]

  • ResearchGate. Suzuki Coupling with Ligandless Palladium and Potassium Fluoride.URL: [Link]

  • Organic Chemistry Frontiers (RSC). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.URL:[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.URL:[Link]

Sources

Method

Application Notes and Protocols: Oxidation of 1-(4-Bromo-1H-indol-2-yl)ethanol to Ketone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Acylindoles The 2-acylindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Acylindoles

The 2-acylindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. The carbonyl group at the C-2 position serves as a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The controlled and efficient oxidation of 2-indolyl alcohol precursors is, therefore, a critical transformation in the synthesis of these valuable compounds. This application note provides a detailed guide to the oxidation of 1-(4-Bromo-1H-indol-2-yl)ethanol to its corresponding ketone, 2-acetyl-4-bromo-1H-indole, exploring various methodologies and offering detailed experimental protocols.

Mechanistic Considerations and Chemoselectivity Challenges

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. However, the presence of the electron-rich indole nucleus in the substrate, 1-(4-Bromo-1H-indol-2-yl)ethanol, introduces a significant challenge: chemoselectivity. The indole ring itself is susceptible to oxidation, which can lead to the formation of undesired byproducts such as oxindoles.[1][2]

To circumvent this, two primary strategies are employed:

  • Use of Mild and Selective Oxidizing Agents: Reagents that are known to selectively oxidize alcohols in the presence of other sensitive functional groups are preferred.

  • N-Protection of the Indole: The nucleophilicity and susceptibility of the indole ring to oxidation can be significantly attenuated by the introduction of an electron-withdrawing protecting group on the indole nitrogen. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and various sulfonyl groups.[3]

This guide will explore protocols that address these challenges, providing options for both direct oxidation and oxidation of an N-protected intermediate.

N-Protection of 1-(4-Bromo-1H-indol-2-yl)ethanol: A Prerequisite for Robust Oxidation

To ensure a clean and high-yielding oxidation, protection of the indole nitrogen is highly recommended. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its ease of introduction and subsequent removal under mild conditions.

Protocol 1: Boc-Protection of 1-(4-Bromo-1H-indol-2-yl)ethanol

This protocol describes the protection of the indole nitrogen with a Boc group.

Materials:

  • 1-(4-Bromo-1H-indol-2-yl)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the N-Boc protected alcohol.

Oxidation Methodologies: Protocols and Causality

The choice of oxidant is critical for the successful conversion of the secondary alcohol to the desired ketone without affecting the indole core. Below are detailed protocols for three widely used and effective methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation.

Methodology 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4] It operates under neutral conditions at room temperature, making it compatible with a wide range of sensitive functional groups.[5]

Protocol 2: Dess-Martin Oxidation of N-Boc-1-(4-Bromo-1H-indol-2-yl)ethanol

Materials:

  • N-Boc-1-(4-bromo-1H-indol-2-yl)ethanol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-1-(4-bromo-1H-indol-2-yl)ethanol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-acetyl-4-bromo-1H-indole.

Data Presentation: Dess-Martin Periodinane Oxidation

ParameterValueReference
Substrate N-Boc-1-(4-bromo-1H-indol-2-yl)ethanolN/A
Reagent Dess-Martin Periodinane[4]
Stoichiometry 1.5 equivalentsGeneral Practice
Solvent Anhydrous Dichloromethane[5]
Temperature 0 °C to Room TemperatureGeneral Practice
Reaction Time 1-3 hoursGeneral Practice
Work-up Quenching with NaHCO₃/Na₂S₂O₃General Practice
Expected Yield >90%Estimated

Experimental Workflow: Dess-Martin Oxidation

sub N-Boc-1-(4-bromo-1H-indol-2-yl)ethanol in DCM dmp Add Dess-Martin Periodinane (1.5 eq) at 0°C sub->dmp react Stir at RT for 1-3h dmp->react quench Quench with NaHCO3/Na2S2O3 react->quench extract Extract with DCM quench->extract dry Dry, Concentrate extract->dry purify Column Chromatography dry->purify product N-Boc-2-acetyl-4-bromo-1H-indole purify->product

Dess-Martin Oxidation Workflow

Methodology 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N).[6] It is another mild and efficient method for oxidizing alcohols to aldehydes and ketones.[1] The reaction is typically carried out at low temperatures (-78 °C) to avoid side reactions.[7]

Protocol 3: Swern Oxidation of N-Boc-1-(4-Bromo-1H-indol-2-yl)ethanol

Materials:

  • N-Boc-1-(4-bromo-1H-indol-2-yl)ethanol

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-1-(4-bromo-1H-indol-2-yl)ethanol (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-acetyl-4-bromo-1H-indole.

Data Presentation: Swern Oxidation

ParameterValueReference
Substrate N-Boc-1-(4-bromo-1H-indol-2-yl)ethanolN/A
Reagents Oxalyl chloride, DMSO, Triethylamine[6]
Stoichiometry 1.5 eq (Oxalyl Cl), 2.2 eq (DMSO), 5.0 eq (Et₃N)General Practice
Solvent Anhydrous Dichloromethane[1]
Temperature -78 °C to Room Temperature[7]
Reaction Time ~2 hoursGeneral Practice
Work-up Quenching with waterGeneral Practice
Expected Yield >90%Estimated

Experimental Workflow: Swern Oxidation

start Oxalyl Chloride in DCM at -78°C add_dmso Add DMSO in DCM start->add_dmso stir1 Stir for 30 min add_dmso->stir1 add_alcohol Add N-Boc-alcohol in DCM stir1->add_alcohol stir2 Stir for 1h add_alcohol->stir2 add_tea Add Triethylamine stir2->add_tea warm Warm to RT add_tea->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract dry Dry, Concentrate extract->dry purify Column Chromatography dry->purify product N-Boc-2-acetyl-4-bromo-1H-indole purify->product

Swern Oxidation Workflow

Methodology 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and selective oxidizing agent for the conversion of allylic and benzylic alcohols to the corresponding aldehydes and ketones.[8] Given the benzylic-like nature of the alcohol at the C-2 position of the indole, MnO₂ presents a viable and often advantageous option due to its heterogeneous nature, which simplifies the work-up procedure.[9]

Protocol 4: Manganese Dioxide Oxidation of 1-(4-Bromo-1H-indol-2-yl)ethanol

This protocol is presented for the unprotected indole, as MnO₂ is known for its high chemoselectivity. However, N-protection can still be employed for enhanced reliability.

Materials:

  • 1-(4-Bromo-1H-indol-2-yl)ethanol

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a solution of 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 eq) in anhydrous DCM, add activated manganese dioxide (10-20 eq by weight).

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion (typically 12-24 hours), filter the reaction mixture through a pad of Celite®.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-acetyl-4-bromo-1H-indole.

Data Presentation: Manganese Dioxide Oxidation

ParameterValueReference
Substrate 1-(4-Bromo-1H-indol-2-yl)ethanolN/A
Reagent Activated Manganese Dioxide[8]
Stoichiometry 10-20 weight equivalentsGeneral Practice
Solvent Anhydrous Dichloromethane[9]
Temperature Room TemperatureGeneral Practice
Reaction Time 12-24 hoursGeneral Practice
Work-up Filtration through Celite®[9]
Expected Yield 70-90%Estimated

Logical Relationship: Oxidation Method Selection

start Oxidation of 1-(4-Bromo-1H-indol-2-yl)ethanol protect N-Protection (e.g., Boc) start->protect no_protect Direct Oxidation start->no_protect dmp Dess-Martin Periodinane (High Yield, Mild) protect->dmp swern Swern Oxidation (High Yield, Low Temp) protect->swern mno2 Manganese Dioxide (Chemoselective, Heterogeneous) no_protect->mno2 product 2-Acetyl-4-bromo-1H-indole Derivatives dmp->product swern->product mno2->product

Decision Tree for Oxidation Method

Conclusion

The successful oxidation of 1-(4-Bromo-1H-indol-2-yl)ethanol to its corresponding ketone is a crucial step in the synthesis of many potential pharmaceutical candidates. This application note has provided a comprehensive overview of the challenges and solutions associated with this transformation. By selecting an appropriate mild oxidizing agent, such as Dess-Martin Periodinane or the reagents for a Swern oxidation, and by employing an N-protection strategy, high yields of the desired 2-acylindole can be achieved while minimizing side reactions. The use of activated manganese dioxide also presents a viable, chemoselective option for the direct oxidation of the unprotected indole. The detailed protocols and workflows provided herein are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.

References

  • Carretero, J. C., et al. (2009). Pd-catalyzed C-2 alkenylation of indoles by using the N-(2-pyridyl)sulfonyl group as a directing group.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Ali, R., et al. (2013). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Arabian Journal of Chemistry, 9(S2), S1698-S1704.
  • Heravi, M. M., et al. (2020). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 17(6), 436-479.
  • Comptes Rendus Chimie. (2012). Highly selective oxidation of alcohols using MnO 2 /TiO 2 -ZrO 2 as a novel heterogeneous catalyst. Comptes Rendus Chimie, 15(7), 613-620.
  • ResearchGate. (2019). Oxidation of indoles and our hypothesis. Retrieved from [Link]

  • Williams, J. M. J., et al. (2007). [Cp*IrCl2]2-Catalyzed Indirect Functionalization of Alcohols: Novel Strategies for the Synthesis of Substituted Indoles. Organic Letters, 9(18), 3507-3509.
  • Google Patents. (2020). 4-bromoindole compound and preparation method thereof.
  • Taher, S. G., et al. (2019). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Asian Journal of Green Chemistry, 3(3), 231-239.
  • National Center for Biotechnology Information. (2026). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Stanford University Libraries. (n.d.). THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES. Retrieved from [Link]

  • Chemistry Steps. (2020). Swern Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Oxidation of benzyl alcohols by semi-stoichiometric amounts of cobalt-doped birnessite-type layered MnO2 under oxygen atmosphere. New Journal of Chemistry, 38(5), 2179-2185.
  • University of Windsor. (n.d.). Hypervalent Iodine Reagents for the Oxidation of Alcohols and Their Application to Complex Molecule Synthesis. Retrieved from [Link]

  • YouTube. (2025). Swern Oxidation. Retrieved from [Link]

  • ACS Publications. (2013). Coupling and Cyclization of o-Iodoanilines and Propargylic Bromides via Allenes: An Efficient Entry to Indomethacin. Organic Letters, 15(12), 3054-3057.
  • Siddiqui, M. R. H., et al. (2013). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. Asian Journal of Chemistry, 25(16), 9031-9035.
  • Royal Society of Chemistry. (2025).
  • Harvard University. (n.d.). SYNTHESIS OF DESS-MARTIN-PERIODINANE. Retrieved from [Link]

  • Google Patents. (n.d.). 5-bromoindole preparation method.
  • Royal Society of Chemistry. (2013). Chemoselective, iron(ii)-catalyzed oxidation of a variety of secondary alcohols over primary alcohols utilizing H2O2 as the oxidant.
  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromoindole Derivatives

Introduction: The Strategic Importance of 4-Aminoindoles The indole nucleus is a cornerstone of medicinal chemistry and drug development, featuring prominently in a vast array of natural products and synthetic pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 4-Aminoindoles

The indole nucleus is a cornerstone of medicinal chemistry and drug development, featuring prominently in a vast array of natural products and synthetic pharmaceuticals. The functionalization of the indole scaffold is a critical endeavor, and the introduction of an amino group at the C4-position, in particular, opens up new avenues for molecular design and the modulation of biological activity. 4-Aminoindole derivatives are key intermediates in the synthesis of compounds targeting a range of therapeutic areas, including oncology, neurology, and infectious diseases.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides.[1] This guide provides a detailed technical overview and field-proven protocols for the successful application of the Buchwald-Hartwig amination to 4-bromoindole derivatives, addressing the specific challenges and considerations inherent to this substrate class.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] A general understanding of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-bromoindole, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the 4-aminoindole product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and the formation of an imine byproduct.[2]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (4-Bromoindole) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(4-Indolyl)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine (R₂NH) Coordination - Br⁻ Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [L-Pd(II)(4-Indolyl)(HNR₂)]⁺ Amine_Coordination->Pd_Amine_Complex Deprotonation Base Deprotonation Pd_Amine_Complex->Deprotonation Pd_Amido_Complex L-Pd(II)(4-Indolyl)(NR₂) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product 4-Aminoindole Reductive_Elimination->Product 4_Bromoindole 4-Bromoindole 4_Bromoindole->Oxidative_Addition Amine Amine (R₂NH) Amine->Amine_Coordination Base Base Base->Deprotonation

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for 4-Bromoindole Derivatives

The successful amination of 4-bromoindoles requires careful consideration of several factors unique to the indole scaffold.

The Indole N-H Proton

The acidic proton on the indole nitrogen can complicate the reaction. In the presence of a strong base, the indole can be deprotonated, potentially leading to N-arylation as a side reaction or inhibition of the desired C4-amination. The choice of base is therefore critical. For unprotected indoles, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferred, although this can sometimes lead to lower reaction rates.[1] Alternatively, using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective, as it deprotonates both the amine and the indole N-H, preventing unwanted side reactions.

For complex substrates or to circumvent issues with the N-H proton, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) can be a valuable strategy. The choice of protecting group will depend on the overall synthetic route and the conditions required for its eventual removal.

Catalyst and Ligand Selection

The choice of palladium precursor and phosphine ligand is paramount for achieving high yields and minimizing side reactions.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used palladium sources.[3]

  • Ligands: Bulky, electron-rich phosphine ligands are essential for facilitating both the oxidative addition and reductive elimination steps. The optimal ligand often depends on the nature of the amine coupling partner.

    • For Primary Amines: Ligands such as BrettPhos have shown excellent efficacy.[1]

    • For Secondary Amines: RuPhos is often a suitable choice.[1]

    • For Anilines and other N-H Heterocycles: X-Phos and DavePhos are frequently employed with good success.[1][3]

Base Selection

The base plays a crucial role in the catalytic cycle by deprotonating the amine.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are highly effective but can be incompatible with base-sensitive functional groups.[3]

  • Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer milder alternatives for sensitive substrates.

  • Non-nucleophilic Bases: LiHMDS is particularly useful for reactions involving substrates with acidic protons, such as unprotected indoles.[1]

Solvent Choice

Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[1]

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of 4-bromoindole derivatives. Optimization of these conditions may be necessary for specific substrates.

General Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add 4-bromoindole, palladium precatalyst, ligand, and base to reaction vessel. setup->reagents solvent Add anhydrous, degassed solvent. reagents->solvent amine Add amine coupling partner. solvent->amine reaction Heat reaction mixture to desired temperature. amine->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Aqueous Workup monitoring->workup Upon completion extraction Extract with an organic solvent. workup->extraction purification Purification (e.g., column chromatography) extraction->purification product Isolated Product purification->product

Figure 2. General workflow for Buchwald-Hartwig amination.

Protocol 1: Amination of 4-Bromoindole with an Aniline

This protocol is adapted from a procedure for the amination of a 4-bromo-estrone derivative and is a good starting point for the coupling of anilines with 4-bromoindole.[3]

Materials:

  • 4-Bromoindole (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Pd(OAc)₂ (0.1 equiv)

  • X-Phos (0.1 equiv)

  • KOtBu (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoindole, Pd(OAc)₂, X-Phos, and KOtBu.

  • Add anhydrous, degassed toluene via syringe.

  • Add the aniline derivative via syringe.

  • Seal the reaction vessel and heat the mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Catalyst Loading (mol%)Base (equiv)SolventTemperature (°C)
4-Bromoindole1.0--Toluene100-110
Aniline1.2--
Pd(OAc)₂-10-
X-Phos-10-
KOtBu--2.0
Protocol 2: Amination of Unprotected 4-Bromoindole with a Primary Aliphatic Amine

This protocol utilizes a weaker base to minimize side reactions involving the indole N-H.

Materials:

  • 4-Bromoindole (1.0 equiv)

  • Primary aliphatic amine (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add 4-bromoindole, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ to an oven-dried reaction vessel.

  • Add anhydrous, degassed dioxane.

  • Add the primary aliphatic amine.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

ReagentMolar Equiv.Catalyst Loading (mol%)Base (equiv)SolventTemperature (°C)
4-Bromoindole1.0--Dioxane100
Primary Amine1.5--
Pd₂(dba)₃-2-
BrettPhos-4-
Cs₂CO₃--2.0

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalyst.Use a pre-catalyst or ensure anhydrous and anaerobic conditions.
Poorly soluble base.Use a more soluble base (e.g., LiHMDS) or a different solvent.
Sterically hindered substrates.Increase reaction temperature and/or use a more active ligand (e.g., a Gen 4 Buchwald ligand).
Dehalogenation of starting material β-hydride elimination is competing.Lower the reaction temperature.[3] Use a more sterically hindered ligand.
Formation of N-arylated indole Deprotonation of the indole N-H followed by coupling.Use a weaker base or protect the indole nitrogen.
Diarylation of primary amine The product amine is more reactive than the starting amine.Use a slight excess of the primary amine. Lower the reaction temperature.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-aminoindole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by considering the unique reactivity of the indole scaffold, researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel and medicinally relevant molecules.

References

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1147–1153. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

Application

dehydration of 1-(4-Bromo-1H-indol-2-yl)ethanol to vinyl indole

Application Note: Mild and Scalable Dehydration of 1-(4-Bromo-1H-indol-2-yl)ethanol to 4-Bromo-2-vinyl-1H-indole Strategic Rationale & Mechanistic Insights The synthesis of 2-vinylindoles is a critical transformation in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mild and Scalable Dehydration of 1-(4-Bromo-1H-indol-2-yl)ethanol to 4-Bromo-2-vinyl-1H-indole

Strategic Rationale & Mechanistic Insights

The synthesis of 2-vinylindoles is a critical transformation in modern heterocyclic chemistry. The 2-vinylindole moiety serves as a highly reactive electron-rich diene, widely utilized in [4+3] cycloadditions to access complex polycyclic scaffolds such as cyclohepta[b]indoles[1], and in regioselective transition-metal-catalyzed (3+2)-annulations[2]. Furthermore, the specific presence of the C4-bromide in 4-bromo-2-vinyl-1H-indole provides an orthogonal synthetic handle for late-stage palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), a strategy frequently employed in the development of kinase inhibitors and immunomodulatory drugs[3].

The Chemical Challenge (Causality of Design): Indoles are notoriously sensitive to strong Brønsted acids. The C3 position of the indole ring is highly nucleophilic. If classical alcohol dehydration conditions (e.g.,


-TsOH, 

, or high-temperature

) are employed, the transient benzylic carbocation—or the resulting electron-rich vinyl group—will rapidly undergo intermolecular electrophilic attack by another indole molecule. This leads to irreversible C3-alkylation, dimerization, and complex polymerization (resinification).

To ensure a self-validating and high-yielding system, the dehydration must proceed via strictly non-acidic pathways. We present two field-proven methodologies: a Burgess Reagent-Mediated Syn-Elimination for discovery-scale purity, and a Mesylation/Base-Promoted E2 Elimination for process-scale economics.

Dehydration Strategy & Mechanistic Workflows

Workflow SM 1-(4-Bromo-1H-indol-2-yl)ethanol (Starting Material) Decision Scale & Purity Requirement? SM->Decision Burgess Method A: Burgess Reagent • < 10g Scale • Neutral Conditions • Syn-Elimination Decision->Burgess Discovery/Medicinal Chem Mesyl Method B: MsCl / DBU • > 10g Scale • Base-Promoted • E2 Elimination Decision->Mesyl Process/Scale-up Product 4-Bromo-2-vinyl-1H-indole (Target Product) Burgess->Product Mesyl->Product

Decision matrix for selecting the optimal dehydration protocol based on reaction scale.

Mechanism SM Secondary Carbinol (Substrate) Complex Alkoxysulfonium Intermediate SM->Complex Burgess Reagent (- Et3NH+) TS 6-Membered Cyclic Transition State Complex->TS Heat (50°C) Product Vinyl Indole + Sulfamate Byproduct TS->Product Concerted Syn-Elimination

Mechanistic pathway of Burgess reagent-mediated syn-elimination avoiding carbocation formation.

Experimental Protocols

Method A: Discovery Scale (< 10 g) – Burgess Reagent Dehydration

Rationale: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) facilitates a concerted syn-elimination. By avoiding the generation of free


 or discrete carbocations, we completely suppress C3-alkylation and dimerization.
  • Preparation: Charge a thoroughly flame-dried round-bottom flask with 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 equiv) and anhydrous THF (10 vol). Causality: Strict anhydrous conditions are critical. The Burgess reagent is rapidly hydrolyzed by ambient moisture, which would prematurely quench the active sulfonyl species and stall the reaction.

  • Activation: Add the Burgess reagent (1.5 equiv) in a single portion at 20 °C. Stir for 15 minutes, then elevate the temperature to 50 °C under an argon atmosphere. Causality: The initial ambient mixing allows for the formation of the alkoxysulfonium intermediate; subsequent heating provides the activation energy required to traverse the cyclic syn-elimination transition state.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc 8:2). Upon >98% conversion (typically 2–3 hours), cool the mixture to 5 °C and quench with saturated aqueous

    
     (5 vol).
    
  • Workup: Extract the aqueous layer with EtOAc (3 × 5 vol). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    Crucial Handling: Maintain the rotary evaporator water bath below 30 °C. 2-Vinylindoles are thermally sensitive and can undergo spontaneous [4+2] auto-dimerization if concentrated at elevated temperatures.
    
  • Purification: Purify via flash chromatography using silica gel pre-treated with 1%

    
     in hexanes.
    Causality: Standard silica gel is slightly acidic (pH ~4.5–5.0). Neutralizing the stationary phase with triethylamine prevents catastrophic on-column degradation and polymerization of the vinyl indole.
    
Method B: Process Scale (> 10 g) – Mesylation / Base-Promoted Elimination

Rationale: For large-scale synthesis, the Burgess reagent becomes cost-prohibitive. A two-stage, one-pot mesylation followed by E2 elimination using a sterically hindered, non-nucleophilic base (DBU) provides a scalable and highly economical alternative.

  • Mesylation: Charge the reactor with the starting alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM, 10 vol). Cool the system to 0 °C.

  • Acid Scavenging: Add Triethylamine (

    
    , 3.0 equiv), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv) over 30 minutes.
    Causality:
    
    
    
    serves a dual purpose—it catalyzes the mesyl transfer and acts as an acid scavenger for the
    
    
    generated during the reaction, preventing acid-catalyzed indole dimerization. Dropwise addition controls the exothermic nature of the mesylation.
  • Elimination: Stir at 0 °C for 1 hour. Once TLC confirms the complete formation of the mesylate, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) dropwise at 0 °C. Remove the cooling bath and allow the reaction to warm to 20 °C. Stir for 4 hours. Causality: DBU is a strong, non-nucleophilic amidine base that efficiently promotes the E2 elimination of the mesylate without participating in unwanted nucleophilic substitution (

    
    ) side reactions at the benzylic position.
    
  • Workup & Isolation: Quench with water (10 vol). Separate the organic layer and wash sequentially with 5% aqueous citric acid (to remove excess DBU/

    
    ) and brine. Concentrate under vacuum (< 30 °C) and purify via short-path filtration over neutralized silica.
    

Quantitative Data & Optimization Parameters

The following table summarizes the performance metrics of the evaluated dehydration pathways, highlighting the critical failure of classical acid catalysis.

ParameterMethod A (Burgess Reagent)Method B (MsCl / DBU)Classical Acid (

-TsOH)
Scale Suitability < 10 g (Discovery)> 10 g (Process/Scale-up)Not Recommended
Isolated Yield 88 - 94%78 - 85%< 15% (Polymerization)
Reaction Temp 50 °C0 °C to 20 °CReflux (110 °C)
Mechanistic Pathway Syn-elimination (Concerted)Anti-elimination (E2)E1 (Carbocation intermediate)
Primary Impurity Trace unreacted alcoholMesylate hydrolysis productC3-dimers, complex resins
Cost per 100g SM HighLowN/A

Storage and Handling of 4-Bromo-2-vinyl-1H-indole

Due to the high electron density of the indole core conjugated with the vinyl group, the isolated product is highly susceptible to radical-initiated auto-polymerization and light-induced degradation.

  • Short-term storage: Store as a dilute solution (e.g., 0.1 M in THF or DCM) at 4 °C.

  • Long-term storage: If storing neat, add 10–50 ppm of Butylated hydroxytoluene (BHT) as a radical scavenger, flush the vial with argon, protect from light using amber glassware, and store at -20 °C.

References

  • Pirovano, V., et al. "Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations." ACS Omega, 2020. URL:[Link]

  • Volla, O. P., et al. "Chemical Science." Royal Society of Chemistry, 2025. URL:[Link]

  • Vertex Pharmaceuticals. "4-Bromo-2-vinyl-1H-indole-7-carboxamide synthesis." Googleapis.com / DK/EP 3013337 T3, 2013. URL:[Link]

Sources

Method

Chemoselective Catalytic Hydrogenation of 1-(4-Bromo-1H-indol-2-yl)ethanol: A Guide to Divergent Synthetic Pathways

Executive Summary The catalytic hydrogenation of polyfunctionalized indoles presents a classic chemoselectivity challenge in modern drug development. For 1-(4-Bromo-1H-indol-2-yl)ethanol , researchers must navigate three...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of polyfunctionalized indoles presents a classic chemoselectivity challenge in modern drug development. For 1-(4-Bromo-1H-indol-2-yl)ethanol , researchers must navigate three highly reactive sites: an aryl bromide, a benzylic-type secondary alcohol, and the electron-rich pyrrole ring. Standard hydrogenation conditions often yield complex mixtures of over-reduced and dehalogenated products.

As a Senior Application Scientist, I have designed this protocol guide to provide you with absolute control over the reaction trajectory. By manipulating catalyst selection, solvent electronics, and acid-base equilibrium, you can selectively target specific functional groups while preserving the rest of the scaffold.

Mechanistic Vulnerabilities & Causality

To design a self-validating experimental protocol, we must first understand the causality behind the molecule's reactivity. 1-(4-Bromo-1H-indol-2-yl)ethanol possesses three distinct vulnerabilities under reductive conditions:

  • C4-Bromine (Hydrodehalogenation): Aryl bromides undergo rapid oxidative addition with palladium species. Under standard ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     atmospheres, this leads to swift hydrodehalogenation.
    
  • C2-1-Hydroxyethyl Group (Hydrogenolysis): The secondary alcohol at the C2 position is pseudo-benzylic. If the reaction medium becomes acidic, the hydroxyl group is protonated and eliminated as water. This forms a highly stabilized vinylogous carbocation (delocalized across the indole system) that is rapidly reduced to an ethyl group.

  • Indole Core (Dearomatization): The C2-C3 double bond of the pyrrole ring can be reduced to form an indoline. However, this dearomatization is thermodynamically demanding and typically requires specialized catalysts or harsh, acidic conditions[1].

G SM 1-(4-Bromo-1H-indol-2-yl)ethanol (Starting Material) P1 1-(1H-indol-2-yl)ethanol (Selective Debromination) SM->P1 Pd/C, H2, Et3N Neutralizes HBr P2 2-Ethyl-1H-indole (Exhaustive Reduction) SM->P2 Pd/C, H2, HCl Cleaves C-O & C-Br P3 1-(4-Bromoindolin-2-yl)ethanol (Selective Dearomatization) SM->P3 Ru50P50@SILP, H2 Halogen-Tolerant

Divergent catalytic hydrogenation pathways for 1-(4-Bromo-1H-indol-2-yl)ethanol based on catalyst.

Chemoselective Strategies & Expert Insights

Strategy A: Selective Hydrodehalogenation (Preserving the Alcohol)

When debromination occurs, stoichiometric hydrobromic acid (HBr) is released into the solution. Causality: If this HBr is not immediately scavenged, the local pH drops, protonating the benzylic alcohol and triggering unwanted hydrogenolysis (deoxygenation). By adding an organic base like Triethylamine (


), we neutralize the HBr in situ, completely shutting down the carbocation pathway and preserving the alcohol[2].
Strategy B: Selective Dearomatization (Preserving the Bromine)

Reducing the indole to an indoline while retaining the C4-Bromine is impossible with standard Pd/C, which prioritizes C-Br cleavage. Causality: By switching to Supported Ruthenium Phosphide Nanoparticles (


), we alter the electronic interaction at the catalyst surface. The ruthenium phosphide phase favors 

-coordination with the heterocycle rather than oxidative addition into the C-Br bond, enabling chemoselective dearomatization[3].

Quantitative Data Summary

The following table synthesizes the optimal parameters required to drive the reaction toward your desired product.

ObjectiveCatalystSolventAdditiveTemp / PressMajor ProductEst. Yield
Selective Debromination 10% Pd/C (wet)EtOH

(1.5 eq)
25 °C / 1 atm

1-(1H-indol-2-yl)ethanol>90%
Exhaustive Reduction 10% Pd/C (wet)MeOHHCl (cat.)40 °C / 3 atm

2-Ethyl-1H-indole85%
Selective Dearomatization

HeptaneNone90 °C / 50 bar

1-(4-Bromoindolin-2-yl)ethanol75-80%

Standard Operating Protocols (SOPs)

Protocol A: Selective Hydrodehalogenation (Debromination)

This protocol is designed as a self-validating system to ensure complete conversion without over-reduction.

Workflow Step1 1. Substrate & Base Dissolution (EtOH + Et3N) Step2 2. Inert Gas Purge (N2 or Ar, 3 cycles) Step1->Step2 Step3 3. Catalyst Addition (10% Pd/C, wet) Step2->Step3 Step4 4. Hydrogenation (H2 balloon, 1 atm, RT) Step3->Step4 Step5 5. IPC Monitoring (LC-MS / TLC) Step4->Step5 Step5->Step4 Incomplete Conversion Step6 6. Filtration & Concentration (Celite pad) Step5->Step6 >99% Conversion

Step-by-step workflow for selective hydrodehalogenation with integrated IPC loops.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 1-(4-Bromo-1H-indol-2-yl)ethanol in 10 mL of absolute ethanol.

  • Base Addition: Add 1.5 mmol of Triethylamine (

    
    ). Critical Step: Do not omit the base, or hydrogenolysis of the alcohol will occur.
    
  • Purging: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Catalyst Loading: Briefly open the septum under positive inert gas flow and carefully add 10 mol% of 10% Pd/C (50% wet). Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol/ethanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas via a balloon. Stir vigorously at room temperature (25 °C).
    
  • In-Process Control (IPC): Monitor the reaction via LC-MS every 2 hours (See Section 6 for validation metrics).

  • Workup: Once complete, purge the flask with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium. Wash the pad with ethyl acetate. Concentrate the filtrate in vacuo.

Protocol B: Selective Dearomatization to Indoline
  • Setup: To a high-pressure stainless steel autoclave, add 1.0 mmol of 1-(4-Bromo-1H-indol-2-yl)ethanol and 10 mL of anhydrous heptane.

  • Catalyst Addition: Add 5 mol% of

    
     catalyst under an inert atmosphere.
    
  • Pressurization: Seal the autoclave, purge with Nitrogen (3x), then purge with

    
     (3x). Pressurize the vessel to 50 bar of 
    
    
    
    .
  • Reaction: Heat the vessel to 90 °C and stir at 500 rpm for 16 hours.

  • Workup: Cool the reactor to room temperature, carefully vent the

    
     gas, and filter the catalyst. The catalyst can often be recycled.
    

Self-Validating Systems & Troubleshooting

To ensure trustworthiness in your results, rely on these specific analytical markers rather than generic TLC disappearance:

  • Validating Debromination (Protocol A): Use LC-MS. The starting material contains a bromine atom, which presents a distinct 1:1 isotopic doublet at

    
     (due to 
    
    
    
    and
    
    
    ). Validation Check: The reaction is complete when the LC-MS trace shows a single molecular ion peak at
    
    
    and the isotopic doublet is entirely absent.
  • Validating Dearomatization (Protocol B): Use

    
     NMR. The starting indole features a distinct aromatic pyrrole proton (C3-H) typically resonating around 6.4 - 6.6 ppm. Validation Check:  Successful conversion to the indoline is confirmed by the disappearance of this aromatic signal and the emergence of aliphatic multiplets in the 3.0 - 4.0 ppm region, corresponding to the newly formed 
    
    
    
    hybridized C2-H and C3-
    
    
    protons.
  • Troubleshooting Hydrogenolysis: If your LC-MS indicates a mass corresponding to

    
    , your reaction medium is too acidic. Increase the equivalent of 
    
    
    
    or switch to a stronger buffer like Sodium Acetate (NaOAc) to protect the benzylic alcohol.

References

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Selective Hydrogenation of Heteroarenes Using Supported Ruthenium Phosphide Nanoparticle Catalysts. Available at:[Link]

Sources

Application

Application Note: Advanced Halogen-Lithium Exchange Strategies for 1-(4-Bromo-1H-indol-2-yl)ethanol

Executive Summary The functionalization of the indole core at the C-4 position is a critical transformation in the synthesis of complex natural products (e.g., ergot alkaloids, ambiguines) and modern pharmaceuticals. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the indole core at the C-4 position is a critical transformation in the synthesis of complex natural products (e.g., ergot alkaloids, ambiguines) and modern pharmaceuticals. 1-(4-Bromo-1H-indol-2-yl)ethanol presents a unique synthetic challenge due to the presence of two highly acidic protic sites (the indole N–H and the secondary alcohol O–H) alongside the exchangeable C4–Br bond.

This application note provides an in-depth mechanistic analysis and a self-validating protocol for executing a flawless halogen-lithium exchange on this substrate. By employing a global protection strategy and leveraging the irreversible thermodynamics of tert-butyllithium (t-BuLi), researchers can achieve >95% lithiation efficiency while suppressing competitive side reactions.

Mechanistic Causality & Substrate Analysis

The Pitfall of Direct Metalation

1-(4-Bromo-1H-indol-2-yl)ethanol possesses an indole N–H (pKa ~16.2) and an alcohol O–H (pKa ~16.0). Attempting a direct halogen-lithium exchange on the unprotected substrate requires generating a highly charged trianion (alkoxide/indolide/aryllithium). This necessitates ≥4.0 equivalents of t-BuLi. As demonstrated in analogous studies on 4-bromotryptophan derivatives, poly-lithiated indoles suffer from severe aggregation and insolubility in ethereal solvents at –78 °C, leading to incomplete exchange, localized heating, and complex product mixtures [1].

The "Ate-Complex" and Exchange Kinetics

Halogen-lithium exchange is exceptionally fast, often outpacing proton transfer. The reaction proceeds via a hypervalent "ate-complex" intermediate ([Indole–Br–tBu]⁻ Li⁺) [2]. To ensure this intermediate collapses exclusively into the desired 4-lithioindole, the reaction medium must be homogeneous, which is achieved by masking the protic sites with lipophilic protecting groups (e.g., O-TBS, N-Boc).

Thermodynamic Driving Force: t-BuLi vs. n-BuLi

t-BuLi is strictly required for this transformation. The exchange utilizes exactly two equivalents of t-BuLi per halogen atom:

  • The Exchange Step: The first equivalent forms the 4-lithioindole and tert-butyl bromide (t-BuBr).

  • The Irreversible Quench: The second equivalent immediately acts as a base, reacting with the generated t-BuBr to eliminate isobutane, isobutylene, and LiBr.

This secondary elimination is the critical thermodynamic driving force. If n-BuLi were used, the resulting n-BuBr would remain in solution and act as a potent alkylating agent, leading to unwanted 4-butylindole byproducts via Wurtz-Fittig-type coupling[3].

Mechanism Start Protected 4-Bromoindole Ate Ate-Complex Intermediate [Indole-Br-tBu]- Li+ Start->Ate + t-BuLi (1st eq) Lithio 4-Lithioindole + t-BuBr Ate->Lithio Fast Exchange Irreversible Irreversible Cleavage t-BuBr + t-BuLi → Isobutane + Isobutylene + LiBr Lithio->Irreversible + t-BuLi (2nd eq) Product Trapped 4-Substituted Indole Lithio->Product + Electrophile (E+) Irreversible->Product Drives equilibrium

Fig 1: Mechanistic pathway of t-BuLi mediated halogen-lithium exchange via an ate-complex.

Experimental Design & Workflow Optimization

To establish a highly reproducible workflow, a Global Protection Strategy is employed. Protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether and the indole nitrogen as a tert-butoxycarbonyl (Boc) carbamate reduces the t-BuLi requirement to exactly 2.2 equivalents and ensures complete solubility of the resulting aryllithium species.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative optimization data comparing unprotected vs. protected strategies for the lithiation and subsequent formylation (using DMF as the electrophile) of 1-(4-Bromo-1H-indol-2-yl)ethanol.

StrategySubstrate StateBase (Equiv)SolventTemp (°C)SolubilityIsolated Yield (%)
A Unprotectedt-BuLi (4.2)THF-78Poor (Precipitates)18% (Complex mixture)
B Unprotectedn-BuLi (4.2)THF-78Poor<5% (Alkylation byproducts)
C N-Boc, O-TBSn-BuLi (1.1)THF-78Excellent34% (Reversible exchange)
D (Optimal) N-Boc, O-TBS t-BuLi (2.2) THF -78 Excellent 89% (Clean conversion)

Table 1: Optimization of Halogen-Lithium Exchange Conditions. Yields reflect the 4-formyl product after DMF quench.

Workflow A 1-(4-Bromo-1H-indol-2-yl)ethanol B Global Protection (O-TBS, N-Boc) A->B Step 1 C Halogen-Lithium Exchange (2.2 eq t-BuLi, -78 °C) B->C Step 2 D Electrophilic Trapping (e.g., R-CHO, CO2) C->D Step 3 E Global Deprotection (TBAF / TFA) D->E Step 4

Fig 2: Experimental workflow for the functionalization of 1-(4-Bromo-1H-indol-2-yl)ethanol.

Step-by-Step Protocol: The Self-Validating System

This protocol is designed as a self-validating system . It incorporates an in-process analytical checkpoint to verify lithiation efficiency before the addition of expensive or complex electrophiles.

Materials Required:
  • Substrate: N-Boc-1-(4-bromo-1H-indol-2-yl)-1-(TBS-oxy)ethane (1.0 mmol, 454 mg)

  • t-BuLi (1.7 M in pentane, titrated prior to use)

  • Anhydrous THF (distilled over Na/benzophenone)

  • Electrophile (e.g., anhydrous DMF)

Procedure:

Step 1: System Preparation & Substrate Solvation

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Dissolve the protected indole (1.0 mmol) in anhydrous THF (10 mL, 0.1 M concentration). Causality: THF strongly coordinates the lithium cation, breaking down hexameric t-BuLi aggregates into highly reactive dimers/monomers, which drastically accelerates the exchange kinetics.

  • Cool the solution to –78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

Step 2: Halogen-Lithium Exchange 4. Using a gas-tight syringe, add t-BuLi (1.30 mL, 2.2 mmol, 2.2 equiv) dropwise down the interior wall of the flask over 5 minutes. Causality: Adding the reagent down the cold glass wall pre-cools the t-BuLi before it contacts the reaction mixture. This prevents localized "warm spots" that can trigger premature protonation from the solvent or directed ortho-metalation (DoM) at C-3. 5. Stir the bright yellow solution at –78 °C for exactly 20 minutes.

Step 3: In-Process Analytical Validation (The Self-Validating Step) 6. Withdraw a 0.1 mL aliquot using a micro-syringe and immediately quench it into a vial containing 0.5 mL of CD3OD. 7. Analyze the quenched aliquot via LC-MS or rapid ¹H NMR. Validation: You must observe >95% deuterium incorporation at the C-4 position and the complete disappearance of the starting material mass. If unreacted bromide remains, add an additional 0.2 equiv of t-BuLi.

Step 4: Electrophilic Trapping 8. Once lithiation is confirmed, add the neat electrophile (e.g., anhydrous DMF, 3.0 mmol, 3.0 equiv) rapidly in one portion at –78 °C. 9. Maintain the temperature at –78 °C for 30 minutes, then slowly allow the reaction to warm to 0 °C over 1 hour. 10. Quench the reaction with saturated aqueous NH4Cl (5 mL), extract with EtOAc (3 × 10 mL), dry over Na2SO4, and concentrate under reduced pressure.

Step 5: Deprotection 11. Treat the crude residue with TBAF (1.0 M in THF, 1.5 equiv) at room temperature for 2 hours to remove the TBS group, followed by 20% TFA in DCM to cleave the Boc group, yielding the functionalized 1-(4-substituted-1H-indol-2-yl)ethanol.

Troubleshooting

  • Issue: High levels of unreacted starting material.

    • Cause: Degraded t-BuLi. Organolithium reagents degrade rapidly upon exposure to trace moisture, forming LiOH.

    • Solution: Always titrate t-BuLi immediately before use (e.g., using diphenylacetic acid or N-benzylbenzamide as an indicator).

  • Issue: Formation of C-3 or C-5 substituted byproducts.

    • Cause: Thermal runaway. The 4-lithioindole intermediate is thermodynamically unstable and will undergo intermolecular scrambling or ring-opening if the internal temperature rises above –60 °C prior to electrophile addition [4].

    • Solution: Ensure adequate stirring, use a sufficiently large cooling bath, and strictly adhere to the dropwise wall-addition technique.

References

  • Rapoport, H. et al. "Synthesis of Enantiopure 4-Amino-Uhle's Ketone Derivatives from Enantiopure 4-Bromotryptophan." The Journal of Organic Chemistry 1999, 64 (1), 225-233. URL: [Link]

  • Farnham, W. B.; Calabrese, J. C. "X-ray crystal structure of a lithium bis(pentafluorophenyl)iodinate complex: support for the intermediacy of ate complexes in lithium-halogen exchange." Journal of the American Chemical Society 1986, 108 (9), 2449-2451. URL: [Link]

  • Bailey, W. F.; Patricia, J. J. "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry 1988, 352 (1-2), 1-46. URL: [Link]

  • Neumann, H.; Seebach, D. "Preparation of organolithium compounds from vinyl and aryl halides and tert-butyllithium." Tetrahedron Letters 1976, 17 (52), 4839-4842. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Synthesis Yield of 1-(4-Bromo-1H-indol-2-yl)ethanol

Welcome to the technical support center for the synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important indole derivative. By understanding the underlying chemistry and potential pitfalls of each synthetic step, you can significantly improve the efficiency and success of your experiments.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will explore two primary synthetic routes and provide detailed troubleshooting advice for each stage.

Synthetic Overview

The synthesis of 1-(4-Bromo-1H-indol-2-yl)ethanol can be approached through two main strategies, each with its own set of challenges and advantages.

Synthetic_Routes cluster_0 Route 1: C2-Acylation Strategy cluster_1 Route 2: Grignard Addition Strategy A 4-Bromo-1H-indole B N-Protected 4-Bromo-1H-indole A->B Protection C 2-Acetyl-N-protected- 4-bromo-1H-indole B->C C2-Acylation (Directing Group) D 2-Acetyl-4-bromo-1H-indole C->D Deprotection E 1-(4-Bromo-1H-indol-2-yl)ethanol D->E Reduction F 4-Bromo-1H-indole- 2-carbaldehyde G 1-(4-Bromo-1H-indol-2-yl)ethanol F->G Grignard Reaction (MeMgBr)

Figure 1. Overview of the two primary synthetic routes to 1-(4-Bromo-1H-indol-2-yl)ethanol.

Part 1: Troubleshooting Route 1 - The C2-Acylation Strategy

This route involves the protection of the indole nitrogen, followed by a directed acylation at the C2 position, deprotection, and final reduction.

Frequently Asked Questions & Troubleshooting

Q1: My Friedel-Crafts acylation of 4-bromo-1H-indole is giving me the C3-acylated product instead of the desired C2-isomer. Why is this happening and how can I fix it?

A1: This is a common and expected challenge. The C3 position of the indole ring is electronically richer and thus more susceptible to electrophilic substitution than the C2 position. Direct Friedel-Crafts acylation of an unprotected indole will almost exclusively yield the C3-acylated product.[1][2]

Solution: Employ a Directing Group.

To achieve C2 selectivity, you must first install a directing group on the indole nitrogen. This group will chelate to the metal catalyst and position the electrophile for attack at the C2 position.[3][4][5][6][7]

Recommended Directing Groups and a General Protocol:

Directing GroupKey Features
Pyrimidyl Has been shown to be effective for Pd-catalyzed C2-acylation of indoles with toluene derivatives as the acyl source.[1][4]
Pivaloyl Can be used as a directing group in iridium-catalyzed C2-selective methylation, suggesting its potential for acylation.[3]
N-(2-pyridyl)sulfonyl Effective for Pd-catalyzed C2-alkenylation of indoles.[3]

Experimental Protocol: N-Protection and C2-Acylation (General Procedure)

  • N-Protection:

    • To a solution of 4-bromo-1H-indole in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

    • After cessation of hydrogen evolution, add the appropriate chloride (e.g., 2-chloropyrimidine) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected indole by column chromatography.

  • C2-Acylation:

    • In a flame-dried flask under an inert atmosphere, combine the N-protected 4-bromo-1H-indole, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand if necessary, and an appropriate acyl source (e.g., acetic anhydride or acetyl chloride).

    • Add a suitable solvent and any necessary additives (e.g., an oxidant like TBHP for some methods).

    • Heat the reaction mixture to the specified temperature and monitor its progress by TLC.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Purify the crude product by column chromatography to obtain the 2-acetyl-N-protected-4-bromo-1H-indole.

C2_Acylation_Mechanism cluster_0 Directed C2-Acylation Indole N-Protected Indole Intermediate Five-membered Palladacycle Intermediate Indole->Intermediate C-H Activation Catalyst Pd(II) Catalyst Catalyst->Intermediate Acyl Acyl Source Acyl->Intermediate Oxidative Addition Product C2-Acylated Indole Intermediate->Product Reductive Elimination

Sources

Optimization

Technical Support Center: Purification of 1-(4-Bromo-1H-indol-2-yl)ethanol

Subtitle: Advanced Chromatographic Strategies & Troubleshooting for Acid-Sensitive Indole Alcohols Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Advanced Chromatographic Strategies & Troubleshooting for Acid-Sensitive Indole Alcohols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of functionalized indoles. The purification of 1-(4-Bromo-1H-indol-2-yl)ethanol presents a unique intersection of chromatographic challenges. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind experimental failures and the self-validating workflows required to achieve high-purity isolation.

The Mechanistic Challenge: Why Standard Silica Fails

To purify a molecule effectively, you must first understand its vulnerabilities. 1-(4-Bromo-1H-indol-2-yl)ethanol contains two problematic features for normal-phase chromatography:

  • Dual Hydrogen Bond Donors: Both the indole -NH and the secondary alcohol (-OH) interact strongly with the polar silanol groups on the silica gel surface[1], leading to severe band broadening (tailing).

  • Acid Sensitivity: 2 (pH ~4.5–5.5)[2]. The secondary alcohol at the C2 position is highly susceptible to acid-catalyzed dehydration. The resulting carbocation is heavily stabilized by the electron-rich indole ring. This dehydration yields 4-bromo-2-vinyl-1H-indole, a highly reactive intermediate that rapidly undergoes intermolecular coupling (polymerization), visibly manifesting as dark pink, brown, or black bands stuck on your column[2].

G A 1-(4-Bromo-1H-indol-2-yl)ethanol (Target) B Protonated Alcohol (on Acidic Silica) A->B H+ from Silanol C Carbocation Intermediate (Resonance Stabilized) B->C -H2O D 4-Bromo-2-vinyl-1H-indole (Reactive Intermediate) C->D -H+ E Polymeric Degradation (Dark Band on Column) D->E Intermolecular Coupling

Acid-catalyzed dehydration and polymerization mechanism of 1-(4-Bromo-1H-indol-2-yl)ethanol.

Frequently Asked Questions (Troubleshooting)

Q1: My crude mixture looks clean on NMR, but after column chromatography, my yield is <30% and the product is heavily contaminated. What happened? A: You are experiencing on-column degradation. The acidic sites on standard silica gel are catalyzing the dehydration of your secondary alcohol. To prevent this, you must neutralize the stationary phase. We recommend using either neutral alumina or2[2].

Q2: I am trying to separate 1-(4-Bromo-1H-indol-2-yl)ethanol from its ketone precursor (1-(4-bromo-1H-indol-2-yl)ethanone). They streak together on the TLC plate. How do I resolve them? A: The streaking is caused by the basicity of the indole nitrogen and the strong H-bonding of the alcohol interacting non-uniformly with the silica[2]. First, add 1% Et₃N to your TLC developing solvent. This will sharpen the spots. Because the alcohol is significantly more polar than the ketone, a step-gradient starting at 10% Ethyl Acetate in Hexane (to elute the ketone) and stepping up to 30-40% Ethyl Acetate (to elute the alcohol) will provide baseline resolution, provided the silica is deactivated.

Q3: How can I prove my compound is degrading on the column before I risk my entire batch? A: Implement a self-validating system using 2D-Thin Layer Chromatography (2D-TLC). This technique definitively separates separation artifacts from actual degradation[2]. (See Protocol 1 below).

G Start Crude 1-(4-Bromo-1H-indol-2-yl)ethanol TLC Run 2D-TLC on Standard Silica Start->TLC Check Off-diagonal spots (Degradation)? TLC->Check Deactivate Use Et3N-Deactivated Silica or Neutral Alumina Check->Deactivate Yes Standard Standard Silica Gel Column Chromatography Check->Standard No Pure Pure Fractions Collected Deactivate->Pure Tailing Severe Tailing? Standard->Tailing Modifier Add 1% Et3N to Mobile Phase Tailing->Modifier Yes Tailing->Pure No Modifier->Pure

Workflow for troubleshooting indole degradation and tailing during chromatography.

Quantitative Data & Mobile Phase Selection

To optimize your purification, refer to the quantitative comparisons in the tables below.

Table 1: Physicochemical & Chromatographic Profile

PropertyCharacteristicChromatographic Implication
Functional Groups Indole -NH, Secondary -OHDual H-bond donors cause severe tailing on standard silica[3].
Stability Acid-sensitiveProne to dehydration on acidic silanol sites[2].
Relative Polarity Alcohol > Ketone > Alkyl HalideElutes much slower than starting materials; requires polar eluents[3].

Table 2: Mobile Phase Optimization Matrix

Eluent SystemAdditiveAverage RfObservation / RecoveryRecommendation
Hexane / EtOAc (7:3)None0.25 (Streaking)Pink/brown bands on column; <30% recovery.Avoid. Acid-catalyzed degradation occurring.
Hexane / EtOAc (7:3)1% Et₃N0.35 (Sharp)No color change; >90% recovery.Optimal. Et₃N neutralizes silica silanols.
DCM / MeOH (9.5:0.5)None0.40 (Tailing)Co-elution with polar impurities; ~70% recovery.Suboptimal. MeOH disrupts all H-bonding indiscriminately.
Validated Experimental Protocols

Protocol 1: 2D-TLC Stability Assay Purpose: To empirically verify if 1-(4-Bromo-1H-indol-2-yl)ethanol is stable on your specific batch of silica gel.

  • Preparation: Obtain a square silica gel TLC plate (e.g., 5x5 cm).

  • Spotting: Lightly spot the crude mixture in the bottom-left corner, exactly 1 cm from both edges.

  • First Development: Develop the plate in your chosen eluent (e.g., 30% EtOAc in Hexane).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen or compressed air.

  • Second Development: Rotate the plate 90 degrees so the separated spots now form the baseline. 2[2].

  • Analysis: Visualize under UV light (254 nm). If the compound is stable, all spots will lie perfectly on a diagonal line. If you see spots falling below the diagonal, your compound is actively degrading on the silica[2].

Protocol 2: Triethylamine-Deactivated Silica Gel Flash Chromatography Purpose: To isolate the target alcohol without acid-catalyzed dehydration or severe tailing.

  • Solvent Preparation: Prepare your mobile phase (e.g., 20% EtOAc in Hexane) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.

  • Slurry Packing: Weigh the appropriate amount of silica gel (typically 3 for difficult separations[3]). Create a slurry using the Et₃N-spiked solvent. Pour the slurry into the column.

  • Deactivation Flush: Force the solvent through the column using positive pressure. Flush the column with at least two full column volumes of the Et₃N-spiked solvent. Causality note: This step is critical as it allows the basic Et₃N to permanently bind to and neutralize the highly acidic silanol sites before your compound is introduced[2].

  • Sample Loading: Dissolve your crude 1-(4-Bromo-1H-indol-2-yl)ethanol in the minimum amount of a non-polar solvent (e.g., DCM or the mobile phase). Carefully load it onto the flat sand layer at the top of the silica[3].

  • Elution: Elute using the Et₃N-spiked mobile phase. Monitor fractions by TLC (also using Et₃N-spiked developing solvent).

  • Post-Column Processing: Pool the pure fractions. Because Et₃N has a low boiling point (89 °C), it will be removed during rotary evaporation. To ensure complete removal of residual trace amines, place the final product under high vacuum (lyophilizer or Schlenk line) overnight.

References
  • University of Victoria Chemistry Department. "Column chromatography." UVic. Available at: [Link]

Sources

Troubleshooting

solubility issues with 1-(4-Bromo-1H-indol-2-yl)ethanol in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of halogenated heterocyclic compounds.

Working with 1-(4-Bromo-1H-indol-2-yl)ethanol presents a classic drug-development bottleneck: balancing a highly lipophilic core with the need for aqueous bioavailability. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind your solubility issues and providing self-validating protocols to ensure your experimental data remains robust.

Part 1: Deconstructing the Solubility Liability

To solve a solubility issue, we must first understand the molecular forces at play. 1-(4-Bromo-1H-indol-2-yl)ethanol consists of a planar indole ring system, which is inherently hydrophobic and prone to strong intermolecular π-π stacking[1]. The addition of a bromine atom at the 4-position significantly increases the molecule's lipophilicity (LogP) and decreases its aqueous solubility compared to non-halogenated analogs[2]. While the ethanol appendage at the 2-position provides a hydroxyl group capable of hydrogen bonding, it is thermodynamically insufficient to overcome the high crystal lattice energy of the brominated indole core[3].

Liabilities Molecule 1-(4-Bromo-1H-indol-2-yl)ethanol L1 Planar Indole Core Molecule->L1 L2 4-Bromo Substitution Molecule->L2 L3 Ethanol Appendage Molecule->L3 E1 High Crystal Lattice Energy L1->E1 E2 Increased Lipophilicity L2->E2 E3 Weak H-Bonding L3->E3 Result Poor Aqueous Solubility E1->Result E2->Result E3->Result

Structural liabilities driving the poor aqueous solubility of the compound.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: I diluted my 10 mM DMSO stock of 1-(4-Bromo-1H-indol-2-yl)ethanol into PBS, and the solution immediately turned cloudy. What happened? A1: You are observing "solvent crash-out." When a DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. This leaves the highly lipophilic bromo-indole in a state of supersaturation. Because the aqueous environment cannot solvate the hydrophobic core, the compound rapidly nucleates and forms micro-precipitates.

Q2: My in vitro IC50 curves are flattening out at higher concentrations, but I don't see any visible precipitate. Is this a solubility issue? A2: Yes, this is a hallmark of sub-visual aggregation. Before forming visible precipitates, halogenated indoles often form colloidal aggregates in aqueous media[4]. These aggregates sequester the monomeric compound, preventing it from engaging with your biological target. Furthermore, these colloids can cause light scattering, which artificially inflates absorbance or fluorescence readings in biochemical assays.

Workflow Start Prepare DMSO Stock Dilution Dilute in Aqueous Media Start->Dilution Check Visual / DLS Inspection Dilution->Check Success Clear Solution Check->Success Pass Fail Precipitation Detected Check->Fail Fail Opt1 Add Surfactant (Tween 80) Fail->Opt1 Opt2 HP-β-CD Complexation Fail->Opt2 Opt1->Dilution Opt2->Dilution

Diagnostic and resolution workflow for overcoming assay precipitation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must verify its own success. Below are two field-proven methodologies for solubilizing 1-(4-Bromo-1H-indol-2-yl)ethanol, complete with validation checkpoints.

Protocol A: Co-solvent & Surfactant System (For In Vitro Assays)

Causality: Surfactants like Tween 80 lower the surface tension of the aqueous media and form micelles that encapsulate the lipophilic bromo-indole core, preventing nucleation during DMSO dilution[1].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1-(4-Bromo-1H-indol-2-yl)ethanol in anhydrous DMSO to create a 10 mM primary stock. Store at -20°C in amber vials to prevent photodegradation.

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.1% to 0.5% Tween 80 (v/v) in your target buffer (e.g., PBS or cell culture media).

  • Controlled Dilution: While vigorously vortexing the aqueous vehicle, add the DMSO stock dropwise. The vigorous mixing prevents localized high concentrations of DMSO, drastically reducing the thermodynamic drive for nucleation.

  • Validation Checkpoint (Self-Validating System): Do not rely solely on visual inspection. Analyze the final solution using Dynamic Light Scattering (DLS) or a nephelometer. A successful solubilization will show a monodisperse peak (micelles) with no large particulate peaks (>1000 nm). If large peaks are present, sub-visual aggregation has occurred, and the surfactant ratio must be increased.

Protocol B: Cyclodextrin Inclusion Complex (For In Vivo Dosing)

Causality: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 4-bromo-indole core enters the cavity via hydrophobic interactions, effectively masking the insoluble portion of the molecule from the aqueous environment while the hydrophilic exterior maintains water solubility[1].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.

  • Compound Addition: Add the solid powder of 1-(4-Bromo-1H-indol-2-yl)ethanol directly to the cyclodextrin solution. Do not use DMSO, as organic solvents will compete with the compound for the cyclodextrin cavity.

  • Thermodynamic Driving: Sonicate the suspension for 30 minutes in a water bath set to 45°C. The thermal energy accelerates the kinetic exchange, driving the compound into the cyclodextrin cavity until thermodynamic equilibrium is reached.

  • Filtration: Allow the solution to cool to room temperature, then pass it through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Validation Checkpoint (Self-Validating System): The actual dissolved concentration must be verified. Dilute an aliquot of the filtrate 1:100 in methanol (to break the inclusion complex) and quantify the concentration using HPLC-UV against a standard curve. This ensures your in vivo dosing calculations are based on the actual solubilized fraction, not the theoretical added mass.

Part 4: Quantitative Data Summary

When selecting a solubilization strategy, consider the maximum achievable concentration and the biological compatibility of the excipients.

Solubilization StrategyComposition / ExcipientsEstimated Solubility LimitAssay CompatibilityPrimary Drawback
Aqueous Buffer PBS (pH 7.4)< 5 µg/mLExcellentInsufficient for most assays
Direct DMSO Dilution 1% DMSO in PBS~ 15 - 20 µg/mLGood (in vitro)High risk of rapid solvent crash-out
Micellar Solubilization 1% DMSO + 0.5% Tween 80~ 100 - 250 µg/mLModerate (Cell viability check required)Surfactants may lyse sensitive cells
Inclusion Complex 20% (w/v) HP-β-CD> 1000 µg/mLExcellent (in vivo & in vitro)Requires heating/sonication to prepare

References

  • BenchChem Technical Support Team. "Technical Support Center: Overcoming Poor Solubility of Indole Intermediates." BenchChem. 1

  • MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance." MDPI. 3

  • Chemical Science. "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." RSC Publishing. 4

  • PubMed. "Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species." NIH. 2

Sources

Optimization

Technical Support Center: Minimizing Debromination in Indole Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the common and often frustrating side reaction of debromination during the cross-coupling of bromoindoles. Our focus is to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to optimize your reactions for higher yields and purity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling concrete problems you may be observing at the bench.

Issue 1: My primary isolated product is the parent indole, not the coupled product. What is causing this high level of debromination?

The observation of the parent indole as the major product is a clear indication that hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is outcompeting your desired coupling reaction.[1][2] This is a common issue, particularly with electron-rich N-heterocycles like indole.[3] Let's diagnose the potential causes systematically.

Diagnostic Workflow:

A High Debromination Observed B Is the Indole N-H Protected? A->B C NO: Protect the N-H group. This is the most critical first step. B->C No D YES: Proceed to next check. B->D Yes N Problem Solved C->N E Review Reaction Conditions D->E F Temp Too High E->F Potential Cause H Suboptimal Catalyst/Ligand E->H Potential Cause J Aggressive Base E->J Potential Cause L Check Reagent/Solvent Purity E->L Potential Cause G Lower Reaction Temperature F->G Solution G->N I Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) H->I Solution I->N K Switch to Milder Base (e.g., K₃PO₄, CsF, K₂CO₃) J->K Solution K->N M Use High-Purity, Anhydrous Reagents/Solvents L->M Solution M->N

Caption: Systematic workflow for troubleshooting high debromination.

Root Causes and Solutions:

  • Unprotected Indole N-H: The proton on the indole nitrogen is acidic.[4][5] Under basic reaction conditions, it can be deprotonated to form an indolide anion. This increases the electron density of the aromatic ring, which can make the C-Br bond more susceptible to cleavage and unwanted side reactions.[4][5]

    • Solution: Protecting the indole nitrogen is the most effective way to prevent debromination.[4][5] Common protecting groups like tert-Butoxycarbonyl (Boc) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) prevent this deprotonation, leading to cleaner reactions.[4]

  • Inappropriate Base or Solvent: Strong bases, particularly alkoxides, can promote the formation of palladium-hydride (Pd-H) species, which are key culprits in hydrodehalogenation.[2][6] Alcoholic solvents can also act as hydride sources by being oxidized by the palladium complex.[1]

    • Solution: Switch to a milder, non-nucleophilic inorganic base. Bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for coupling while minimizing debromination.[2] Use anhydrous, aprotic solvents like dioxane, THF, or toluene to reduce the presence of potential hydride donors.[3]

  • Suboptimal Catalyst/Ligand System: The choice of ligand is critical. The ligand's electronic and steric properties dictate the relative rates of the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) versus the off-cycle debromination pathway.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos can accelerate the rate-limiting reductive elimination step, favoring the formation of the coupled product over the debrominated byproduct.[1][7] For Suzuki reactions, Pd(dppf)Cl₂ has also been shown to be effective.[4]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including debromination.[1][4]

    • Solution: Optimize the reaction temperature. Begin at a lower temperature (e.g., 80 °C) and only increase it if the reaction is too sluggish. Many modern catalyst systems are highly active and do not require excessively high heat.[4]

Issue 2: I've protected my indole, but I still see 10-20% debromination. How can I further optimize the reaction?

Observing minor amounts of debromination even after N-protection suggests that more subtle factors related to the catalytic cycle are at play.

Fine-Tuning Strategies:

  • Ligand Screening: While a good starting point, a single bulky ligand may not be optimal for every substrate combination. A systematic screening of several different ligands (e.g., biaryl phosphines like SPhos and XPhos, or N-heterocyclic carbenes) can identify the ideal system for your specific transformation.[1]

  • Base Optimization: The choice of base can still be influential. The anion of the base can affect the palladium catalyst. Consider screening different mild bases (K₃PO₄, Cs₂CO₃, K₂CO₃, CsF) to find the one that gives the best selectivity.[6]

  • Reagent Purity: Ensure all reagents, especially solvents and the boronic acid partner (in Suzuki couplings), are of high purity. Impurities can sometimes act as hydride sources or catalyst poisons.[4]

  • Inert Atmosphere: Meticulously degas your reaction mixture and maintain a robust inert atmosphere (Argon or Nitrogen). Oxygen can damage the active Pd(0) catalyst, leading to side reactions.[3][6]

Frequently Asked Questions (FAQs)

Q1: Why is the indole N-H proton such a problem in these coupling reactions? The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and is readily deprotonated by the bases used in cross-coupling reactions. The resulting indolide anion is significantly more electron-rich than the neutral indole. This increased electron density on the aromatic ring system can weaken the C-Br bond and facilitate undesired reductive pathways that lead to debromination.[4][5] N-protection physically blocks this deprotonation, maintaining the electronic character of the bromoindole and promoting the desired cross-coupling pathway.[4]

Q2: What is the mechanistic origin of the "hydrogen" in hydrodehalogenation? The hydrogen atom that replaces the bromine does not typically come from a simple proton source. Instead, it is delivered via a palladium-hydride (Pd-H) intermediate.[2][3] This critical Pd-H species can be generated through several pathways:

  • From the Base: Certain bases can react with the palladium complex to form a hydride.

  • From the Solvent: Alcoholic solvents are a common source. The palladium center can catalyze the β-hydride elimination from an alcohol-derived palladium alkoxide intermediate.[1]

  • From Reagents: Impurities in reagents or even the boronic acid itself (in Suzuki couplings) can sometimes be a source of hydrides.

cluster_0 Desired Catalytic Cycle cluster_1 Competing Debromination Pathway A Pd(0)L₂ B Ar-Pd(II)(Br)L₂ (Oxidative Addition) A->B Ar-Br C Ar-Pd(II)(R)L₂ (Transmetalation) B->C R-B(OH)₂ E H-Pd(II)(Br)L₂ (Hydride Formation) B->E Hydride Transfer C->A D Ar-R (Coupled Product) C->D Reductive Elimination E->A F Ar-H (Debrominated Product) E->F Reductive Elimination G Hydride Source (Solvent, Base, etc.) G->E

Caption: Competing catalytic cycles in indole coupling.

Q3: Which N-protecting group is the best for suppressing debromination? The optimal choice depends on the specific reaction conditions and the required deprotection strategy for your synthetic route.[4]

  • Boc (tert-Butoxycarbonyl): This is a very common choice due to its ease of installation and removal under mild acidic conditions. It has been successfully used in many indole coupling reactions.[4][5]

  • SEM ((2-(Trimethylsilyl)ethoxy)methyl): SEM offers robust protection across a wider range of conditions compared to Boc and is cleaved with fluoride sources (e.g., TBAF). It has proven highly effective in preventing debromination.[4][5]

  • Sulfonyl groups (e.g., Tosyl, Nosyl): These electron-withdrawing groups can offer excellent stability but often require harsher conditions for removal.[4][5]

It is often advisable to perform a small screen of protecting groups to find the best one for a particular transformation.[4]

Q4: Does the choice of coupling reaction (e.g., Suzuki, Heck, Sonogashira) affect the likelihood of debromination? Yes, while debromination is a potential side reaction in all palladium-catalyzed couplings of bromoindoles, its prevalence can vary.[4][5] The specific conditions (base, solvent, temperature, additives like copper salts in Sonogashira) for each named reaction create a unique environment that can either favor or suppress the formation of Pd-H species. However, the core strategies to minimize it—N-protection, judicious choice of ligand, base, and solvent, and temperature control—are universally applicable.

Data Summary and Protocols

Table 1: Influence of Reaction Parameters on Debromination
ParameterCondition Favoring DebrominationRecommended Condition to Minimize DebrominationRationale
Indole Substrate Unprotected N-HN-Protected (Boc, SEM)Prevents formation of the electron-rich indolide anion.[4][5]
Base Strong, alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the rate of Pd-H formation.[2][6]
Ligand Less bulky, electron-poorBulky, electron-rich (e.g., SPhos, XPhos)Accelerates reductive elimination of the desired product.[1][7]
Solvent Protic solvents (e.g., alcohols)Anhydrous, aprotic solvents (e.g., Dioxane, Toluene)Eliminates a potential source of hydrides.[1][3]
Temperature High (>100 °C)Lowest effective temperature (e.g., 80-90 °C)Minimizes catalyst decomposition and side reactions.[1][4]
Experimental Protocol 1: Suzuki-Miyaura Coupling of N-Boc-5-bromoindole

This protocol is a representative starting point, emphasizing conditions designed to minimize debromination.

Reaction Scheme: N-Boc-5-bromoindole + Arylboronic acid --(Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85 °C)--> N-Boc-5-aryl-indole

Materials:

  • N-Boc-5-bromoindole (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-5-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[4]

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Prepare a 4:1 mixture of dioxane and water and degas it by bubbling with inert gas for 20-30 minutes.

  • Add the degassed solvent mixture to the flask via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Heck Coupling of 5-bromoindole

This protocol utilizes a specific ligand system shown to be effective for this transformation. Note: N-protection is still highly recommended for optimal results.

Reaction Scheme: 5-bromoindole + Alkene --(Na₂PdCl₄, sSPhos, Na₂CO₃, Acetonitrile/H₂O, 80 °C)--> 5-alkenyl-indole

Materials:

  • 5-bromoindole (1.0 equiv, preferably N-protected)

  • Alkene (1.5 equiv)

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄) (5 mol%)

  • sSPhos (15 mol%)

  • Sodium Carbonate (Na₂CO₃) (4 equiv)

  • Acetonitrile

  • Deionized Water

  • Argon or Nitrogen gas

Procedure:

  • In a microwave vial or suitable reaction flask, combine Na₂PdCl₄ and sSPhos.[4]

  • Seal the vessel, and purge with an inert gas.

  • Prepare a degassed 1:1 mixture of acetonitrile and water and add it to the vial. Stir for 15 minutes at room temperature to form the active catalyst.

  • Add the 5-bromoindole, the alkene, and Na₂CO₃ to the vessel.

  • Seal the vessel and heat the reaction mixture to 80 °C (conventional heating or microwave).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature and dilute with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography.

References

  • Johnson Matthey Catalysis & Chiral Technologies. Cross-Coupling Reactions Guide. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Bromoindole Functionalization

Welcome to the Application Support Center. 4-Bromoindole is a privileged scaffold in drug discovery, but its multi-reactive nature (N–H, C3–H, C4–Br, C6–H) demands rigorous thermodynamic and kinetic control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 4-Bromoindole is a privileged scaffold in drug discovery, but its multi-reactive nature (N–H, C3–H, C4–Br, C6–H) demands rigorous thermodynamic and kinetic control. This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure regioselectivity and high yields during complex functionalizations.

Section 1: Troubleshooting & FAQs

Q1: Why am I observing competitive cross-coupling and poor regioselectivity during the Suzuki-Miyaura functionalization of the C4-bromide? A1: This is a classic issue of thermal over-activation. The oxidative addition of palladium into the C4–Br bond is highly facile. However, if the reaction temperature exceeds 80 °C, the thermal energy overcomes the activation barrier for competitive side reactions, such as homocoupling or functionalization at secondary sites. To maintain kinetic control and high chemoselectivity, the reaction must be strictly maintained at or below 50 °C. At this temperature, the desired C4 cross-coupling outcompetes off-target pathways (1[1]).

Q2: My N-alkylation attempts are yielding a mixture of N-alkylated and C3-alkylated products. How does temperature influence this ratio? A2: The functionalization of the indole core is governed by the competition between kinetic and thermodynamic control. N-alkylation is the kinetically favored process due to the higher electron density and accessibility of the deprotonated nitrogen. Conversely, C3-alkylation is thermodynamically favored due to the preservation of the aromatic system's stability via enamine-like resonance. Conducting the reaction at room temperature (approx. 20–25 °C) with a strong base like NaH or Cs₂CO₃ effectively traps the kinetic N-alkylated product. Elevated temperatures provide the activation energy required to equilibrate toward the thermodynamic C3-adduct (2[2]).

Q3: I am using a hydrogen autotransfer method for direct C3-functionalization with alcohols, but the reaction stalls. Why is high heat necessary here? A3: Unlike standard electrophilic substitutions, metal-free hydrogen autotransfer at the C3 position requires significant thermal energy to drive a multi-step cascade. The system must first dehydrogenate the alcohol to an aldehyde, facilitate condensation with the indole, and finally reduce the intermediate. This endothermic dehydrogenation and subsequent cascade require temperatures between 110 °C and 140 °C (typically in xylenes) to proceed efficiently. At lower temperatures (e.g., 80 °C), the initial oxidation step stalls, leaving unreacted starting materials (3[3]).

Q4: During Ir-catalyzed C–H borylation of 4-bromoindole, I am seeing debromination. What is the optimal temperature profile? A4: Iridium-catalyzed C–H borylation is primarily sterically driven, but the active Ir(III)/Ir(V) catalytic cycle can be sensitive to the presence of aryl bromides if thermally over-driven. While many borylations are run at 80 °C under microwave irradiation, excessive heating can promote unwanted oxidative addition into the C4–Br bond, leading to debromination or borylation at the bromide site. Optimizing the temperature to the lowest effective point (often room temperature to 50 °C depending on the ligand, such as dtbpy) preserves the orthogonal reactivity of the C–Br bond for downstream cross-coupling (4[4]).

Section 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction temperature, target functionalization, and expected outcomes based on empirical optimization data.

Functionalization TargetReagents / CatalystOptimal Temp (°C)Yield (%)Selectivity / Outcome
N-Alkylation Alkyl halide, NaH, DMF20 – 25 °C>85%Exclusive N-alkylation (Kinetic control).
N-Alkylation Alkyl halide, NaH, DMF>80 °C<40%Mixed N- and C3-alkylation (Thermodynamic shift).
Suzuki C4-Coupling Ar-B(OH)₂, PdCl₂(dppf), KOH50 °C60 – 75%High chemoselectivity at C4; no homocoupling.
Suzuki C4-Coupling Ar-B(OH)₂, PdCl₂(dppf), KOH>80 °C<30%Competitive coupling, degradation, Pd-black formation.
C3-Autotransfer Alcohol, Cs₂CO₃, Oxone®140 °C67 – 81%Full conversion to C3-alkylated product.
C–H Borylation (C6) B₂pin₂, [Ir(OMe)(cod)]₂, dtbpy25 – 80 °C>70%Preserves C4–Br bond; highly sterically controlled.

Section 3: Mechanistic Visualizations

G Start 4-Bromoindole TempLow Low Temp (RT - 50°C) Start->TempLow Base / Pd-Cat TempHigh High Temp (80°C - 140°C) Start->TempHigh Base / Ir or Pd-Cat NAlk N-Alkylation (Kinetic Control) TempLow->NAlk NaH, DMF, RT SuzLow Suzuki C4-Coupling (High Selectivity) TempLow->SuzLow Pd(dppf)Cl2, 50°C C3Alk C3-Alkylation (Thermodynamic) TempHigh->C3Alk Prolonged Heat SuzHigh Competitive Coupling & Degradation TempHigh->SuzHigh >80°C C3Auto C3-Hydrogen Autotransfer TempHigh->C3Auto Xylenes, 140°C

Temperature-dependent divergent reactivity pathways for 4-bromoindole.

G A Alcohol Precursor B Aldehyde Intermediate A->B -H2 (140°C) C C3-Condensation (4-Bromoindole) B->C +Indole D C3-Alkylated Product C->D +H2 (Reduction)

Mechanistic sequence of high-temperature C3-hydrogen autotransfer.

Section 4: Step-by-Step Experimental Protocols

Protocol A: Kinetically Controlled N-Alkylation (Room Temperature)

Objective: Achieve >85% N-alkylation while suppressing thermodynamic C3-alkylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-bromoindole (1.0 equiv) and anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation (Self-Validation Step): Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • In-Process Control: You must observe immediate hydrogen gas evolution. The cessation of bubbling (approx. 15 mins) validates complete formation of the indolide anion.

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise. Remove the ice bath and allow the reaction to warm to exactly room temperature (20–25 °C). Do not apply external heat.

  • Monitoring: Stir for 16 hours.

    • In-Process Control: Check via TLC (Hexanes/EtOAc). A successful kinetically-controlled reaction will show complete consumption of the starting material and a single, higher-Rf spot. Multiple spots indicate thermal over-activation.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc, wash with brine (3x to remove DMF), dry over MgSO₄, and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura C4-Coupling (50 °C)

Objective: Cross-couple at the C4-Br position without triggering competitive side reactions.

  • Reagent Assembly: In a microwave vial or Schlenk tube, combine 4-bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), and KOH (aqueous solution, 2.0 equiv) in THF or 1,4-dioxane.

  • Degassing (Critical Step): Sparge the mixture with argon for 15 minutes.

    • Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active species, which is highly sensitive at lower temperatures.

  • Catalyst Addition: Add PdCl₂(dppf) (0.05 equiv). Seal the vessel.

    • In-Process Control: The solution should turn a deep red/brown, indicating the dissolution of the active catalyst complex.

  • Thermal Control: Heat the reaction mixture in an oil bath or heating block strictly set to 50 °C .

    • In-Process Control: Monitor the physical state of the reaction. If the temperature accidentally spikes >80 °C, you will observe the precipitation of a fine black powder (Pd black), indicating catalyst degradation and loss of chemoselectivity.

  • Workup: After 12 hours, cool to room temperature, filter through a short pad of Celite to remove catalyst residues, and purify via flash chromatography.

References

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer Source: ChemRxiv URL
  • 4-Bromo-1-(2-methoxyethyl)
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs Source: NIH / PMC URL
  • Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules Source: Chemical Reviews - ACS Publications URL

Sources

Optimization

Technical Support Center: Palladium Scavenging for 1-(4-Bromo-1H-indol-2-yl)ethanol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of removing residual palladium (Pd) from 1-(4-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of removing residual palladium (Pd) from 1-(4-Bromo-1H-indol-2-yl)ethanol. This molecule presents unique coordination chemistry that makes standard workups insufficient.

Mechanistic FAQs: Why is this substrate challenging?

Q1: Why does palladium stubbornly co-purify with 1-(4-Bromo-1H-indol-2-yl)ethanol? A: The difficulty arises from the substrate's structural motifs. The indole nitrogen and the secondary alcohol act as competing ligands, forming stable, soluble Pd(II) complexes that co-elute with the product. More critically, the presence of the aryl bromide (C-Br) bond makes the molecule highly susceptible to oxidative addition by active Pd(0) species. If Pd is not rapidly sequestered, elevated temperatures during concentration can trigger protodehalogenation or unwanted oligomerization.

Q2: Why isn't standard column chromatography sufficient? A: Standard flash chromatography separates compounds based on polarity, not metal affinity. Soluble Pd-complexes often adopt the retention factor (Rf) of the organic ligand (your product). A comprehensive[1] demonstrated that column chromatography alone frequently leaves residual palladium levels well above 50–100 ppm, necessitating the use of dedicated metal scavengers to meet the ICH Q3D regulatory limits of <10 ppm for oral APIs.

Q3: How do I choose the right scavenger for this specific molecule? A: Because the indole and alcohol are "hard" to "borderline" electron donors, you must introduce a scavenger with a "soft" donor group (like sulfur) that possesses a thermodynamically superior affinity for palladium. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or silica-supported thiols (SiliaMetS® Thiol) are highly effective because they outcompete the indole for Pd coordination without adsorbing the API itself.

Experimental Visualization

The following diagrams illustrate the competing chemical pathways during workup and the logical workflow for ensuring complete Pd removal.

Mechanism pd_active Active Pd(0)/Pd(II) Species api 1-(4-Bromo-1H-indol-2-yl)ethanol pd_active->api Interacts with scavenger Thiol/TMT Scavenger (Soft Donor) pd_active->scavenger Preferential Binding coord Coordination to Indole N/OH (Soluble Complex) api->coord ox_add Oxidative Addition to C-Br (Side Reaction) api->ox_add coord->scavenger Ligand Exchange degrad Protodehalogenation / Oligomerization ox_add->degrad trapped Insoluble Pd-Scavenger Complex (Safe Removal) scavenger->trapped

Caption: Competing pathways of Pd-induced degradation versus successful thiol-based scavenging.

G start Crude 1-(4-Bromo-1H-indol-2-yl)ethanol (Contains Pd Impurities) assay1 Initial ICP-MS Assay Determine Pd ppm start->assay1 decision Pd > 10 ppm? assay1->decision scavenger Add MP-TMT or Thiol Scavenger (5-10 eq based on Pd) decision->scavenger Yes pass Proceed to Next Step (<10 ppm Pd) decision->pass No incubate Agitate at 40°C for 4-12 h (Kinetic Trapping) scavenger->incubate filter Filter through Celite Wash with EtOAc incubate->filter assay2 Final ICP-MS Assay filter->assay2 assay2->pass <10 ppm fail Secondary Treatment (e.g., PIX or Crystallization) assay2->fail >10 ppm

Caption: Logical workflow for palladium quantification and scavenging in API synthesis.

Quantitative Scavenger Selection

To prevent non-specific binding of your indole product while maximizing Pd removal, select a scavenger based on the oxidation state of the residual metal and the solvent system used.

Scavenger TypeSupport MatrixActive Functional GroupOptimal SolventsTypical Pd ReductionMechanism of Action
MP-TMT Macroporous PolystyreneTrimercaptotriazineDMF, THF, EtOAc330 ppm → <10 ppmChelation (Soft-Soft interaction)
SiliaMetS® Thiol Silica GelAlkyl ThiolDCM, Toluene, MeOH500 ppm → <20 ppmMonodentate/Bidentate binding
PIX Homogeneous (Salt)Potassium Isopropyl XanthateAqueous/Organic biphasic>100 ppm → <1 ppmPrecipitation / Crystallization

Data synthesized from industry standards on [2].

Self-Validating Protocol: MP-TMT Scavenging

This protocol is designed as a self-validating system. By incorporating pre- and post-treatment ICP-MS assays, you establish a direct causal link between the scavenger loading and the reduction in metal concentration, ensuring the integrity of your 1-(4-Bromo-1H-indol-2-yl)ethanol product.

Materials Required:
  • Crude 1-(4-Bromo-1H-indol-2-yl)ethanol (post-aqueous workup)

  • Macroporous Polystyrene TMT (MP-TMT) resin

  • Ethyl Acetate (EtOAc) or Dimethylformamide (DMF)

  • Celite® 545

  • ICP-MS analytical setup

Step-by-Step Methodology:
  • Baseline Quantification (Crucial Step):

    • Take a 10 mg aliquot of the crude product.

    • Digest in concentrated HNO3 and analyze via ICP-MS to determine the exact baseline palladium concentration (ppm). Causality Note: Do not guess the Pd loading; under-dosing scavenger leads to failure, while over-dosing causes unnecessary product loss through non-specific adsorption.

  • Solvent Preparation:

    • Dissolve the crude 1-(4-Bromo-1H-indol-2-yl)ethanol in EtOAc (or DMF if solubility is poor) at a concentration of 0.1 M.

  • Scavenger Addition:

    • Calculate the required equivalents of MP-TMT. Add 5 to 10 molar equivalents of MP-TMT relative to the absolute molar amount of Pd determined in Step 1.

  • Kinetic Incubation:

    • Stir the suspension gently at 40 °C for 4 to 12 hours .

    • Causality Note: Elevated temperature provides the activation energy required for the Pd to dissociate from the indole nitrogen/alcohol and bind irreversibly to the thermodynamically favored trimercaptotriazine groups.

  • Filtration and Washing:

    • Filter the mixture through a pad of Celite® to remove the Pd-loaded MP-TMT resin.

    • Wash the filter cake with 2–3 column volumes of warm EtOAc to ensure complete recovery of the API.

  • Validation Assay:

    • Concentrate the filtrate in vacuo.

    • Take a second 10 mg aliquot of the concentrated product and analyze via ICP-MS. The Pd level must be <10 ppm. If the level remains >10 ppm, repeat the process or implement a homogeneous scavenger like[3] prior to final crystallization.

References

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Troubleshooting

stability of 1-(4-Bromo-1H-indol-2-yl)ethanol under acidic conditions

Welcome to the Technical Support Center for 1-(4-Bromo-1H-indol-2-yl)ethanol . This guide is designed for researchers and drug development professionals to troubleshoot synthetic, analytical, and biological assay challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Bromo-1H-indol-2-yl)ethanol . This guide is designed for researchers and drug development professionals to troubleshoot synthetic, analytical, and biological assay challenges associated with this specific indole carbinol derivative.

Because indole carbinols are notoriously sensitive to their chemical environment, this guide focuses on the mechanistic causality behind degradation and provides field-proven, self-validating protocols to ensure the integrity of your compound.

Section 1: Mechanism of Acid-Catalyzed Degradation

Q1: Why does 1-(4-Bromo-1H-indol-2-yl)ethanol rapidly degrade into a complex mixture during acidic workups? A: The instability of 1-(4-Bromo-1H-indol-2-yl)ethanol is driven by the intrinsic reactivity of the indole-2-carbinol motif under acidic conditions[1]. The secondary hydroxyl group on the alpha-carbon is highly susceptible to protonation. Once protonated, it undergoes rapid dehydration to form a highly electrophilic, resonance-stabilized carbocation.

Mechanistically, the lone pair on the indole nitrogen delocalizes to stabilize this positive charge, forming a reactive vinylogous iminium intermediate. Even though the 4-bromo substituent exerts a mild electron-withdrawing inductive effect, the overwhelming resonance stabilization from the nitrogen drives the dehydration forward. This reactive intermediate then acts as an electrophile, rapidly undergoing nucleophilic attack by unreacted starting material to form dimers, trimers, and complex extended heterocyclic oligomers[2].

G A 1-(4-Bromo-1H-indol-2-yl)ethanol (Stable at pH > 7) B Protonated Alcohol (-OH2+) A->B H+ (Acidic pH) C Reactive Carbocation (Vinylogous Iminium) B->C -H2O (Dehydration) D Oligomerization Products (Dimers, Trimers) C->D + Starting Material E Nucleophilic Adducts (Solvent/Matrix) C->E + External Nucleophiles

Acid-catalyzed degradation pathway of indole carbinols into oligomers.

Section 2: Synthesis & Purification Troubleshooting

Q2: How can I quantify the stability of this compound across different pH levels and solvents? A: The degradation kinetics of indole carbinols are strictly pH-dependent. While specific kinetic data for the 4-bromo derivative mirrors the broader class, we can extrapolate from standard indole carbinol stability profiles[3]. At gastric pH, the half-life is measured in minutes, whereas in slightly alkaline conditions, the compound remains intact for days.

Table 1: Representative Stability Profile of Indole Carbinol Derivatives

Condition (pH / Solvent)Estimated Half-Life (t½)Primary Degradation PathwayRecommended Action
pH 1.0 - 2.0 (Aq. HCl)< 2 minutesRapid OligomerizationAvoid completely during workup.
pH 4.0 - 5.0 (Buffer)~ 1 - 2 hoursDimerization / DehydrationNeutralize immediately.
pH 7.4 (PBS Buffer)> 48 hoursMinimal (Slow Oxidation)Safe for standard bioassays.
pH 8.0 - 9.0 (Aq. Base)> 7 daysStableOptimal pH for aqueous extraction.
CDCl₃ (NMR Solvent)~ 30 minutesAcid-catalyzed degradationFilter solvent through basic alumina.

Q3: I am losing my product and seeing severe streaking during silica gel column chromatography. How can I purify it safely? A: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups), which is sufficient to catalyze the dehydration of 1-(4-Bromo-1H-indol-2-yl)ethanol directly on the column. To prevent this, you must neutralize the stationary phase.

Self-Validating Protocol: Base-Treated Chromatography Workflow Rationale: Pre-treating silica with triethylamine (TEA) neutralizes the acidic silanol groups, preventing on-column degradation.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc) and add 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel using the TEA-doped solvent system.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-doped solvent to ensure complete neutralization of all active acidic sites.

  • Sample Loading: Dissolve the crude 1-(4-Bromo-1H-indol-2-yl)ethanol in a non-acidic solvent (e.g., DCM) and load it onto the column.

  • Elution: Run the column normally using the TEA-doped mobile phase.

  • System Validation: Spot the collected fractions on a TEA-treated TLC plate alongside a 2D TLC of the crude. If the compound elutes as a single, tight spot without trailing (which indicates continuous on-column degradation), the neutralization protocol was successful.

G Step1 Crude Reaction Mixture Step2 Aqueous Workup (Use Sat. NaHCO3) Step1->Step2 Step3 Organic Extraction (EtOAc or DCM) Step2->Step3 Step4 Stationary Phase Selection Step3->Step4 Step5A Standard Silica (DEGRADATION) Step4->Step5A Step5B TEA-Treated Silica (SAFE) Step4->Step5B Step5C Neutral Alumina (SAFE) Step4->Step5C Step6 Pure 1-(4-Bromo-1H-indol-2-yl)ethanol Step5B->Step6 Step5C->Step6

Optimized purification workflow to prevent acid-catalyzed degradation.

Section 3: Analytical & Bioassay Challenges

Q4: My NMR spectra in CDCl₃ show multiple unexpected aromatic peaks and a loss of the secondary alcohol signal. Is my compound impure? A: It is highly likely that your compound was pure but is actively degrading inside the NMR tube. Chloroform-d (CDCl₃) naturally decomposes over time when exposed to light and oxygen, producing trace amounts of deuterium chloride (DCl) and phosgene. Even parts-per-million levels of DCl will rapidly catalyze the oligomerization of your indole carbinol[3]. Solution: Immediately before preparing your NMR sample, filter your CDCl₃ through a small plug of basic alumina to remove DCl, or switch entirely to a non-acidic, aprotic solvent such as DMSO-d₆ or Acetone-d₆.

Q5: How does this chemical instability affect in vitro or in vivo biological assays? A: This is a critical factor for drug development. If you are dosing 1-(4-Bromo-1H-indol-2-yl)ethanol orally in animal models, the highly acidic environment of the stomach (pH ~1.5) will cause rapid condensation into dimers and trimers[4]. This is analogous to the well-documented conversion of Indole-3-carbinol into 3,3'-diindolylmethane (DIM). Therefore, any biological or phenotypic effects observed in vivo may actually be driven by the oligomeric metabolites rather than the parent compound itself[5]. Solution: For in vitro cell assays, ensure the culture media is properly buffered (pH 7.2–7.4) before adding the compound, as localized acidic microenvironments can trigger artifactual degradation. For in vivo studies, consider formulating the compound in enteric-coated capsules or administering it via IV/IP routes to bypass gastric acid.

References

  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core–shell column chromatography method Source: ResearchGate URL
  • Indole-3-Carbinol | Linus Pauling Institute | Oregon State University Source: Oregon State University URL
  • Source: National Center for Biotechnology Information (NCBI)
  • Role of Instability in the Action of Indole-3-carbinol (I3C)
  • Indole-3-carbinol: a review on current trends and future prospects Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Troubleshooting 1-(4-Bromo-1H-indol-2-yl)ethanol Reactions

Welcome to the Technical Support Center for indole functionalization. 1-(4-Bromo-1H-indol-2-yl)ethanol is a highly versatile but challenging bifunctional scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole functionalization. 1-(4-Bromo-1H-indol-2-yl)ethanol is a highly versatile but challenging bifunctional scaffold. The presence of an unprotected indole nitrogen (N-H), a secondary alcohol at the C2-alkyl chain, and a sterically hindered C4-bromide creates competing reactive sites. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to resolve low conversion rates in your experiments.

Diagnostic Triage Workflow

Before altering your reaction conditions, use the following diagnostic logic to identify the root cause of low conversion.

G start Low Conversion: 1-(4-Bromo-1H-indol-2-yl)ethanol rxn_type Identify Reaction Class start->rxn_type cross_couple Pd-Catalyzed Cross-Coupling rxn_type->cross_couple oxid Alcohol Oxidation rxn_type->oxid pd_black Pd Black Precipitate? cross_couple->pd_black deg_check Indole Core Degradation? oxid->deg_check nh_poison NH/OH Coordination Catalyst Poisoning pd_black->nh_poison Yes steric Steric Hindrance at C4 pd_black->steric No sol_xphos Switch to XPhos/BrettPhos or Protect NH nh_poison->sol_xphos steric->sol_xphos over_ox Over-oxidation / Cleavage deg_check->over_ox Yes sol_dmp Use Mild Oxidants (DMP, TEMPO) over_ox->sol_dmp

Diagnostic workflow for resolving low conversion in 1-(4-Bromo-1H-indol-2-yl)ethanol reactions.

Module A: Palladium-Catalyzed Cross-Coupling at the C4 Position

The C4-Br bond is readily activated by Pd(0) catalysts, but achieving high conversion requires preventing off-target coordination[1]. The unprotected indole N-H and the C2-hydroxyl group are the primary culprits for stalled catalytic cycles.

Frequently Asked Questions (FAQs)

Q: Why does my Suzuki-Miyaura coupling stall at 20% conversion with rapid Pd black formation? A: This is a classic symptom of catalyst poisoning. Under basic conditions (especially with strong bases like NaOtBu or Cs2CO3), the unprotected indole N-H is deprotonated. The resulting indolyl anion acts as a strong nucleophile, coordinating to the Pd(II) intermediate to form an off-cycle, inactive palladacycle. This halts transmetalation and leads to the precipitation of inactive palladium black[2][3].

Q: How can I overcome N-H catalyst poisoning without adding a protection/deprotection step? A: The causality of the poisoning is steric access to the palladium center. By utilizing highly bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or BrettPhos) and a milder base (like K3PO4), you sterically block the indole nitrogen from coordinating to the metal[3]. The bulky ligand forces the catalytic cycle forward through the productive transmetalation pathway.

Q: Should I protect the secondary alcohol at the C2 position? A: In most Suzuki and Buchwald-Hartwig couplings, the secondary alcohol does not strictly require protection if a bulky ligand is used. However, if you are using organozinc (Negishi) or Grignard (Kumada) reagents, the alcohol will consume your organometallic reagent and must be protected (e.g., as a TBS or THP ether) prior to coupling[4].

Quantitative Data: Ligand & Base Optimization for C4-Coupling
LigandBaseSolvent SystemConversion (%)Mechanistic Observation
PPh3NaOtBuToluene< 10%Rapid Pd black formation; NH deprotonation poisons catalyst.
dppfK2CO3Dioxane / H2O45%Moderate conversion; competitive coordination by C2-alcohol.
XPhos K3PO4 t-BuOH > 95% Bulky biaryl ligand prevents off-cycle Pd-N coordination.
Validated Protocol: XPhos-Enabled Suzuki-Miyaura Coupling (Unprotected)

Self-Validating System: This protocol utilizes t-BuOH to minimize competitive hydrogen bonding and includes specific visual markers for catalyst health.

  • Reagent Charging: In a flame-dried Schlenk tube, charge 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and anhydrous K3PO4 (2.0 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat for 3 cycles). Causality: Rigorous exclusion of oxygen prevents the homocoupling of the boronic acid and premature oxidation of the Pd(0) species.

  • Solvent Addition: Add degassed t-BuOH (0.2 M) via syringe.

  • Reaction Execution: Heat the mixture at 80 °C for 12 hours.

    • Validation Check: Within 15 minutes, the solution should transition from a reddish-brown suspension to a clear, pale-yellow/orange solution, indicating active Pd(0)-XPhos complex formation. Persistent black precipitate indicates oxygen ingress or catalyst death.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove Pd residues, and concentrate in vacuo prior to chromatographic purification.

Module B: Secondary Alcohol Oxidation at the C2 Position

Oxidation of the secondary alcohol to a ketone must be handled delicately. The electron-rich indole core is highly susceptible to oxidative degradation, ring-opening, and electrophilic aromatic substitution at the C3 position[5].

Frequently Asked Questions (FAQs)

Q: Why am I observing multiple spots on TLC and poor mass recovery during Swern oxidation? A: Swern oxidation generates highly electrophilic sulfur species (e.g., dimethylchlorosulfonium ion). The C3 position of the indole is highly nucleophilic and can attack these intermediates, leading to complex mixtures of chlorinated or thio-substituted indole byproducts.

Q: What is the most reliable method for oxidizing this specific substrate? A: Hypervalent iodine reagents, specifically Dess-Martin Periodinane (DMP), are the optimal choice. DMP operates under mild, near-neutral conditions at room temperature or below, selectively oxidizing the secondary alcohol without engaging the sensitive indole π-system[5].

Quantitative Data: Oxidation Strategies for C2-Alcohol
OxidantConditionsConversion (%)Reaction Outcome
KMnO4NaOH / H2O< 5%Complete degradation of the electron-rich indole core.
Swern (DMSO/COCl2)Et3N / CH2Cl2, -78 °C60%Moderate conversion; side reactions at the indole C3 position.
DMP CH2Cl2 / 0 °C to RT > 95% Clean conversion to ketone; mild conditions preserve indole.
Validated Protocol: Selective Oxidation using Dess-Martin Periodinane

Self-Validating System: This protocol uses a specific quenching mechanism to ensure no active iodine species degrade the product during workup.

  • Preparation: Dissolve 1-(4-Bromo-1H-indol-2-yl)ethanol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under an Argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Controlling the initial exotherm prevents localized heating that could drive over-oxidation or C3-attack.

  • Oxidant Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Monitor via TLC. The reaction is complete when the starting material spot (Rf ~0.3 in 30% EtOAc/Hexane) disappears, and a less polar UV-active spot (Rf ~0.5) emerges, confirming ketone formation.

  • Quenching (Critical Step): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 15 minutes.

    • Validation Check: The organic layer must turn completely clear. The thiosulfate reduces unreacted hypervalent iodine to water-soluble, benign species, preventing product degradation during concentration.

  • Isolation: Extract with CH2Cl2, dry over Na2SO4, and purify via silica gel chromatography.

Mechanistic Deep-Dive: Catalyst Poisoning

Understanding the exact mechanism of catalyst deactivation allows for better experimental design. The diagram below illustrates how the choice of base and ligand dictates whether the Pd(II) intermediate proceeds to the desired product or falls into an inactive state.

G pd0 Pd(0)L2 Active Catalyst ox_add Oxidative Addition C4-Br Cleavage pd0->ox_add pd2 Pd(II)(Ar)BrL2 Intermediate ox_add->pd2 deprot Base Addition NH Deprotonation pd2->deprot Strong Base transmet Transmetalation Productive Pathway pd2->transmet Bulky Ligand (XPhos) poison Off-Cycle Palladacycle Catalyst Deactivation deprot->poison Indole Anion Coordination

Pd(II) intermediate pathways: productive cross-coupling vs. catalyst poisoning by indole N-H.

References

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(4-Bromo-1H-indol-2-yl)ethanol

Prepared by the Office of the Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1-(4-Bromo-1H-indol-2-yl)ethanol. Recrystallization is a powerful technique for achieving high purity, which is critical for accurate downstream analysis and meeting regulatory standards. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of crystallization and the physicochemical properties of indole derivatives.

The structure of 1-(4-Bromo-1H-indol-2-yl)ethanol, featuring a moderately polar indole core, a hydrogen-bonding alcohol functional group, and a lipophilic bromo-aromatic ring, requires a nuanced approach to solvent selection. This guide is designed to navigate these complexities and empower you to develop a robust and reproducible purification strategy.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific challenges you may encounter during the recrystallization of 1-(4-Bromo-1H-indol-2-yl)ethanol in a practical question-and-answer format.

Issue 1: My compound "oils out" instead of forming crystals upon cooling.

  • Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid rather than a solid. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1][2] This is common when the boiling point of the solvent is too high, or when there is a very high concentration of impurities, which can cause a significant melting point depression. An oil is undesirable because it tends to trap impurities.[1]

    Causality & Solution Strategy:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil completely redissolves. The goal is to lower the saturation point of the solution. Slowly add more of the same hot solvent until the solution is no longer saturated at the temperature at which it oiled out.

    • Lower the Solution's Polarity: If using a highly polar single-solvent system, consider adding a small amount of a miscible, less polar co-solvent (an "anti-solvent") to the hot, clear solution. For example, if you are using ethanol, adding a small amount of toluene could facilitate crystal lattice formation.

    • Switch to a Lower-Boiling Solvent: A solvent with a boiling point well below the melting point of your compound is ideal to prevent this issue.[2]

    • Promote Slow Cooling: Rapid cooling encourages precipitation over crystallization. Ensure the solution cools slowly. You can insulate the flask to slow down the rate of cooling, allowing more time for orderly crystal lattice formation.

Issue 2: No crystals are forming, even after the solution has cooled completely.

  • Question: My solution is clear and has cooled to room temperature, and even in an ice bath, no crystals have appeared. What should I do?

  • Answer: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or that the activation energy for nucleation has not been overcome.

    Causality & Solution Strategy:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal nucleation.

      • Seed Crystals: If you have a small amount of pure, solid 1-(4-Bromo-1H-indol-2-yl)ethanol, add a single tiny crystal to the cold solution. This "seed" provides a template for further crystal growth.

    • Increase Concentration: If induction methods fail, you likely used too much solvent.[3] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow the more concentrated solution to cool again.

    • Introduce an Anti-Solvent: If you are using a "good" solvent, you can slowly add a miscible "poor" solvent (an anti-solvent) to the solution at room temperature until it becomes faintly cloudy (turbid).[4] Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to stand. For an ethanol solution, cold water could be an effective anti-solvent.[5]

Issue 3: The final product is still colored (e.g., yellowish or brownish).

  • Question: After recrystallization, my 1-(4-Bromo-1H-indol-2-yl)ethanol crystals are not white. How can I remove colored impurities?

  • Answer: Colored impurities in indole derivatives often arise from oxidation or polymerization of the electron-rich indole ring.[6] These impurities may have solubility profiles similar to the target compound, making them difficult to remove by simple crystallization.

    Causality & Solution Strategy:

    • Use Activated Charcoal: Activated charcoal (or carbon) has a high surface area and can adsorb large, colored, polarizable impurity molecules.[7][8]

      • Procedure: After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a "pinch" or ~1-2% of the solute's weight). Swirl the hot mixture for a few minutes.

      • Crucial Next Step: You must perform a hot gravity filtration to remove the fine charcoal particles.[1][8] Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[1]

    • Work Under an Inert Atmosphere: To prevent further oxidation during the purification process, consider performing the recrystallization under a nitrogen or argon atmosphere.[6] Using solvents that have been degassed (by bubbling nitrogen through them) can also minimize exposure to dissolved oxygen.[6]

Issue 4: The recovery of pure compound is very low.

  • Question: I got beautiful crystals, but my final yield was less than 50%. How can I improve my recovery?

  • Answer: Low recovery is a common trade-off for high purity. It typically results from using an excessive amount of solvent, incomplete crystallization, or physical loss of material during transfers.[3]

    Causality & Solution Strategy:

    • Minimize Solvent Volume: The most critical factor is to use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7] Every excess drop of solvent will retain some of your product in the final cold solution (the mother liquor).

    • Ensure Complete Cooling: Allow the flask to cool to room temperature slowly and undisturbed first, then place it in an ice-water bath for at least 30 minutes to maximize precipitation.[6] The solubility of the compound decreases significantly at lower temperatures.

    • Minimize Transfers: Each transfer of solution or crystals from one flask to another can result in material loss. Plan your steps to minimize these transfers.

    • Wash Crystals Judiciously: When washing the collected crystals on the filter, use a minimal amount of ice-cold recrystallization solvent.[7] Using room temperature or warm solvent will redissolve some of your product.

    • Second Crop Recovery: It may be possible to recover a "second crop" of crystals from the mother liquor. Concentrate the filtrate by evaporating some of the solvent and cool it again. Note that this second crop will likely be less pure than the first and should be analyzed separately.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems to try for 1-(4-Bromo-1H-indol-2-yl)ethanol? A1: Given the molecule's structure (H-bond donor/acceptor, aromatic system), a systematic approach is best. Start with moderately polar solvents.

  • Single Solvents: Ethanol, methanol, or isopropanol are excellent starting points due to their ability to dissolve the compound when hot via hydrogen bonding and their lower solubility when cold.[9]

  • Mixed Solvents: A two-solvent system often provides superior results.[4] Excellent combinations to investigate include:

    • Ethanol/Water: Dissolve in hot ethanol (good solvent), then add hot water (anti-solvent) dropwise until turbidity appears.[5]

    • Toluene/Heptane (or Hexane): Dissolve in hot toluene (good solvent), then add heptane (anti-solvent). This system leverages aromatic interactions and is good for moderately polar compounds.[10]

    • Ethyl Acetate/Hexane: A very common and effective system for a wide range of polarities.[10]

Q2: Why is slow cooling essential for successful recrystallization? A2: Crystal formation is a process of thermodynamic equilibrium. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in an ordered fashion, which naturally excludes impurities.[7] Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the compound to crash out of solution as a powder or amorphous solid, trapping impurities within the solid matrix.

Q3: How do I perform a hot gravity filtration correctly? A3: This step is used to remove insoluble impurities (like dust or activated charcoal) from the hot solution before crystallization.

  • Place a stemless or short-stemmed funnel with fluted filter paper into the neck of the receiving Erlenmeyer flask.

  • Keep the receiving flask on a hot plate with a small amount of boiling solvent. The rising vapor will keep the funnel and filter paper hot, preventing your product from crystallizing prematurely in the filter.[1]

  • Pour the hot solution through the filter paper in portions.

  • Once filtration is complete, you can proceed with cooling the filtrate.[1]

Q4: How can I assess the purity of my recrystallized product? A4: Purity should be assessed using a combination of techniques:

  • Melting Point Analysis: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities will typically cause the melting point to be lower and broader.[3]

  • Thin-Layer Chromatography (TLC): The purified sample should ideally show a single spot, with no visible impurities that were present in the crude material.[3]

  • Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy are definitive methods to confirm the structure and identify any residual solvent or impurities.

Data Presentation: Potential Recrystallization Solvents

The selection of an appropriate solvent is the most critical step in recrystallization.[2] The ideal solvent should dissolve the compound well when hot but poorly when cold.[2] The following table provides a starting point for solvent screening.

Solvent ClassExample SolventBoiling Point (°C)Predicted Utility for 1-(4-Bromo-1H-indol-2-yl)ethanol
Protic Solvents Ethanol78Good Solvent . Likely to dissolve the compound when hot due to hydrogen bonding with the alcohol group. A primary candidate for single or mixed systems.[9]
Methanol65Good Solvent . Similar to ethanol but more volatile. Good choice, but care must be taken with its lower boiling point.[9]
Water100Anti-Solvent . The compound is likely sparingly soluble due to the large organic framework. Excellent as an anti-solvent with alcohols.[9]
Aprotic Polar Acetone56Potential Good Solvent . Its polarity may be suitable. Low boiling point is advantageous but can lead to rapid evaporation.[9]
Ethyl Acetate77Good Solvent . A versatile solvent, often used in a pair with hexanes.[10]
Non-Polar Heptane/Hexane98 / 69Anti-Solvent . The compound is expected to have low solubility. Ideal as an anti-solvent with more polar solvents like ethyl acetate or toluene.[9]
Aromatic Toluene111Potential Good Solvent . Can engage in π-stacking with the indole ring. Its high boiling point may increase the risk of oiling out.[9]
Halogenated Dichloromethane40Potential Good Solvent . Often dissolves many organics, but its low boiling point provides a small temperature gradient for recrystallization.[2]
Visualization of Troubleshooting Workflow

The following diagram outlines the logical decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting cluster_start Phase 1: Dissolution & Cooling cluster_outcome Phase 2: Initial Outcome Assessment cluster_solutions Phase 3: Troubleshooting & Finalization start Dissolve Crude Product in Minimum Hot Solvent cool Cool Slowly to RT, then Ice Bath start->cool outcome Observe Result cool->outcome crystals Abundant Crystals Form outcome->crystals Success oiling Compound 'Oils Out' outcome->oiling Problem no_crystals No Crystals Form outcome->no_crystals Problem finalize Collect Crystals by Vacuum Filtration. Wash with Ice-Cold Solvent & Dry. crystals->finalize solution_oil 1. Re-heat to dissolve oil 2. Add more hot solvent 3. Cool slowly again oiling->solution_oil solution_no_crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate some solvent & re-cool no_crystals->solution_no_crystals solution_oil->cool Retry Cooling solution_no_crystals->cool Retry Cooling

Caption: Decision-making workflow for troubleshooting common recrystallization problems.

Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol describes a robust method for purifying 1-(4-Bromo-1H-indol-2-yl)ethanol using a mixed-solvent system, which is often highly effective for compounds of moderate polarity.

Materials:

  • Crude 1-(4-Bromo-1H-indol-2-yl)ethanol

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Two Erlenmeyer flasks (sized so the solvent will not fill more than half)

  • Heating source (hot plate or steam bath)

  • Stemless funnel and fluted filter paper (optional, for hot filtration)

  • Glass stir rod

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: Place the crude 1-(4-Bromo-1H-indol-2-yl)ethanol into an Erlenmeyer flask. Add a small volume of ethanol and begin heating the mixture with gentle swirling. Continue to add hot ethanol in small portions until the solid is completely dissolved. Crucially, use the minimum amount of hot ethanol necessary .[5]

  • Hot Filtration (Optional): If insoluble impurities are present or if activated charcoal was used for decolorization, perform a hot gravity filtration at this stage as described in the FAQ section.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, slowly add hot deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few drops of hot ethanol to the turbid mixture, just enough to redissolve the precipitate and render the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small portion of an ice-cold ethanol/water mixture (use the same approximate ratio as your final crystallization mixture).

  • Drying: Continue to draw air through the crystals on the funnel for several minutes to help them dry. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

References
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025, May 26). MDPI.
  • Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. (n.d.). Benchchem.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Recrystallization. (n.d.). University of California, Irvine.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Purification techniques for indole aldehydes. (n.d.). Benchchem.
  • Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. (n.d.). Chemistry Solutions.
  • Crystallization. (n.d.). University of California, Riverside.
  • Technical Support Center: Recrystallization of Substituted Anilines. (n.d.). Benchchem.
  • Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. (n.d.). Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Bromoindoles

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the precise structural elucidation of novel and existing compounds is paramount. 4-Bromoindoles represen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel and existing compounds is paramount. 4-Bromoindoles represent a significant class of heterocyclic compounds, serving as crucial intermediates in the synthesis of a wide array of biologically active molecules. Mass spectrometry stands as an indispensable tool for the characterization of these compounds. A thorough understanding of their fragmentation patterns under different ionization techniques is not merely academic; it is a critical component of quality control, metabolite identification, and the overall advancement of medicinal chemistry.

This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 4-bromoindoles, with a focus on Electron Ionization (EI) and Electrospray Ionization (ESI). By delving into the causality behind experimental choices and fragmentation mechanisms, this document aims to equip researchers with the expertise to confidently identify and characterize these important molecules.

The Decisive Signature: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often highly characteristic fragmentation. For 4-bromoindoles, EI-MS provides a robust fingerprint for structural confirmation.

The Molecular Ion: A Tale of Two Isotopes

A key feature in the EI mass spectrum of any bromo-compound is the presence of a distinct isotopic pattern for the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z). For 4-bromoindole (C₈H₆BrN), the molecular ion will appear as a doublet at m/z 195 and 197.[1] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Primary Fragmentation Pathways: The Loss of Bromine and Beyond

Upon ionization, the 4-bromoindole molecular ion undergoes several key fragmentation processes. The most prominent of these is the cleavage of the C-Br bond, a relatively weak bond, resulting in the loss of a bromine radical (•Br). This leads to the formation of a highly abundant fragment ion at m/z 116, corresponding to the indole radical cation.[1] This [M-Br]⁺ fragment is often the base peak in the spectrum, underscoring the lability of the carbon-bromine bond.

Another characteristic fragmentation pathway for the indole ring itself is the loss of hydrogen cyanide (HCN). This occurs via a complex rearrangement and results in a fragment ion at m/z 89.[2][3] This fragmentation is a hallmark of the indole core and is consistently observed in the mass spectra of various indole derivatives.

The table below summarizes the key fragment ions observed in the EI-MS of a representative bromoindole, 5-bromoindole, which is expected to have a very similar fragmentation pattern to 4-bromoindole due to the stability of the indole ring.

m/z Proposed Fragment Interpretation
197[C₈H₆⁸¹BrN]⁺Molecular ion peak with the heavier bromine isotope.
195[C₈H₆⁷⁹BrN]⁺Molecular ion peak with the lighter bromine isotope.
116[C₈H₆N]⁺Loss of the bromine radical (•Br) from the molecular ion.
89[C₇H₅]⁺Loss of hydrogen cyanide (HCN) from the [M-Br]⁺ fragment.

The Softer Touch: Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal in-source fragmentation. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and subjected to collision-induced dissociation (CID).

Ionization Mode: A Matter of Choice

For 4-bromoindole, both positive and negative ion modes can be utilized. In positive ion mode, protonation is likely to occur on the indole nitrogen, forming the [M+H]⁺ ion at m/z 196/198. In negative ion mode, deprotonation of the N-H bond would yield the [M-H]⁻ ion at m/z 194/196. Halogenated compounds are known to ionize well in negative ion mode, which can sometimes offer better sensitivity and lower background noise.[4]

Collision-Induced Dissociation (CID): Unveiling the Structure

The fragmentation of the protonated or deprotonated 4-bromoindole in the gas phase will differ from the high-energy EI fragmentation. The CID process involves lower energy collisions, leading to more controlled and often different fragmentation pathways.

Positive Ion Mode ([M+H]⁺):

In the positive ion mode, the fragmentation of the protonated 4-bromoindole ([C₈H₇BrN]⁺) is expected to proceed through several key pathways. A likely primary fragmentation would be the loss of a bromine radical, although this may be less favorable than in EI. A more probable fragmentation would involve the loss of HBr, a neutral molecule, to give an ion at m/z 115. Subsequent fragmentation of the indole ring, such as the loss of HCN, could also occur.

Negative Ion Mode ([M-H]⁻):

In the negative ion mode, the deprotonated 4-bromoindole ([C₈H₅BrN]⁻) will exhibit different fragmentation behavior. The loss of a bromine radical from an anion is generally less common. Instead, fragmentation might be initiated by rearrangements or cleavages within the indole ring system.

The following table outlines the predicted key fragmentations for 4-bromoindole under ESI-MS/MS conditions.

Ion Mode Precursor Ion (m/z) Predicted Key Fragment Ions (m/z) Proposed Neutral Loss
Positive196/198117Br•
116HBr
90HBr + CN•
Negative194/196115Br•
114HBr

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI-MS and ESI-MS/MS for the analysis of 4-bromoindoles depends on the specific analytical goal.

Feature Electron Ionization (EI) Mass Spectrometry Electrospray Ionization (ESI) Tandem Mass Spectrometry
Ionization Hard ionization, leading to extensive fragmentation.Soft ionization, producing intact molecular ions.
Molecular Ion Clearly visible with a characteristic Br isotopic pattern.Abundant protonated or deprotonated molecular ion.
Fragmentation Provides a detailed and reproducible "fingerprint".Controlled fragmentation via CID, can be tailored.
Sensitivity Generally lower than ESI.High sensitivity, suitable for trace analysis.
Coupling Commonly coupled with Gas Chromatography (GC).Commonly coupled with Liquid Chromatography (LC).
Application Structural elucidation of pure, volatile compounds.Analysis of complex mixtures, non-volatile compounds.

Experimental Protocols

Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS)

A standard protocol for acquiring an EI mass spectrum of 4-bromoindole is as follows:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of purified 4-bromoindole in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a suitable temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) to ensure elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

A general protocol for LC-ESI-MS/MS analysis of 4-bromoindole is:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a solvent compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization source.

  • LC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive to promote ionization (e.g., 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

    • Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

  • MS/MS Conditions:

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: Optimized for the analyte (e.g., 3-4 kV).

    • Precursor Ion Selection: Isolate the [M+H]⁺ or [M-H]⁻ ion.

    • Collision Energy: Optimize the collision energy to achieve a good balance of precursor ion depletion and fragment ion formation.

Visualizing the Fragmentation

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathways for 4-bromoindole under EI and ESI conditions.

EI_Fragmentation M 4-Bromoindole [M]⁺ m/z 195/197 F1 Indole Cation [M-Br]⁺ m/z 116 M->F1 - Br• F2 [C₇H₅]⁺ m/z 89 F1->F2 - HCN

Caption: Proposed EI fragmentation of 4-bromoindole.

ESI_Fragmentation_Positive M Protonated 4-Bromoindole [M+H]⁺ m/z 196/198 F1 [C₈H₆N]⁺ m/z 117 M->F1 - Br• F2 [C₈H₅N]⁺• m/z 116 M->F2 - HBr

Caption: Proposed ESI-MS/MS fragmentation (positive mode).

Conclusion

The mass spectrometric fragmentation of 4-bromoindoles provides a wealth of structural information that is critical for their unambiguous identification. Electron Ionization offers a characteristic and reproducible fragmentation pattern, highlighted by the distinct bromine isotopic signature and the facile loss of the bromine atom and hydrogen cyanide. Electrospray Ionization, coupled with tandem mass spectrometry, provides a softer ionization approach, allowing for the controlled fragmentation of the protonated or deprotonated molecule, which is particularly useful for the analysis of complex mixtures.

By understanding the principles behind these fragmentation pathways and utilizing the appropriate experimental conditions, researchers can confidently leverage mass spectrometry as a powerful tool in the synthesis, characterization, and application of 4-bromoindoles in the pursuit of new therapeutic agents.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. doi: 10.4236/ajac.2016.74033.
  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • Gabelica, V., De Pauw, E., & Rosu, F. (2004). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. Journal of the American Society for Mass Spectrometry, 15(1), 121-129.
  • Metabolomics.com. (2025, November 12). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Collision-induced dissociation. Retrieved from [Link]

  • Schebb, N. H., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 28(14), 5448.
  • Kavanagh, P., et al. (2007). Analytical chemistry of synthetic routes to psychoactive tryptamines - Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1361-1373.
  • Zhang, H., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 13(5), 2829-2843.
  • Amad, M. H., et al. (2014). Novel formation of [2M–H]+ species in positive electrospray mass spectra of indoles. Rapid Communications in Mass Spectrometry, 28(22), 2446-2452.
  • Jackson, G., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 56(1), e4679.
  • ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Presentation].
  • Wang, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927-937.
  • Malecha, K. C., & Nizkorodov, S. A. (2016). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 120(43), 8613-8621.
  • Lioe, H., et al. (2008). Collision-induced dissociation of protonated nanodroplets. International Journal of Mass Spectrometry, 272(2-3), 123-130.
  • Gupta, M., et al. (2008). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 20(10), 8262-8266.
  • Aguiar, G. P. S., et al. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1637-1646.
  • Steiner, R. R., & Laskin, J. (2009). Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Journal of the American Society for Mass Spectrometry, 20(2), 370-376.

Sources

Comparative

Introduction: The Structural and Spectroscopic Challenge

An In-Depth Guide to the Infrared Spectrum of 1-(4-Bromo-1H-indol-2-yl)ethanol: A Predictive and Comparative Analysis This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectrum of 1-(4-Bromo-1H-indol-2-yl)ethanol: A Predictive and Comparative Analysis

This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 1-(4-Bromo-1H-indol-2-yl)ethanol. In the absence of a publicly available, experimentally verified spectrum for this specific molecule, this document serves as a predictive guide based on established spectroscopic principles and comparative data from analogous structures. It is designed for researchers, medicinal chemists, and drug development professionals who rely on spectroscopic methods for the structural elucidation and quality control of novel heterocyclic compounds.

1-(4-Bromo-1H-indol-2-yl)ethanol is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules[1][2]. The addition of a bromo-substituent and a secondary alcohol functional group creates a unique molecule with specific electronic and steric properties, making its unambiguous characterization essential.

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule[3]. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a distinct molecular fingerprint. This guide will deconstruct the structure of 1-(4-Bromo-1H-indol-2-yl)ethanol to predict its characteristic IR absorption bands, compare it with simpler precursor molecules, and contrast the utility of IR with other common analytical techniques.

cluster_Molecule 1-(4-Bromo-1H-indol-2-yl)ethanol cluster_Groups Key Functional Groups mol OH Hydroxyl (O-H) NH Indole (N-H) ArBr Aromatic Bromide (C-Br) CO Secondary Alcohol (C-O) Aromatic Aromatic Ring (C=C, C-H)

Figure 1: Key functional groups of 1-(4-Bromo-1H-indol-2-yl)ethanol that produce characteristic IR signals.

Predictive IR Spectrum Analysis

The IR spectrum of 1-(4-Bromo-1H-indol-2-yl)ethanol can be logically dissected into contributions from its core functional groups: the hydroxyl group, the indole N-H, the aromatic system, and the carbon-bromine bond. The presence of extensive intermolecular hydrogen bonding (due to both O-H and N-H groups) is expected to significantly influence the position and shape of the high-frequency stretching bands.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale and Comparative Insights
3500 - 3200 O-H Stretch (Hydrogen-bonded)Strong, BroadThe hydroxyl group will engage in intermolecular hydrogen bonding, resulting in a very broad and intense absorption band. This is a hallmark feature of alcohols in the solid state or as a neat liquid[4][5][6].
~3400 N-H StretchMedium, SharpThe indole N-H stretch typically appears as a relatively sharp peak around 3400 cm⁻¹[7][8]. It may be partially obscured by the broad O-H band but should be distinguishable as a sharper feature on the broader absorption.
3100 - 3000 Aromatic C-H StretchMedium to WeakStretching vibrations of C-H bonds on the aromatic indole ring consistently appear at wavenumbers slightly above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches[9][10].
3000 - 2850 Aliphatic C-H StretchMedium to WeakAsymmetric and symmetric stretching of the C-H bonds on the ethanol side chain (CH and CH₃) will appear below 3000 cm⁻¹[11].
1620 - 1450 Aromatic C=C StretchMedium, Multiple BandsThe indole ring will exhibit several bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic system. Common peaks for indoles are seen around 1616, 1577, 1508, and 1456 cm⁻¹[7].
~1350 O-H In-plane BendMedium, BroadThe in-plane bending of the O-H group often couples with C-H wagging vibrations and appears in this region. Its broadness can sometimes make it difficult to assign definitively[6].
1260 - 1000 C-O Stretch (Secondary Alcohol)StrongThe stretching vibration of the C-O bond in a secondary alcohol is typically strong and appears in the 1150-1075 cm⁻¹ range[5]. Its position is a key diagnostic feature for distinguishing between primary, secondary, and tertiary alcohols.
900 - 675 Aromatic C-H Out-of-plane Bend ("oop")StrongThe pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic ring[10].
690 - 515 C-Br StretchMedium to StrongThe carbon-bromine bond vibration is expected in the low-frequency region of the spectrum due to the high mass of the bromine atom[11][12]. This peak confirms the presence of the bromo-substituent.

Comparative Analysis: Building Confidence in Spectral Interpretation

A key aspect of spectral analysis is comparing the unknown's spectrum to that of known, related structures. This approach helps validate peak assignments and understand the electronic influence of substituents.

Comparison with Indole

The spectrum of pure indole is characterized by a prominent N-H stretch (~3406 cm⁻¹) and aromatic C=C stretching bands[7]. The spectrum of 1-(4-Bromo-1H-indol-2-yl)ethanol will differ significantly in three ways:

  • Appearance of a Broad O-H Stretch: The most obvious difference will be the intense, broad absorption between 3500-3200 cm⁻¹ from the ethanol's hydroxyl group, which is absent in indole.

  • Addition of Aliphatic C-H and C-O Stretches: New peaks will appear for the aliphatic C-H bonds (<3000 cm⁻¹) and a strong C-O stretch (1260-1000 cm⁻¹), confirming the ethanol substituent.

  • Presence of a C-Br Stretch: A peak in the low-frequency region (690-515 cm⁻¹) will signal the C-Br bond, which is not present in indole.

Comparison with 1-(4-Bromophenyl)ethanol

This compound replaces the indole ring with a simple bromobenzene ring. Comparing their spectra isolates the influence of the indole heterocycle.

  • Presence of the N-H Stretch: 1-(4-Bromo-1H-indol-2-yl)ethanol will show an N-H stretch (~3400 cm⁻¹) that is absent in 1-(4-Bromophenyl)ethanol[13].

  • Different Aromatic C=C Patterns: While both have aromatic C=C stretches, the specific pattern of peaks between 1620-1450 cm⁻¹ will differ due to the different ring systems (indole vs. benzene).

  • Potential for More Complex Hydrogen Bonding: The presence of both an N-H donor and an O-H donor in the indole derivative can lead to more complex hydrogen bonding networks, potentially affecting the shape and position of the O-H band compared to the simpler bromophenyl ethanol.

Comparison with Orthogonal Analytical Methods

While IR spectroscopy excels at functional group identification, a comprehensive characterization relies on multiple techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the connectivity of atoms. It would confirm the substitution pattern on the indole ring and the structure of the ethanol side chain, details that IR can only suggest.

  • Mass Spectrometry (MS): MS would determine the exact molecular weight and provide fragmentation patterns that can further confirm the structure. High-resolution MS could verify the elemental formula (C₁₀H₁₀BrNO).

IR provides the initial, rapid confirmation of functional groups, while NMR and MS provide the detailed atomic-level blueprint of the molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable spectrum for a solid sample like 1-(4-Bromo-1H-indol-2-yl)ethanol, the Potassium Bromide (KBr) pellet method is a standard and trustworthy protocol.

Objective: To prepare a solid-state sample for analysis by transmission FTIR spectroscopy.

Materials:

  • 1-(4-Bromo-1H-indol-2-yl)ethanol (1-2 mg, thoroughly dried)

  • FTIR-grade Potassium Bromide (KBr) powder (100-200 mg, desiccated)

  • Agate mortar and pestle

  • Pellet die and hydraulic press

  • FTIR Spectrometer

Procedure:

  • Background Spectrum: Ensure the sample chamber of the FTIR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (mainly H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

  • Sample Grinding: Place ~1-2 mg of the sample into a clean, dry agate mortar. Grind gently with the pestle until a fine, consistent powder is obtained.

  • Mixing with KBr: Add ~100-200 mg of dry KBr powder to the mortar. Mix thoroughly with the ground sample by grinding for another 1-2 minutes. The goal is to create a homogenous mixture where the sample is finely dispersed in the KBr matrix.

  • Pellet Formation: Carefully transfer the mixture into the collar of a pellet die. Level the surface and insert the plunger. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or uneven pressure.

  • Spectral Acquisition: Place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum by performing a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Figure 2: Standard workflow for obtaining and analyzing an FTIR spectrum using the KBr pellet method.

Conclusion

The infrared spectrum of 1-(4-Bromo-1H-indol-2-yl)ethanol is predicted to be rich in information, with distinct and identifiable absorption bands for all its key functional groups. The most characteristic features are the broad O-H stretch from the alcohol, a sharper N-H stretch from the indole ring, strong aromatic C=C absorptions, a prominent C-O stretch indicative of a secondary alcohol, and a low-frequency C-Br stretch. By comparing this predicted spectrum with those of simpler molecules like indole and 1-(4-bromophenyl)ethanol, and by using it in conjunction with other analytical techniques like NMR and MS, researchers can achieve a high degree of confidence in the structural verification of this and related synthetic intermediates.

References

  • Vazquez-Vuelvas, O. G., et al. (2011). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • Szewczyk, M., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available at: [Link]

  • University of Manitoba. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Fukushima, H., & Kobayashi, T. (1965). Infrared Spectra of Some Indole and Pyrrole Compounds. J-Stage. Available at: [Link]

  • Jakubczyk, D., et al. (2024). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. PMC. Available at: [Link]

  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Available at: [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Jethave, G. N., et al. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]

  • Shetti, N. P., & Nandibewoor, S. T. (2013). IR spectra of indole-3-acetic acid in KBr. ResearchGate. Available at: [Link]

  • Al-Hilfi, S. H. H., et al. (2023). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound. ResearchGate. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Rocha, L., et al. (2015). IR spectrum (KBr) of 2-azido-1-(4-bromophenyl)ethanol (13). ResearchGate. Available at: [Link]

  • Wang, S., et al. (2022). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Singh, A., & Sharma, P. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)ethanol. PubChem. Available at: [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Available at: [Link]

Sources

Validation

Analytical Methodologies for the Elemental Characterization of 1-(4-Bromo-1H-indol-2-yl)ethanol: A Comparative Guide

Introduction & Analytical Challenges Brominated indoles are privileged scaffolds in modern drug discovery, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and anti-plasmodial therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Brominated indoles are privileged scaffolds in modern drug discovery, frequently utilized in the development of anti-inflammatory agents, kinase inhibitors, and anti-plasmodial therapeutics[1]. 1-(4-Bromo-1H-indol-2-yl)ethanol (Chemical Formula:


, CAS: 2228518-20-3[2]) is a critical synthetic intermediate in these pathways. Verifying its exact elemental composition is paramount for confirming purity and structural integrity prior to downstream biological assays.

However, the high mass fraction of bromine (33.28%) poses a significant analytical challenge. Halogens can severely interfere with standard combustion techniques by poisoning catalysts, and they are highly prone to volatilization (as


 or 

) during traditional acid digestions[3][4]. This guide objectively compares three primary analytical alternatives—Microanalytical Flash Combustion (CHNS/O), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Energy Dispersive X-Ray Fluorescence (ED-XRF)—evaluating their performance, limitations, and optimal protocols for analyzing highly brominated organic matrices.
Theoretical Elemental Profile

Before selecting an analytical platform, establishing the theoretical mass fractions is required to set calibration ranges.

Table 1: Theoretical Mass Profile of 1-(4-Bromo-1H-indol-2-yl)ethanol (MW: 240.10 g/mol )

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Fraction (%)
Carbon (C) 12.01110120.1150.03%
Hydrogen (H) 1.0081010.084.20%
Nitrogen (N) 14.007114.0075.83%
Bromine (Br) 79.904179.90433.28%
Oxygen (O) 15.999115.9996.66%

Comparative Analysis of Analytical Alternatives

To achieve complete elemental characterization, laboratories must often utilize orthogonal techniques, as no single instrument optimally quantifies both the organic framework (C, H, N, O) and the heavy halogen (Br) simultaneously without compromise.

Alternative 1: Microanalytical Flash Combustion (CHNS/O Analyzers)
  • Mechanism & Causality: Instruments like the PerkinElmer 2400 or Thermo Scientific FlashSmart oxidize the sample at ~1000°C in an oxygen-rich environment. The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ) are separated via gas chromatography and quantified via Thermal Conductivity Detection (TCD)[5][6].
  • The Bromine Challenge: During combustion, bromine forms

    
     and 
    
    
    
    , which can poison the copper reduction reactor or co-elute with target gases, skewing nitrogen results. To prevent this, the combustion tube must be packed with high-capacity scrubbing reagents (e.g., silver tungstate on magnesium oxide or silver vanadate) to trap halogens irreversibly as silver bromide (
    
    
    )[5].
  • Verdict: The gold standard for C, H, N, and O profiling, but it cannot directly quantify Br. It requires coupling to Ion Chromatography (IC) or titration for halogen quantification[7].

Alternative 2: Microwave-Induced Combustion with ICP-MS (MIC-ICP-MS)
  • Mechanism & Causality: ICP-MS offers unparalleled sensitivity and isotopic resolution for heavy elements[8]. However, direct acid digestion of brominated indoles leads to the loss of volatile bromine species. Microwave-Induced Combustion (MIC) resolves this by combusting the sample in a closed quartz vessel, followed by the absorption of combustion products in a highly alkaline solution (e.g., Tetramethylammonium hydroxide, TMAH). This alkaline environment stabilizes bromine as non-volatile bromide ions (

    
    )[9].
    
  • Verdict: The most accurate and precise method for quantifying the 33.28% bromine content, completely bypassing the carbon-based spectral interferences common in organic matrices[8][9].

Alternative 3: Energy Dispersive X-Ray Fluorescence (ED-XRF)
  • Mechanism & Causality: Measures the characteristic X-rays emitted by bromine atoms when excited by a primary X-ray source.

  • Verdict: Non-destructive and rapid, making it ideal for high-throughput screening. However, it suffers from severe matrix effects and requires strictly matrix-matched standards (halogenated organic resins) for quantitative accuracy. It is entirely blind to C, H, N, and O at these concentrations[4].

Table 2: Performance Comparison of Analytical Platforms

FeatureFlash Combustion (CHNS/O)MIC-ICP-MSED-XRF
Primary Analytes C, H, N, OBr (Isotopes

,

)
Br (Total)
Sample Size 2 - 5 mg10 - 50 mg> 100 mg (pellet)
Destructive? YesYesNo
Matrix Interferences Halogen poisoning (requires scrubbing)Carbon buildup in plasmaHigh (requires matrix matching)
Accuracy / Precision ± 0.3% absolute± 1.0% relative± 5.0% relative

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate internal validation steps to account for the unique behavior of 1-(4-Bromo-1H-indol-2-yl)ethanol.

Protocol A: CHN/O Quantification via Flash Combustion

Objective: Quantify the organic framework while suppressing bromine interference.

  • Reactor Preparation: Pack the quartz combustion reactor with chromium oxide (oxidation catalyst) and a heavy layer of silver tungstate on magnesium oxide . Causality: The silver tungstate acts as a high-capacity halogen scavenger, ensuring the 33.28% bromine load is trapped as

    
     and does not reach the TCD[5].
    
  • Calibration: Weigh 2-3 mg of Acetanilide (standard reference material) into tin capsules. Run a 5-point calibration curve. Causality: Acetanilide provides a highly stable, non-halogenated baseline for C, H, N, and O response factors[6].

  • Sample Analysis: Accurately weigh 2.0 - 2.5 mg of 1-(4-Bromo-1H-indol-2-yl)ethanol into a tin capsule (for CHN) or silver capsule (for O).

  • Combustion: Drop the capsule into the 1000°C reactor with a dynamic pulse of oxygen.

  • Validation: The sum of C, H, N, and O mass fractions should equal approximately 66.72% (± 0.3%), indirectly confirming the remaining mass is the halogen.

Protocol B: Bromine Quantification via MIC-ICP-MS

Objective: Prevent bromine volatilization and quantify total Br content.

  • Sample Preparation: Weigh 20 mg of the compound onto a small piece of ashless filter paper. Place it inside a quartz microwave digestion vessel.

  • Alkaline Absorption: Add 10 mL of 50 mM Tetramethylammonium hydroxide (TMAH) to the bottom of the vessel. Causality: TMAH provides a highly alkaline environment (pH > 12) that prevents the formation of volatile

    
     gas during combustion, ensuring 100% recovery of the bromide ion[9].
    
  • Combustion: Pressurize the vessel with 20 bar of high-purity

    
    . Apply microwave irradiation (1000 W) for 5 minutes to ignite and mineralize the sample.
    
  • ICP-MS Analysis: Dilute the resulting alkaline solution 1:100 with deionized water. Introduce the sample into the ICP-MS.

  • Validation: Monitor both

    
     and 
    
    
    
    isotopes. Causality: Bromine naturally occurs in a ~50:50 isotopic ratio. Monitoring both ensures no polyatomic spectral interferences (e.g.,
    
    
    ) are artificially inflating the bromine quantification[8].

Analytical Workflow Visualization

G Start 1-(4-Bromo-1H-indol-2-yl)ethanol Sample (C10H10BrNO) Split1 Organic Matrix Analysis (C, H, N, O) Start->Split1 Split2 Halogen Quantification (Br) Start->Split2 Method1 Flash Combustion CHNS/O Analyzer Split1->Method1 Method2 Microwave-Induced Combustion (MIC) Split2->Method2 Scrub Ag-Tungstate/MgO Halogen Scrubbing Method1->Scrub Prevent Br interference Absorb Alkaline Absorption (TMAH stabilization) Method2->Absorb Prevent Br volatilization Detect1 TCD Detection (C, H, N, O Profiling) Scrub->Detect1 Detect2 ICP-MS Detection (79Br, 81Br Isotopes) Absorb->Detect2

Workflow for the complete elemental characterization of brominated indoles.

References

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available at: [Link]

  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Available at: [Link]

  • MDPI. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Available at: [Link]

  • ChemSrc. 1-(4-Bromo-1H-indol-2-yl)ethanol CAS Database. Available at: [Link]

  • ResearchGate. Determination of Chlorine, Fluorine, Bromine, and Iodine in Coals with ICP-MS and I.C. Available at:[Link]

  • MDPI. Characterization of Some Real Mixed Plastics from WEEE: A Focus on Chlorine and Bromine Determination by Different Analytical Methods. Available at: [Link]

  • Ovid / ACLPS. Elemental Testing Using Inductively Coupled Plasma Mass Spectrometry in Clinical Laboratories. Available at:[Link]

  • NIH / PMC. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry (Alkaline Extraction Principles). Available at: [Link]

Sources

Comparative

Analytical Differentiation of 1-(4-Bromo-1H-indol-2-yl)ethanol from Structural Isomers: A Comparison Guide

Introduction to the Analytical Challenge In pharmaceutical development and medicinal chemistry, the "performance" of an analytical workflow is measured by its ability to unequivocally distinguish a target compound from i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

In pharmaceutical development and medicinal chemistry, the "performance" of an analytical workflow is measured by its ability to unequivocally distinguish a target compound from its structural alternatives. For the target molecule 1-(4-Bromo-1H-indol-2-yl)ethanol , differentiating it from its positional and chain isomers is a critical quality attribute. Isomerism in the indole core drastically alters structure-activity relationships (SAR), off-target toxicity profiles, and intellectual property claims.

This guide objectively compares the analytical signatures of 1-(4-Bromo-1H-indol-2-yl)ethanol against its primary structural alternatives, providing a self-validating experimental framework for definitive identification.

AnalyticalWorkflow Start Unknown Isomer C10H10BrNO NMR1H 1H NMR (1D) Analyze Splitting Patterns Start->NMR1H SideChain Aliphatic Region (Chain Isomers) NMR1H->SideChain Aromatic Aromatic Region (Br Position) NMR1H->Aromatic Isomer1 1-ethanol (CH3 d, CH q) SideChain->Isomer1 Isomer2 2-ethanol (CH2 t, CH2 t) SideChain->Isomer2 Pos47 4-Br or 7-Br (d, t, d) Aromatic->Pos47 Pos56 5-Br or 6-Br (d, dd, d) Aromatic->Pos56 NMR2D 2D NMR (HMBC/NOESY) Definitive C2/C3 Assignment Isomer1->NMR2D Pos47->NMR2D Pos56->NMR2D

Hierarchical analytical workflow for differentiating bromoindole ethanol isomers.

Structural Isomer Classification

To establish a baseline for comparison, we must categorize the potential isomeric alternatives. The variations occur across three distinct structural domains:

Table 1: Isomer Classes and Structural Variations

Isomer ClassSpecific ExampleKey Structural DifferencePrimary Analytical Differentiator
Target Compound 1-(4-Bromo-1H-indol-2-yl)ethanol Br at C4, 1-ethanol at C2 Baseline standard
Bromine Positional1-(5-Bromo-1H-indol-2-yl)ethanolBr shifted to C5, C6, or C71H NMR Aromatic Splitting
Indole Positional1-(4-Bromo-1H-indol-3-yl)ethanol1-ethanol shifted to C32D HMBC (3-bond to C2/C3a)
Aliphatic Chain2-(4-Bromo-1H-indol-2-yl)ethanol2-ethanol (-CH2CH2OH)1H NMR Aliphatic Splitting & MS/MS

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy remains the gold standard for the structural elucidation of indole derivatives [1]. By analyzing the scalar couplings (J-couplings), we can map the exact connectivity of the molecule.

Differentiating the Aliphatic Side Chain (1D 1H NMR)

The nature of the ethanol side chain is immediately apparent in the aliphatic region (1.0 - 5.0 ppm).

  • 1-ethanol side chain (-CH(OH)CH3): Exhibits a classic

    
     spin system. A doublet (3H) appears around 1.4-1.6 ppm corresponding to the methyl group, and a quartet (1H) appears around 4.8-5.2 ppm for the methine proton.
    
  • 2-ethanol side chain (-CH2CH2OH): Exhibits an

    
     spin system, producing two distinct triplets (2H each) around 3.0 ppm (Ar-CH2) and 3.8 ppm (CH2-OH).
    
Differentiating Bromine Position (1D 1H NMR Aromatic Region)

The indole aromatic ring contains three protons when monobrominated. The splitting patterns in the 6.5 - 8.0 ppm region strictly dictate the bromine position due to predictable ortho (J ≈ 8 Hz) and meta (J ≈ 2 Hz) couplings [2].

Table 2: 1H NMR Aromatic Splitting Patterns (in DMSO-d6)

Bromine PositionH-4 MultiplicityH-5 MultiplicityH-6 MultiplicityH-7 Multiplicity
4-Bromo (Target) N/A (Substituted) Doublet (d) Triplet (t) Doublet (d)
5-BromoDoublet (d, meta)N/A (Substituted)Doublet of doublets (dd)Doublet (d, ortho)
6-BromoDoublet (d, ortho)Doublet of doublets (dd)N/A (Substituted)Doublet (d, meta)
7-BromoDoublet (d)Triplet (t)Doublet (d)N/A (Substituted)
Differentiating C2 vs. C3 Substitution (2D NMR: HMBC & NOESY)

To definitively confirm whether the side chain is attached at C2 or C3, 2D NMR is required. The causality behind this choice lies in the physical limits of magnetic resonance: 1D NMR cannot easily bridge the non-protonated quaternary carbons of the indole core.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for 3-bond couplings. If substituted at C2, the side-chain methine proton correlates strongly to C3. If substituted at C3, it correlates to C2 and C3a [1].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Irradiating the N-H proton yields a spatial correlation. If the side chain is at C2, the N-H proton will show an NOE to the side-chain protons.

NMR_Logic NMR2D 2D NMR Analysis HMBC HMBC (3-Bond C-H) NMR2D->HMBC NOESY NOESY (Through-Space) NMR2D->NOESY C2_Sub Side-chain CH couples to C3 (C2 Substitution) HMBC->C2_Sub C3_Sub Side-chain CH couples to C2 & C3a (C3 Substitution) HMBC->C3_Sub NOE_NH Irradiate N-H NOESY->NOE_NH NOE_C2 NOE to Side-chain (Confirmed C2 Sub) NOE_NH->NOE_C2 NOE_C7 NOE to C7-H (Rules out 7-Br) NOE_NH->NOE_C7

2D NMR logical decision tree for confirming side-chain position and bromine placement.

Analytical Strategy 2: High-Resolution Mass Spectrometry (HRMS) & MS/MS

While HRMS confirms the exact mass (m/z 240.0024 for [M+H]+ of C10H10BrNO), tandem mass spectrometry (MS/MS) is deployed to differentiate the aliphatic chain isomers through distinct, thermodynamically driven fragmentation pathways [3].

  • 1-ethanol derivatives: Undergo a facile loss of

    
     (-18 Da) to form a conjugated vinyl-indole intermediate, followed by the loss of a methyl radical (-15 Da).
    
  • 2-ethanol derivatives: Preferentially lose the terminal hydroxymethyl radical (-31 Da, •

    
    ) via 
    
    
    
    -cleavage, yielding a highly stable indolyl-methyl cation (m/z 209/211).

MS_Fragmentation Precursor [M+H]+ m/z 240/242 C10H11BrNO+ Iso1 1-ethanol Isomer Precursor->Iso1 Iso2 2-ethanol Isomer Precursor->Iso2 LossH2O -H2O (-18 Da) m/z 222/224 Iso1->LossH2O LossCH2OH -CH2OH radical (-31 Da) m/z 209/211 Iso2->LossCH2OH LossCH3 -CH3 radical (-15 Da) m/z 207/209 LossH2O->LossCH3

ESI-MS/MS fragmentation pathways distinguishing 1-ethanol and 2-ethanol indole isomers.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent false-positive isomer identification.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 5 mg of the analyte in 0.5 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality/Validation: TMS acts as an internal zero-point calibrant, ensuring chemical shifts are absolute. DMSO-d6 is specifically chosen over CDCl3 to prevent signal overlap in the critical 7.0-8.0 ppm aromatic region and to resolve the -OH proton. In DMSO-d6, the -OH proton does not rapidly exchange, appearing as a distinct doublet (for 1-ethanol) or triplet (for 2-ethanol), providing an immediate orthogonal validation of the side-chain structure.

Step 2: 1D and 2D NMR Acquisition

  • Action: Acquire 1H NMR at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0s. Acquire 1H-13C HMBC optimized for long-range coupling (J = 8 Hz).

  • Causality/Validation: The 2.0s relaxation delay ensures quantitative integration, preventing the under-representation of quaternary carbons. The 8 Hz HMBC optimization specifically targets the 3-bond couplings from the side-chain protons to the indole C2/C3 carbons, which is the exact diagnostic vector for positional isomerism.

Step 3: LC-HRMS/MS Analysis

  • Action: Inject 1 µL (1 µg/mL in MeOH) onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid.

  • Causality/Validation: Formic acid promotes efficient protonation to[M+H]+. The gradient elution guarantees that if the sample is a mixture of isomers (e.g., 4-Br and 5-Br), they will resolve chromatographically before entering the MS. This prevents the generation of chimeric MS/MS spectra that could lead to ambiguous structural assignments.

References

[1] Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link] [2] Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Table of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link] [3] Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Safety & Regulatory Compliance

Safety

1-(4-Bromo-1H-indol-2-yl)ethanol proper disposal procedures

1-(4-Bromo-1H-indol-2-yl)ethanol: Comprehensive Laboratory Disposal and Safety Guide As a Senior Application Scientist, I recognize that the handling and disposal of halogenated heterocyclic compounds require stringent o...

Author: BenchChem Technical Support Team. Date: March 2026

1-(4-Bromo-1H-indol-2-yl)ethanol: Comprehensive Laboratory Disposal and Safety Guide

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated heterocyclic compounds require stringent oversight. 1-(4-Bromo-1H-indol-2-yl)ethanol is a valuable intermediate in drug discovery and medicinal chemistry. However, the presence of the bromine atom fundamentally alters the compound's environmental persistence and thermal degradation profile.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of 1-(4-Bromo-1H-indol-2-yl)ethanol, ensuring compliance with the [1].

Chemical Profiling & Disposal Causality

The disposal trajectory of any chemical is dictated by its molecular structure. 1-(4-Bromo-1H-indol-2-yl)ethanol contains an indole ring, an ethanol moiety, and a critical bromine substituent .

The Halogenation Factor: Because of the carbon-bromine bond, this compound is strictly classified as a Halogenated Organic Waste [2]. Halogenated organics cannot be disposed of via standard drain systems or mixed with regular non-halogenated solvent waste.

  • Causality: If halogenated waste is incinerated at standard temperatures, it can undergo incomplete combustion, leading to the formation of highly toxic environmental pollutants such as brominated dioxins and furans. Therefore, it must be segregated and sent to EPA-permitted facilities capable of high-temperature incineration (>1,000°C) equipped with specialized acid-gas scrubbers[3].

  • Economic & Logistical Impact: Mixing even a small amount of 1-(4-Bromo-1H-indol-2-yl)ethanol into a non-halogenated waste carboy converts the entire volume into halogenated waste, exponentially increasing institutional disposal costs.

Operational Disposal Workflow

The following diagram illustrates the logical decision-making pathway for isolating and processing this specific brominated compound.

G Start 1-(4-Bromo-1H-indol-2-yl)ethanol Waste Generation CheckHalogen Halogen Assessment: Identify C-Br Bond Start->CheckHalogen Halogenated Classification: Halogenated Organic Waste CheckHalogen->Halogenated Bromine Present Segregate Segregation: Isolate from Non-Halogenated Halogenated->Segregate Prevent Dioxin Risks Container Containerization: HDPE / Amber Glass Segregate->Container Label Labeling: RCRA Hazardous Waste Container->Label Disposal Final Treatment: High-Temp Incineration Label->Disposal EPA Permitted Facility

Workflow for the classification and disposal of brominated organic waste.

Quantitative Waste Management Parameters

To maintain a self-validating safety system, laboratory personnel must adhere to strict quantitative limits during the accumulation phase.

ParameterSpecificationOperational Rationale
Chemical Class Halogenated OrganicContains bromine; dictates the high-temperature incineration pathway.
EPA Waste Code D-list / State-SpecificRegulated under RCRA due to environmental persistence and toxicity[4].
Incineration Temp > 1,000°CRequired to break C-Br bonds and prevent the formation of toxic byproducts[3].
SAA Volume Limit 55 GallonsMaximum allowable accumulation at a Satellite Accumulation Area (SAA).
SAA Time Limit 3 days (post-limit)Once 55 gallons is reached, waste must be moved to central storage within 3 days.
Water Compatibility < 20% Water ContentHigh aqueous content disrupts the efficiency of fuel blending and incineration[5].

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Containerization

This protocol applies to both the pure solid form of 1-(4-Bromo-1H-indol-2-yl)ethanol and solutions where it is dissolved in organic solvents (e.g., DCM, Chloroform).

  • Verify Chemical Identity & State: Confirm the presence of the brominated indole. Determine if the waste is a solid powder (e.g., expired reagent) or dissolved in a solvent stream.

  • Select Compatible Containment:

    • For Solutions: Utilize High-Density Polyethylene (HDPE) carboys or PTFE-lined amber glass bottles.

    • For Solids: Use sealable, heavy-duty polypropylene wide-mouth jars.

    • Causality: Halogenated aromatic compounds can degrade low-density plastics over time, leading to microscopic leaching and structural failure.

  • Strict Isolation: Ensure the waste is deposited only into containers designated for Halogenated Organics. Never mix with non-halogenated solvents (e.g., acetone, ethanol) or inorganic acids.

    • Causality: Mixing with strong inorganic acids (like nitric or sulfuric acid) can trigger dangerous exothermic reactions or the release of toxic hydrogen bromide (HBr) gas.

  • RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organic Solvents" and include the accumulation start date[1].

  • SAA Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the exact room of generation. Ensure the container sits within a secondary containment tray to capture potential leaks.

Protocol B: Accidental Spill Response and Decontamination

Brominated indoles are known skin irritants and can cause serious eye irritation[6]. Immediate and methodical response is required for accidental releases.

  • Evacuation & Assessment: Isolate the spill area. If the compound is dissolved in a highly volatile or toxic halogenated solvent (like chloroform), ensure the fume hood sashes are lowered and room ventilation is maximized.

  • PPE Donning: Equip double-layered nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3].

    • Causality: Do not use combustible materials like sawdust or paper towels for bulk absorption, as halogenated organics can sometimes react with organic matrices or complicate the incineration profile.

  • Mechanical Collection: Carefully sweep the absorbed mixture using a non-sparking tool. Deposit the material into a heavy-duty, sealable HDPE bucket.

  • Chemical Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate and contaminated PPE, placing them into the halogenated waste container. Residual brominated compounds can persist on surfaces, posing a long-term contact hazard.

References

To ensure total scientific integrity and regulatory compliance, the protocols above are grounded in the following authoritative sources:

  • Title: Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville, Department of Environmental Health and Safety URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Bromo-1H-indol-2-yl)ethanol

Handling novel halogenated indole derivatives like 1-(4-Bromo-1H-indol-2-yl)ethanol requires a rigorous, causally driven approach to laboratory safety. Because this specific compound combines a reactive indole core, a he...

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel halogenated indole derivatives like 1-(4-Bromo-1H-indol-2-yl)ethanol requires a rigorous, causally driven approach to laboratory safety. Because this specific compound combines a reactive indole core, a heavy halogen (bromine) at the 4-position, and a hydrogen-bonding ethanol moiety at the 2-position, it presents unique physicochemical hazards.

This guide provides researchers and drug development professionals with an authoritative, self-validating operational protocol for the safe handling, containment, and disposal of this chemical.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety system, we must first understand the molecular behavior of the compound.

  • Dermal Penetration & Sensitization (H311, H315): Halogenated indoles are highly lipophilic. The addition of the ethanol group provides hydrogen-bonding capability, which can paradoxically increase the molecule's ability to partition into and bypass the aqueous/lipid layers of the stratum corneum[1][2]. If solubilized in common laboratory vehicles like DMSO, dermal penetration risk increases exponentially.

  • Ocular Toxicity (H318): Bromoindoles are known to cause serious eye damage and severe inflammation upon contact with the cornea[3][4].

  • Respiratory Irritation (H335): As a solid powder, micro-particulates can easily aerosolize due to static cling, leading to acute respiratory tract irritation and potential asthma-like symptoms upon inhalation[4][5].

Quantitative PPE Matrix

Standard laboratory attire is insufficient. The following table outlines the quantitative specifications and causality for the required Personal Protective Equipment (PPE).

Protection AreaRecommended PPEMaterial SpecificationBreakthrough / StandardCausality & Rationale
Hands (Primary) Double-layered Nitrile GlovesOuter: ≥ 0.11 mm thickness> 480 mins (EN 374)Prevents dermal absorption of lipophilic indoles. Double-layering provides a self-validating breach check[6].
Eyes/Face Safety Goggles & Face ShieldPolycarbonate, indirect ventANSI Z87.1 / EN 166Protects against micro-particulate dust aerosolization and accidental solvent splashes[6].
Body Flame-Resistant Lab Coat100% Cotton or NomexN/AMitigates electrostatic discharge which can cause powder aerosolization; prevents clothing contamination[5].
Respiratory Particulate RespiratorN95, P100, or FFP3Filters ≥ 99% of particlesMandatory if handling dry powder outside a certified fume hood to prevent inhalation of H335 irritants[6].

Operational Workflow: Step-by-Step Methodology

Every step in this protocol is designed as a self-validating system —meaning the successful completion of one step inherently verifies the safety of the next.

Phase 1: Pre-Operational Setup & Validation
  • Airflow Verification: Before bringing the chemical to the workspace, verify the fume hood's digital airflow monitor reads between 80–120 feet per minute (fpm). Validation: This ensures negative pressure containment is active before any exposure risk begins.

  • Workspace Clearance: Remove all incompatible materials, particularly strong oxidizing agents, from the hood to prevent secondary reactions[5].

  • PPE Donning: Don the lab coat, respiratory protection (if required), safety goggles, and two pairs of nitrile gloves.

Phase 2: Active Handling and Transfer
  • Static Mitigation: Utilize anti-static weighing boats and grounded spatulas. Causality: Bromoindole powders are prone to static cling; neutralizing static prevents the powder from aerosolizing into the breathing zone[7].

  • Solubilization Protocol: If dissolving the compound (e.g., in ethanol or DMSO), add the solvent slowly down the side of the vessel. Keep the primary chemical container tightly closed immediately after dispensing[2][7].

  • Visual Integrity Check: Continuously monitor the outer gloves. If any powder adheres to the gloves, doff the outer layer immediately inside the hood and replace them.

Phase 3: Decontamination and Doffing
  • Surface Decontamination: Wipe down the fume hood surface, spatulas, and balances with a compatible solvent (e.g., 70% ethanol), followed by a secondary wipe with soap and water[8].

  • Controlled Doffing: Doff the outer gloves inside the fume hood and dispose of them in a hazardous waste bin. Validation: Inspect the inner gloves; if they are clean and intact, the primary barrier held.

  • Final Hygiene: Remove inner gloves and immediately wash hands thoroughly with soap and water[8].

Safety and Spill Response Workflow

SafetyWorkflow N1 1. Risk Assessment & PPE Donning N2 2. Fume Hood Preparation N1->N2 N3 3. Handling 1-(4-Bromo-1H-indol-2-yl)ethanol N2->N3 N4 Spill or Exposure? N3->N4 N5 Emergency Response (Eye Wash / Spill Kit) N4->N5 Yes N6 4. Standard Waste Disposal N4->N6 No N5->N6 N7 5. PPE Doffing & Decontamination N6->N7

Figure 1: Operational safety and spill response workflow for 1-(4-Bromo-1H-indol-2-yl)ethanol.

Emergency Spill Response & Disposal Plan

In the event of an accidental spill or exposure, execute the following protocol immediately:

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes at the nearest eyewash station with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate ophthalmological attention[1][2].

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water[8]. Do not use solvents to wash the skin, as this may drive the lipophilic chemical deeper into the dermis.

  • Chemical Spill Containment:

    • Isolate: Evacuate non-essential personnel and ensure the fume hood remains operational to capture airborne dust[3].

    • Contain (No Dry Sweeping): Cover the spilled powder with damp absorbent paper or inert material (e.g., sand) to prevent dust formation[7][9].

    • Collect: Use non-sparking tools to transfer the absorbed material into a sealable, labeled hazardous waste container[7].

  • Environmental Disposal:

    • Indole derivatives are highly toxic to aquatic life (H400)[2][3]. Under no circumstances should 1-(4-Bromo-1H-indol-2-yl)ethanol or its wash-water be discharged into laboratory drains[7].

    • Dispose of all contaminated materials (gloves, paper towels, chemical residue) as Toxic Solid, Organic, N.O.S. through an approved, licensed chemical waste disposal facility[1][3].

References

1.[1] SAFETY DATA SHEET - Fisher Scientific: 6-Bromoindole | Source: fishersci.com | URL:1 2.[3] INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET | Source: cdhfinechemical.com | URL: 3 3.[2] Indole - Safety Data Sheet | Source: chemicalbook.com | URL: 2 4.[8] SAFETY DATA SHEET - Thermo Fisher Scientific: TOXIC LIQUID, ORGANIC, N.O.S. | Source: thermofisher.com | URL: 8 5.[5] 5-Bromoindole Material Safety Data Sheet | Source: zoro.com | URL: 5 6.[4] Kovac's Indole Reagent, Safety Data Sheet | Source: neogen.com | URL: 4 7.[9] Indole Detection Reagent - Safety Data Sheet | Source: edvotek.com | URL: 9 8.[7] 7-Bromoindole SDS, 51417-51-7 Safety Data Sheets | Source: echemi.com | URL: 7 9.[6] Safety Data Sheet: 5-Bromoindole | Source: carlroth.com | URL: 6

Sources

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